Product packaging for QO 58(Cat. No.:)

QO 58

Cat. No.: B610382
M. Wt: 443.2 g/mol
InChI Key: ZOLHKPWSDFSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

QO-58 is a Kv7 channel opener (EC50 values are 0.6, 1.0, 5.2 and 7.0 μM for Kv7.4, Kv7.2, Kv7.3/7.5 and Kv7.1, respectively). QO-58 increases the pain threshold of neuropathic pain in a sciatic nerve CCI in vivo model.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8Cl2F4N4O B610382 QO 58

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHKPWSDFSDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of QO 58

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of QO 58

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, potent pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a positive modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its mechanism of action is distinct from previously characterized Kv7 openers like retigabine.[1][2] this compound primarily targets the voltage-sensing domain (VSD) of the Kv7.2 channel subunit, leading to the stabilization of the open state of the channel.[3][4] This activity results in a hyperpolarizing shift in the voltage-dependence of channel activation and a significant slowing of deactivation kinetics.[1][2] By enhancing the M-type potassium current (Ikm) in neurons, this compound effectively dampens neuronal excitability, a property that underlies its therapeutic potential in treating conditions such as neuropathic pain and epilepsy.[1][2][5]

Core Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound exerts its effects by directly interacting with the voltage-sensing domain (VSD) of the Kv7.2 channel.[3][4] The VSD is a critical component of the channel that moves in response to changes in membrane potential, leading to the opening or closing of the channel pore. This compound is believed to bind to a pocket within the VSD, stabilizing it in a conformation that favors the open state of the channel.[3][4] This mechanism is supported by mutagenesis studies that have identified key amino acid residues within the VSD that are crucial for the action of this compound.[1][2][3][4] Specifically, the Val224Val225Tyr226 amino acid sequence in the S4-S5 linker of Kv7.2 has been identified as a critical determinant of this compound's activity.[1][2]

The binding of this compound to the VSD results in two primary biophysical consequences:

  • Hyperpolarizing Shift in Voltage-Dependent Activation: this compound causes a significant leftward shift in the voltage-activation curve of Kv7 channels, meaning that the channels are more likely to be open at more negative membrane potentials.[1][2]

  • Slowing of Deactivation Kinetics: The compound markedly slows the rate at which the channels close upon repolarization of the membrane.[1][2]

Together, these effects lead to an overall increase in the M-type potassium current, which helps to stabilize the resting membrane potential of neurons and reduce their firing frequency.

Signaling Pathway Diagram

QO_58_Mechanism_of_Action cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular QO_58 This compound Kv7_2_VSD Kv7.2 Voltage- Sensing Domain (VSD) QO_58->Kv7_2_VSD Binds to Kv7_2_Channel Kv7.2 Channel (Open State Stabilized) Kv7_2_VSD->Kv7_2_Channel Stabilizes Increased_IKM Increased M-type Potassium Current (IKM) Kv7_2_Channel->Increased_IKM Leads to Hyperpolarization Membrane Hyperpolarization Increased_IKM->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on the Kv7.2 channel.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on various Kv7 channel subtypes.

Table 1: Potency of this compound on Kv7 Channel Subtypes
Channel SubtypeEC50 (μM)Reference
Kv7.17.0
Kv7.21.0
Kv7.2/Kv7.32.3 ± 0.8[1]
Kv7.3/Kv7.55.2
Kv7.40.6
Table 2: Biophysical Effects of this compound on Kv7 Channels
Channel SubtypeEffectMagnitudeReference
Kv7.2/Kv7.3Current Increase at -40 mV6.15 ± 0.76-fold[1]
Kv7.2/Kv7.3Shift in V1/2 of Activation-54.4 ± 2.5 mV (for QO58-lysine)[6]
Kv7.2Deactivation Time Constant Increase6.2-fold[1]
Kv7.4Deactivation Time Constant Increase36.4-fold[1]

Experimental Protocols

Electrophysiology
  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of Kv7 channel subunits.[1][2][3][4]

  • Transfection: Cells are transiently transfected with plasmids encoding the desired human Kv7 channel subunits using standard lipofection or electroporation methods.

  • Recording Technique: The perforated whole-cell patch-clamp technique is employed to record Kv7 currents.[1][2] This method preserves the intracellular signaling environment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.3 with KOH). Amphotericin B (200-300 μg/mL) is included for perforation.

  • Voltage Protocols:

    • Activation Curves: Cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents are measured and plotted against the prepulse potential to generate the activation curve.

    • Deactivation Kinetics: Following a depolarizing pulse to activate the channels, the membrane is repolarized to a negative potential (e.g., -60 mV), and the decay of the tail current is fitted with an exponential function to determine the deactivation time constant.

Experimental Workflow Diagram

Electrophysiology_Workflow Cell_Culture Cell Culture (CHO or HEK293) Transfection Transfection with Kv7 Plasmids Cell_Culture->Transfection Patch_Clamp_Setup Perforated Whole-Cell Patch-Clamp Setup Transfection->Patch_Clamp_Setup Data_Acquisition Data Acquisition (Voltage Protocols) Patch_Clamp_Setup->Data_Acquisition Data_Analysis Data Analysis (Activation Curves, Deactivation Kinetics) Data_Acquisition->Data_Analysis Results Results (EC50, V1/2 Shift, etc.) Data_Analysis->Results

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Neuropathic Pain Model
  • Animal Model: The chronic constriction injury (CCI) of the sciatic nerve in adult male Sprague-Dawley rats is used as a model of neuropathic pain.[1]

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

  • Data Analysis: The effects of this compound on paw withdrawal threshold and latency are compared to vehicle-treated control animals.

Conclusion

This compound is a selective and potent opener of Kv7 channels with a novel mechanism of action that involves the stabilization of the voltage-sensing domain. Its ability to enhance M-currents and reduce neuronal excitability makes it a promising lead compound for the development of new therapies for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of even more potent and selective Kv7 channel modulators.

References

QO58: A Technical Guide to a Novel K_v_7 Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO58, a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent opener of K_v_7 (KCNQ) potassium channels.[1][2] Modulation of K_v_7 channels is a key strategy in the development of therapies for neuronal excitability disorders such as epilepsy and neuropathic pain.[1][2] QO58 represents a promising lead compound with a mechanism of action distinct from previously known K_v_7 openers like retigabine.[1][2]

Core Mechanism and Electrophysiological Profile

QO58 exerts its effects by directly modulating the gating properties of K_v_7 channels. Its primary actions include increasing current amplitudes, inducing a significant negative shift in the voltage-dependent activation curve, and slowing the deactivation kinetics of the channels.[1][2] This combined action leads to an enhanced M-type K+ current (I_KM), which helps to hyperpolarize the neuronal membrane and reduce neuronal excitability.[1][2]

Subtype Selectivity

QO58 demonstrates a degree of selectivity among the different K_v_7 channel subtypes. It is most potent on homomeric K_v_7.2 and K_v_7.4 channels and heteromeric K_v_7.2/K_v_7.3 channels.[1][2] The compound shows moderate activity on K_v_7.1 and K_v_7.3/K_v_7.5 channels, with minimal effect on homomeric K_v_7.3 channels.[1][2] This selectivity profile distinguishes it from other K_v_7 openers and may offer advantages in therapeutic targeting.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of QO58 on various K_v_7 channel subtypes.

Table 1: Potency of QO58 on K_v_7 Channels
Channel SubtypeEC_50 (μM)
K_v_7.17.0 ± 1.0
K_v_7.21.3 ± 1.0
K_v_7.2/K_v_7.32.3 ± 0.8
K_v_7.40.6 ± 0.1
K_v_7.3/K_v_7.55.2 ± 2.2

Data obtained from studies on K_v_7 channels expressed in mammalian cell lines.[2]

A salt form of the original compound, QO58-lysine, has been synthesized and shows a slightly increased potency for K_v_7.2/K_v_7.3 channels with an EC_50 of 1.2 ± 0.2 μM.[3][4]

Table 2: Effect of QO58 on the Voltage-Dependence of Activation (V_½)
Channel SubtypeV_½ Shift (ΔV_½, mV) with 10 μM QO58
K_v_7.1~ -20
K_v_7.2~ -40 to -60
K_v_7.3No significant effect
K_v_7.4~ -40 to -60
K_v_7.2/K_v_7.3~ -40 to -60
K_v_7.3/K_v_7.5~ -40 to -60

Data represents the approximate shift in the half-activation voltage.[2]

Signaling Pathway and Mechanism of Action

QO58 acts as a gating modifier of K_v_7 channels.[5] Unlike retigabine, which interacts with a tryptophan residue in the S5 segment of the channel pore, QO58's mechanism is distinct.[1][2] Mutagenesis studies have identified a chain of amino acids, Val224, Val225, and Tyr226, in the K_v_7.2 subunit as being important for the action of QO58.[1][2] This suggests a different binding site or allosteric mechanism of action. The interaction of QO58 with the channel leads to a stabilization of the open state, thereby increasing the probability of the channel being open at more negative membrane potentials.

QO58_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect QO58 QO58 Kv7_channel K_v_7 Channel (Closed State) QO58->Kv7_channel Binds to allosteric site Kv7_channel_open K_v_7 Channel (Open State) Kv7_channel->Kv7_channel_open Stabilizes open conformation K_efflux Increased K+ Efflux Kv7_channel_open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of QO58 action on K_v_7 channels.

Experimental Protocols

The primary technique used to characterize the effects of QO58 on K_v_7 channels is the perforated whole-cell patch-clamp technique .[1][2] This method is preferred over conventional whole-cell patch-clamp to minimize the dialysis of intracellular components that can affect channel function.

Cell Preparation and Transfection
  • Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of K_v_7 channel subunits.[4][6]

  • Transfection: Cells are transiently transfected with cDNAs encoding the desired K_v_7 channel subunits (e.g., K_v_7.2 and K_v_7.3 for the heteromeric channel). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.[6]

Electrophysiological Recordings
  • Recording Configuration: Perforated patch-clamp recordings are established using a patch pipette containing an antibiotic, such as amphotericin B or gramicidin, which forms small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl_2, MgCl_2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Usually contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), EGTA to chelate calcium, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

  • Voltage Protocols:

    • Activation Curves: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps of increasing magnitude.[2] The resulting tail currents at a fixed repolarizing potential are measured and plotted against the prepulse potential.

    • Deactivation Kinetics: The rate of channel closing is assessed by measuring the decay of the tail currents following a depolarizing pulse.

In Vivo Models
  • Neuropathic Pain Model: The effects of QO58 on neuropathic pain have been evaluated in the chronic constriction injury (CCI) of the sciatic nerve model in rats.[1][2]

  • Inflammatory Pain Models: A modified version, QO58-lysine, has been tested in the formalin-induced inflammatory pain model in mice and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.[3]

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel K_v_7 channel opener like QO58.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cell_culture Cell Culture & Transfection (e.g., HEK293, CHO) patch_clamp Perforated Whole-Cell Patch-Clamp cell_culture->patch_clamp data_analysis Data Analysis: - EC50 Determination - V1/2 Shift Analysis - Deactivation Kinetics patch_clamp->data_analysis native_currents Recording of Native M-type Currents data_analysis->native_currents Validate on native channels drg_neurons Isolation of Primary Neurons (e.g., Rat DRG Neurons) drg_neurons->native_currents animal_model Animal Model of Disease (e.g., CCI Neuropathic Pain) native_currents->animal_model Assess in vivo efficacy behavioral_testing Behavioral Testing (e.g., Pain Threshold) animal_model->behavioral_testing

Caption: Experimental workflow for characterizing K_v_7 channel openers.

Potential Therapeutic Applications

The ability of QO58 to enhance M-currents and reduce neuronal firing suggests its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability.[1][2] Preclinical studies have shown that QO58 can elevate the pain threshold in a rat model of neuropathic pain.[1][2] Furthermore, the improved bioavailability of derivatives like QO58-lysine makes it a more viable candidate for in vivo applications in treating inflammatory and neuropathic pain.[3][4]

Off-Target Effects

It is important to note that QO58 has been reported to have off-target effects. One study found that QO58 can act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[7] This potentiation of nicotinic currents was observed in rat intracardiac ganglion neurons and was independent of its action on K_v_7 channels.[7] Such off-target activities should be carefully considered during the drug development process.

Conclusion

QO58 is a potent and selective K_v_7 potassium channel opener with a unique mechanism of action. Its ability to modulate neuronal excitability makes it a valuable research tool and a promising starting point for the development of new therapeutics for epilepsy, neuropathic pain, and other disorders of neuronal hyperexcitability. Further investigation into its structure-activity relationships and optimization to improve selectivity and reduce off-target effects will be crucial for its clinical translation.

References

The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compound QO 58: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel synthetic compound belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of molecules.[1] It has emerged as a potent modulator of Kv7 (KCNQ) potassium channels, which are critical regulators of neuronal excitability.[2] Dysfunctional Kv7 channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy and neuropathic pain, making them a key target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a small molecule with the molecular formula C18H8Cl2F4N4O and a molecular weight of 443.18 g/mol .[3][4] Its structure is characterized by a central pyrazolo[1,5-a]pyrimidin-7(4H)-one core, substituted with a dichlorofluoropyridinyl group, a phenyl group, and a trifluoromethyl group.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H8Cl2F4N4O[3][4]
Molecular Weight 443.18[3][4]
CAS Number 1259536-62-3[3][4]
Purity ≥98% (HPLC)[3][4]
Solubility Soluble to 50 mM in DMSO[4]
Storage Store at +4°C[3][4]

Pharmacological Properties and Mechanism of Action

This compound functions as a potent opener of Kv7 potassium channels.[2] Its primary mechanism of action involves the positive modulation of channel activity, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. This action effectively dampens neuronal excitability.[1]

Modulation of Kv7 Channel Activity

This compound exhibits a distinct pharmacological profile in its interaction with different Kv7 channel subtypes. It increases the current amplitudes, shifts the voltage-dependent activation to more negative potentials, and slows the deactivation kinetics of Kv7.2/Kv7.3 channels.[1][2] The compound shows selectivity, with a more pronounced effect on Kv7.2 and Kv7.4 channels compared to other subtypes.[1] Notably, this compound has minimal effect on Kv7.3 channels when expressed alone.[1] The mechanism of action for this compound is distinct from that of the well-known Kv7 opener, retigabine.[1][2]

Table 2: Potency of this compound on Different Kv7 Channel Subtypes

Channel SubtypeEC50 (μM)Reference
Kv7.17.0 ± 1.0[1]
Kv7.21.3 ± 1.0[1]
Kv7.2/Kv7.32.3 ± 0.8[1]
Kv7.3/Kv7.55.2 ± 2.2[1]
Kv7.40.6 ± 0.1[1]

Table 3: Effect of this compound (10 μM) on the Voltage of Half-Maximal Activation (V1/2) of Kv7 Channels

Channel SubtypeΔV1/2 (mV)Reference
Kv7.1-21.7 ± 1.1[1]
Kv7.2-56.8 ± 5.4[1]
Kv7.3+2.7 ± 0.1[1]
Kv7.3/Kv7.5-47.4 ± 2.8[1]
Kv7.4-58.7 ± 2.9[1]
In Vivo Efficacy

In preclinical models, this compound has demonstrated significant therapeutic potential. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, administration of this compound resulted in an elevated pain threshold, indicating its analgesic properties.[1][2]

Experimental Protocols

The pharmacological characterization of this compound has been primarily achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings from mammalian cell lines expressing various Kv7 channel subtypes.[1][2]

Perforated Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound on Kv7 channel currents.

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired Kv7 channel subunits.[1]

Methodology:

  • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • External Solution: The chamber is perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Pipette Solution: The recording pipette is filled with a solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2. For perforated patch, amphotericin B (200-250 μg/mL) is included in the pipette solution.

  • Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. Following perforation of the membrane patch by amphotericin B, voltage-clamp recordings are performed.

  • Voltage Protocol: Cells are typically held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit Kv7 currents.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the external solution. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The recorded currents are analyzed to determine the effects of this compound on current amplitude, voltage-dependence of activation, and deactivation kinetics. Concentration-response curves are generated to calculate EC50 values.[1]

Visualizations

Signaling Pathway of this compound Action

QO58_Signaling_Pathway QO58 This compound Kv7_Channel Kv7 Channel (e.g., Kv7.2/7.3) QO58->Kv7_Channel Binds and Potentiates K_Efflux K+ Efflux Kv7_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Signaling pathway of this compound as a Kv7 channel opener.

Experimental Workflow for this compound Evaluation

QO58_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Culture (CHO or HEK293 cells) Transfection Kv7 Channel Subunit Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Data_Analysis Data Analysis (EC50, V1/2 shift) Patch_Clamp->Data_Analysis Animal_Model Neuropathic Pain Model (e.g., CCI in rats) Data_Analysis->Animal_Model Informs Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey test) Drug_Admin->Behavioral_Test Pain_Threshold Pain Threshold Measurement Behavioral_Test->Pain_Threshold

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective Kv7 potassium channel opener with a mechanism of action distinct from previously identified modulators.[1][2] Its ability to enhance M-type currents and reduce neuronal excitability underscores its potential as a therapeutic agent for disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

Technical Guide: QO 58, a Novel Modulator of KCNQ/Kv7 Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO 58, a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent activator of Kv7 (KCNQ) voltage-gated potassium channels. This document consolidates key chemical and biological data, details experimental protocols for its characterization, and illustrates its mechanism of action and relevant signaling pathways.

Core Compound Information

This compound is a small molecule designed and synthesized as a novel opener of Kv7 potassium channels.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS Number 1259536-62-3
Molecular Formula C₁₈H₈Cl₂F₄N₄O
Molecular Weight 443.18 g/mol
Purity ≥98% (HPLC)
Solubility Soluble to 50 mM in DMSO
Storage Store at +4°C

Biological Activity and Potency

This compound functions as a Kv7 channel opener, demonstrating varying potency across different subtypes. Its activation of these channels leads to a hyperpolarizing shift in membrane potential, which dampens neuronal excitability.[2][3] This mechanism underlies its therapeutic potential for conditions associated with neuronal hyperexcitability, such as neuropathic pain.[2]

TargetEC₅₀ (μM)Reference
Kv7.1 7.0
Kv7.2 1.0
Kv7.3/7.5 5.2
Kv7.4 0.6

Mechanism of Action

This compound modulates Kv7 channel activity through a distinct mechanism compared to other known openers like retigabine.[2] Its primary effects include:

  • Increased Current Amplitude: this compound enhances the magnitude of the current flowing through Kv7 channels.[2]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependence of channel activation to more negative potentials, meaning the channels open at lower levels of depolarization.[2]

  • Slowed Deactivation: The compound prolongs the open state of the channel by slowing its deactivation process.[2]

A specific amino acid sequence, Val²²⁴-Val²²⁵-Tyr²²⁶, within the Kv7.2 subunit has been identified as crucial for the modulatory action of this compound.[2]

cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects cluster_outcome Cellular Outcome Kv7 Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7->Kv7_open Promotes Opening Current ↑ Current Amplitude Kv7_open->Current Activation ← Negative Shift in Voltage-Dependent Activation Kv7_open->Activation Deactivation ↓ Slowed Deactivation Kv7_open->Deactivation QO58 This compound QO58->Kv7 Binds to channel Outcome Reduced Neuronal Excitability Current->Outcome Activation->Outcome Deactivation->Outcome

Figure 1. Mechanism of action of this compound on Kv7 channels.

Signaling Pathways

Kv7 channels are critical regulators of cellular excitability and are themselves modulated by various intracellular signaling pathways. G-protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, can inhibit Kv7 channel activity through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).[4] Conversely, signaling cascades that elevate cyclic AMP (cAMP) levels can enhance Kv7 channel function.[5] this compound acts as a direct pharmacological activator, bypassing these upstream signaling events to directly modulate the channel protein.

cluster_pathway Regulatory Pathways of Kv7 Channels GPCR GPCR Activation (e.g., Muscarinic) PLC PLC GPCR->PLC AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Kv7 Kv7 Channel Activity PKA->Kv7 Enhancement PIP2 PIP₂ Hydrolysis PLC->PIP2 PIP2->Kv7 Inhibition QO58 This compound QO58->Kv7 Direct Activation

Figure 2. Signaling pathways regulating Kv7 channels and the direct action of this compound.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Electrophysiology

Objective: To measure the effects of this compound on Kv7 channel currents in a controlled cellular environment.

Methodology: Perforated Whole-Cell Patch-Clamp [2]

  • Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.3/7.5). Cells are cultured under standard conditions (37°C, 5% CO₂).

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing a perforating agent like amphotericin B or gramicidin. This maintains the integrity of the intracellular signaling environment.

  • Recording: A giga-seal is formed between the pipette and the cell membrane. The perforating agent then forms pores in the membrane patch, allowing for electrical access to the cell.

  • Voltage Protocol: To measure channel activation, cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps. To measure deactivation, a depolarizing pulse is followed by a step to a more negative potential.

  • Data Acquisition: Currents are recorded before, during, and after the application of this compound at various concentrations to the extracellular bath solution. Data are amplified, filtered, and digitized for analysis.

  • Analysis: Current amplitudes, voltage-dependence of activation (V₅₀), and deactivation time constants are calculated and compared between control and this compound-treated conditions to determine EC₅₀ values.

In Vivo Neuropathic Pain Model

Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) of the Sciatic Nerve [2]

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve.

  • Post-Operative Care: Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.

  • Compound Administration: this compound, or its more soluble salt form QO58-lysine, is administered to the animals, typically via intraperitoneal (i.p.) injection.[6]

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.

    • Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat source) is measured. An increase in withdrawal latency indicates a reduction in heat sensitivity.

  • Data Analysis: Behavioral responses are compared between vehicle-treated and this compound-treated groups using appropriate statistical tests to determine the significance of the anti-nociceptive effect.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing A1 Transfection of Cell Lines with Kv7 Subunits A2 Perforated Patch-Clamp Recording A1->A2 A3 Application of this compound A2->A3 A4 Data Analysis: EC₅₀, V₅₀ Shift, Kinetics A3->A4 B3 Administration of this compound A4->B3 Candidate for In Vivo Study B1 Chronic Constriction Injury (CCI) Surgery in Rats B2 Development of Neuropathic Pain B1->B2 B2->B3 B4 Behavioral Testing: (von Frey, Hargreaves) B3->B4 B5 Assessment of Analgesic Effect B4->B5

Figure 3. Experimental workflow for the evaluation of this compound.

References

An In-Depth Technical Guide to the Synthesis of QO 58

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for QO 58, a potent modulator of K(v)7 potassium channels. This document details the chemical synthesis, mechanism of action, and key experimental protocols for researchers in drug discovery and development.

Introduction to this compound

This compound, chemically known as 5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a novel small molecule that acts as an opener for K(v)7 (KCNQ) potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for neurological disorders such as epilepsy and neuropathic pain. This compound has been shown to increase K(v)7 channel currents, shift their voltage-dependent activation to more negative potentials, and slow their deactivation.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of two key heterocyclic intermediates followed by their condensation to form the final pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The overall synthetic scheme is outlined below.

Overall Synthesis Scheme

The synthesis can be conceptually divided into the preparation of a substituted pyrazole intermediate and a pyridinyl β-ketoester, followed by their cyclocondensation.

Synthesis_Pathway cluster_pyrazole Pyrazole Intermediate Synthesis cluster_ketoester β-Ketoester Intermediate Synthesis cluster_final Final Cyclocondensation Phenylacetonitrile Phenylacetonitrile Enolate Sodium enolate Phenylacetonitrile->Enolate NaOEt Trifluoroethylacetate Ethyl trifluoroacetate Trifluoroethylacetate->Enolate Aminopyrazole 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole Enolate->Aminopyrazole Hydrazine sulfate, DMC, 80°C Hydrazine Hydrazine sulfate Hydrazine->Aminopyrazole PyridineCarbonylChloride 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride BetaKetoester Ethyl 2-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate PyridineCarbonylChloride->BetaKetoester Base (e.g., NaH, LDA) EthylAcetoacetate Ethyl acetoacetate enolate EthylAcetoacetate->BetaKetoester QO58 This compound Aminopyrazole_ref->QO58 Cyclocondensation BetaKetoester_ref->QO58

Caption: General Synthesis Pathway for this compound.

Experimental Protocols

Synthesis of 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole

This intermediate is synthesized via the condensation of phenylacetonitrile and ethyl trifluoroacetate, followed by cyclization with hydrazine.

  • Formation of the Sodium Enolate: Phenylacetonitrile is reacted with ethyl trifluoroacetate in the presence of a strong base, such as freshly prepared sodium ethoxide (NaOEt), in an anhydrous solvent like ethanol. The reaction mixture is typically stirred at room temperature to facilitate the formation of the corresponding sodium enolate.

  • Cyclization with Hydrazine: The resulting sodium enolate is then treated with hydrazine sulfate in a solvent such as dimethyl carbonate (DMC). The mixture is heated to approximately 80°C to promote the cyclization reaction, yielding the desired 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole.

  • Purification: After completion of the reaction, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Synthesis of Ethyl 2-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

This β-ketoester intermediate is prepared by the acylation of an ethyl acetoacetate enolate with a substituted pyridine carbonyl chloride.

  • Enolate Formation: Ethyl acetoacetate is treated with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at a low temperature (typically -78°C to 0°C) to generate the enolate.

  • Acylation: 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride is then added to the enolate solution. The reaction mixture is stirred, allowing the acylation to proceed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, commonly by column chromatography, to yield the target β-ketoester.

Final Step: Synthesis of this compound

The final step involves the cyclocondensation of the two key intermediates.

  • Reaction: The 5-amino-3-phenyl-4-(trifluoromethyl)-1H-pyrazole is reacted with ethyl 2-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate. This reaction is typically carried out in a high-boiling point solvent and may be catalyzed by an acid or base.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent to afford this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of K(v)7 channels. Its binding to the channel protein facilitates the open state, thereby increasing the potassium ion efflux. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which contributes to its potential therapeutic effects in conditions of neuronal hyperexcitability.

Mechanism_of_Action QO58 This compound Kv7 K(v)7 Channel QO58->Kv7 Binds and Stabilizes Open State K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant, Analgesic) Reduced_Excitability->Therapeutic_Effect

Caption: Mechanism of Action of this compound.

Quantitative Data

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC₅₀) for the activation of various K(v)7 channel subtypes.

K(v)7 Channel SubtypeEC₅₀ (µM)Reference
K(v)7.2/7.30.06[1]
K(v)7.21.3[1]
K(v)7.40.6[1]

Experimental Workflow for Channel Activity Assay

The activity of this compound on K(v)7 channels is typically assessed using electrophysiological techniques, such as the whole-cell patch-clamp method.

Experimental_Workflow Cell_Culture Cell Culture (e.g., CHO, HEK293 expressing K(v)7 channels) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Baseline Record Baseline K+ Currents Patch_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug_Recording Record K+ Currents in Presence of this compound Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (Current amplitude, Voltage-dependence, Kinetics) Post_Drug_Recording->Data_Analysis EC50_Determination EC50 Determination Data_Analysis->EC50_Determination

Caption: Workflow for K(v)7 Channel Activity Assay.

This guide provides a foundational understanding of the synthesis and biological context of this compound. For detailed experimental parameters and characterization data, it is recommended to consult the primary literature.

References

QO 58: A Technical Guide to its Solubility, Experimental Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel small molecule that has garnered significant interest in the scientific community for its potent activity as a modulator of voltage-gated potassium channels of the Kv7 family (KCNQ). These channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in a range of neurological disorders, including epilepsy and neuropathic pain. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its utility in both in vitro and in vivo experimental settings. The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for preclinical research.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO22.1650
DMSO≥ 62.5≥ 141.03

Note: The molecular weight of this compound is 443.18 g/mol .

Experimental Protocols

Determination of Solubility (General Protocol)

A precise determination of solubility in various solvents is crucial for accurate experimental design. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

  • This compound (solid form)

  • Solvents of interest (e.g., DMSO, ethanol, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a suitable quantitative analytical method

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Electrophysiological Characterization using Whole-Cell Patch Clamp

The primary mechanism of action of this compound is the modulation of Kv7 channels. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel function.

Materials:

  • Cells expressing the Kv7 channel subtype of interest (e.g., CHO or HEK293 cells)

  • Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH adjusted to 7.4)

  • Internal (intracellular) pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2)

  • This compound stock solution in DMSO

  • Perfusion system for drug application

Procedure:

  • Culture cells expressing the target Kv7 channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a patch pipette from a borosilicate glass capillary to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit Kv7 channel currents.

  • Record baseline currents in the absence of the compound.

  • Apply this compound at various concentrations to the cell via the perfusion system.

  • Record the changes in current amplitude, activation kinetics, and voltage-dependence of activation in the presence of this compound.

  • Analyze the data to determine the potency (EC₅₀) and efficacy of this compound on the specific Kv7 channel subtype.

Mandatory Visualizations

Signaling Pathway of this compound Action

QO58_Signaling_Pathway QO58 This compound Kv7 Kv7 (KCNQ) Channel (e.g., Kv7.2/7.3) QO58->Kv7 Binds and modulates K_ion K+ K_efflux Increased K+ Efflux Kv7->K_efflux Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in K_efflux->Hyperpolarization Leads to

Caption: Mechanism of action of this compound on Kv7 potassium channels.

Experimental Workflow for Characterizing this compound

QO58_Experimental_Workflow start Start: Characterization of a Novel Compound (this compound) solubility 1. Solubility Assessment (DMSO, Aqueous Buffers) start->solubility in_vitro 2. In Vitro Target Engagement (Binding or Functional Assay) solubility->in_vitro electrophys 3. Electrophysiological Characterization (Whole-Cell Patch Clamp) in_vitro->electrophys subtype 4. Subtype Selectivity Profiling (Kv7.1, 7.2, 7.3, 7.4, 7.5) electrophys->subtype mechanism 5. Mechanism of Action Studies (Voltage-dependence, Kinetics) subtype->mechanism in_vivo 6. In Vivo Efficacy Studies (e.g., Neuropathic Pain Models) mechanism->in_vivo end End: Preclinical Candidate Profile in_vivo->end

Caption: A logical workflow for the preclinical characterization of this compound.

The Discovery and Development of QO-58: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of QO-58, a novel small molecule modulator of voltage-gated potassium channels of the Kv7 family. QO-58 has emerged as a potent activator of these channels, demonstrating significant potential for the treatment of neuronal hyperexcitability disorders, including epilepsy and neuropathic pain. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols utilized in its characterization.

Core Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of QO-58 on Kv7 channels.

Table 1: Potency of QO-58 on Human Kv7 Channel Subtypes

Channel SubtypeEC50 (µM)
Kv7.17.0[1]
Kv7.21.0[1]
Kv7.3Little to no effect[2]
Kv7.40.6[1]
Kv7.2/Kv7.32.3 ± 0.8[2]
Kv7.3/Kv7.55.2[1]

Table 2: Electrophysiological Effects of QO-58 on Kv7.2/Kv7.3 Channels

ParameterEffect of QO-58Quantitative Value
Current AmplitudeIncrease6.15 ± 0.76-fold increase at 100 µM[2]
Voltage-dependent Activation (V1/2)Negative Shift~ -40 to -60 mV shift for Kv7.2, Kv7.4, Kv7.2/Kv7.3, and Kv7.3/Kv7.5[2]
Deactivation KineticsSlowing6.2-fold increase in deactivation time constant for Kv7.2[3]

Table 3: In Vivo Efficacy of QO-58 in a Neuropathic Pain Model

Animal ModelBehavioral TestEffect of QO-58
Rat Chronic Constriction Injury (CCI) of the Sciatic NerveMechanical Withdrawal Threshold (von Frey)Increased pain threshold[2]

Mechanism of Action and Signaling Pathway

QO-58 is a positive allosteric modulator of Kv7 channels. Its mechanism of action is distinct from other known Kv7 openers like retigabine.[2] QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.[4][5] This interaction is dependent on a specific chain of amino acids, Val224Val225Tyr226, located between the S4 and S5 segments of the channel.[2] By binding to the VSD, QO-58 facilitates the conformational change required for channel opening in response to membrane depolarization. This leads to a hyperpolarizing shift in the voltage-dependence of activation, allowing the channels to open at more negative membrane potentials and increasing the overall K+ current.[2] The stabilization of the open state also results in a significant slowing of the channel's deactivation kinetics.[2][3] The enhanced K+ efflux through Kv7 channels hyperpolarizes the neuronal membrane, reducing neuronal excitability and depressing the firing of action potentials.[2]

QO58_Signaling_Pathway QO58 QO-58 VSD Voltage-Sensing Domain (VSD) of Kv7.2 (Val224Val225Tyr226) QO58->VSD Binds to Kv7 Kv7 Channel VSD->Kv7 Facilitates opening K_efflux Increased K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP Decreased Action Potential Firing Reduced_Excitability->Reduced_AP

Caption: Signaling pathway of QO-58 action on Kv7 channels.

Experimental Protocols

Electrophysiological Recording (Perforated Whole-Cell Patch-Clamp)

This protocol is designed to measure the activity of Kv7 channels in mammalian cell lines (e.g., CHO or HEK293) stably expressing the channel subunits or in primary neurons.

a. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA. pH adjusted to 7.2 with KOH.

  • Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin (50-100 µg/mL) is added to the intracellular solution immediately before use.

b. Recording Procedure:

  • Prepare cells cultured on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Back-fill the pipette with the perforating agent-containing intracellular solution.

  • Approach a cell and form a giga-ohm seal (>1 GΩ) in voltage-clamp mode.

  • Monitor the access resistance until it stabilizes (typically 10-30 MΩ), indicating successful perforation.

  • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

c. Voltage Protocols:

  • Activation: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for 500 ms.

  • Deactivation: Following a depolarizing step to activate the channels (e.g., to 0 mV for 200 ms), apply hyperpolarizing voltage steps (e.g., from -100 mV to -40 mV) to measure the tail currents.

  • Voltage-Dependence of Activation: Measure tail current amplitudes at a fixed potential (e.g., -60 mV) after a series of activating voltage steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of activation.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-Kv7.2/7.3) Giga_Seal Form Giga-ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Intra/Extracellular) Solution_Prep->Giga_Seal Perforation Allow Perforation Giga_Seal->Perforation Voltage_Protocols Apply Voltage Protocols (Activation, Deactivation) Perforation->Voltage_Protocols Data_Acquisition Record Currents Voltage_Protocols->Data_Acquisition Current_Analysis Analyze Current (Amplitude, Kinetics) Data_Acquisition->Current_Analysis Boltzmann_Fit Boltzmann Fit (V1/2, Slope) Current_Analysis->Boltzmann_Fit Dose_Response Dose-Response Curve (EC50) Current_Analysis->Dose_Response

Caption: Experimental workflow for electrophysiological recording.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol describes the induction of neuropathic pain in rats to evaluate the analgesic efficacy of QO-58.

a. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

b. Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a small incision on the lateral surface of the mid-thigh.

  • Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

c. Behavioral Testing:

  • Mechanical Allodynia (von Frey Test):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

    • The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal response.

  • Thermal Hyperalgesia (Hot Plate Test):

    • Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

    • Record the latency for the rat to exhibit a pain response (e.g., licking or flicking its paw, or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

d. Drug Administration:

  • QO-58 can be administered via various routes (e.g., intraperitoneal, oral) at different doses and time points before behavioral testing to assess its analgesic effect.

CCI_Workflow Start Rat Anesthesia Surgery Sciatic Nerve Ligation (CCI) Start->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey, Hot Plate) Recovery->Baseline Drug_Admin QO-58 Administration Baseline->Drug_Admin Post_Drug_Testing Post-drug Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (Comparison of thresholds/latencies) Post_Drug_Testing->Data_Analysis End Efficacy Determination Data_Analysis->End

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Synthesis of QO-58

QO-58 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. While a detailed, step-by-step synthesis protocol for QO-58 is not publicly available, the general synthesis of this class of compounds involves the condensation of a 3-amino-1H-pyrazole with a β-ketoester. The specific starting materials for QO-58 would be a 3-amino-4-phenyl-5-(trifluoromethyl)-1H-pyrazole and an appropriate β-ketoester bearing the 2,6-dichloro-5-fluoropyridin-3-yl moiety.

Conclusion

QO-58 represents a promising lead compound for the development of novel therapeutics for epilepsy and neuropathic pain. Its distinct mechanism of action as a potent and selective opener of Kv7 channels provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of QO-58 and related Kv7 channel modulators. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological profile, paving the way for potential clinical evaluation.

References

QO-58: A Novel Modulator of Kv7 Channels for the Control of Neuronal Hyperexcitability

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuronal hyperexcitability is a pathological hallmark of several neurological disorders, including epilepsy and neuropathic pain. The voltage-gated potassium channels of the Kv7 family (KCNQ) are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy. This document provides a comprehensive technical overview of QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of Kv7 channels. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize its effects on neuronal signaling pathways.

Introduction to QO-58 and its Primary Target

QO-58 is a small molecule activator of the Kv7 family of potassium channels, which are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential of neurons.[1][2] By enhancing the M-current, QO-58 effectively reduces neuronal excitability, suggesting its therapeutic potential in conditions characterized by neuronal hyperexcitability.[1][2]

Mechanism of Action

QO-58 exerts its effects by directly modulating the gating properties of Kv7 channels. Its mechanism of action is distinct from other known Kv7 openers like retigabine.[1][2]

  • Enhanced Channel Activity: QO-58 increases the amplitude of currents passing through Kv7.2/Kv7.3 channels.[1][2]

  • Hyperpolarizing Shift in Activation: It shifts the voltage-dependent activation curve of the channels towards more negative potentials, meaning the channels open at lower levels of depolarization.[1][2]

  • Slowing of Deactivation: The compound also slows the deactivation kinetics of the channels, prolonging their open state.[1][2]

Studies suggest that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel.[3] Specifically, a chain of amino acids, Val(224)Val(225)Tyr(226), within the Kv7.2 subunit has been identified as crucial for the activating effect of QO-58.[1][2]

QO58_Mechanism_of_Action cluster_neuron Neuron cluster_membrane Cell Membrane Kv7 Kv7 Channel (Closed State) Kv7_open Kv7 Channel (Open State) Kv7->Kv7_open Promotes Opening K_ion_out K+ Efflux (M-Current) Kv7_open->K_ion_out K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AP_Firing Action Potential Firing ReducedExcitability->AP_Firing Inhibits QO58 QO-58 QO58->Kv7 Binds to VSD

Caption: Mechanism of action for QO-58 on neuronal excitability.

Quantitative Data Summary

The potency and selectivity of QO-58 have been characterized across various Kv7 channel subtypes and in different cellular systems. The following tables summarize the key quantitative findings.

Table 1: Potency (EC50) of QO-58 on Kv7 Channel Subtypes

Channel SubtypeCell TypeEC50 (µM)Reference
Kv7.2/Kv7.3CHO0.06 ± 0.01[2]
Kv7.2-1.0[4]
Kv7.4-0.6[4]
Kv7.1-7.0[4]
Kv7.3/Kv7.5-5.2[4]

Table 2: Effects of QO-58 on Native M-type Currents

ParameterCell TypeQO-58 ConcentrationEffectReference
Current AmplitudePituitary GH3 Cells-Concentration-dependent increase[5]
EC50 (IK(M))Pituitary GH3 Cells3.1 µM-[5]
Activation Curve (V1/2)Pituitary GH3 Cells3 µM~10 mV leftward shift[5]
EC50 (IK(Ca))Pituitary GH3 Cells4.2 µM-[5]

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize QO-58.

Perforated Whole-Cell Patch-Clamp Electrophysiology

This technique was used to record Kv7 currents from both transfected mammalian cell lines and native neurons.[1][2]

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected with the cDNA encoding the desired Kv7 channel subunits. For native neuron recordings, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.[1][2]

  • Recording Configuration: The perforated patch configuration is established using a patch pipette containing amphotericin B or gramicidin. This maintains the integrity of the intracellular environment while allowing for electrical access.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA (pH adjusted to 7.3 with KOH), supplemented with amphotericin B (200-400 µg/ml).

  • Voltage Protocols: To measure channel activation, cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

  • Data Analysis: Current amplitudes are measured at each voltage step. The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function.

Patch_Clamp_Workflow Start Cell Preparation (e.g., CHO-Kv7.2/7.3) Patch Establish Perforated Whole-Cell Patch Start->Patch Control Record Baseline Currents (Control) Patch->Control Apply_QO58 Bath Apply QO-58 Control->Apply_QO58 Record_QO58 Record Currents in Presence of QO-58 Apply_QO58->Record_QO58 Analysis Data Analysis (I-V Curve, V1/2 Shift) Record_QO58->Analysis End Determine EC50 and Gating Effects Analysis->End

Caption: Workflow for electrophysiological characterization of QO-58.
In Vivo Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model in rats was used to assess the analgesic effects of QO-58.[1][2]

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Drug Administration: QO-58 is administered systemically (e.g., via intraperitoneal injection) at various doses.

  • Behavioral Testing: The pain threshold is measured using a von Frey filament test or a thermal paw withdrawal test at different time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The dose-response relationship is analyzed to determine the efficacy of QO-58 in alleviating neuropathic pain.

Conclusion

QO-58 is a potent and selective Kv7 channel opener with a novel mechanism of action. By enhancing the M-current, it effectively dampens neuronal excitability. Preclinical data demonstrates its ability to reduce action potential firing in neurons and alleviate pain in an in vivo model of neuropathic pain.[1][2] These findings highlight the potential of QO-58 as a therapeutic lead for the treatment of epilepsy, neuropathic pain, and other disorders associated with neuronal hyperexcitability. Further investigation into its pharmacokinetic properties and safety profile is warranted to advance its development.

References

foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Foundational Research on Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique chemical architecture serves as a robust foundation for designing molecules with a wide array of biological activities.[1][2] Derivatives of this core, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been identified as potent modulators of various biological targets, leading to their investigation in numerous therapeutic areas.[3] These compounds have shown promise as protein kinase inhibitors for cancer therapy, antitubercular agents, potassium channel activators, and antiviral compounds.[3][4][5][6]

This technical guide provides a comprehensive overview of the . It details common synthetic strategies, summarizes key biological activities with quantitative data, provides detailed experimental protocols for seminal assays, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers in the field.

Core Synthesis Strategies

The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[4][7] This reaction is versatile and allows for the introduction of various substituents on the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[3] Alternative methods include reactions with other β-dicarbonyl compounds or their equivalents, often enhanced through microwave-assisted techniques to improve yields and reduce environmental impact.[1]

G cluster_start Starting Materials cluster_process Process cluster_product Outcome cluster_purification Downstream Processing A 5-Aminopyrazole (Substituted) C Cyclocondensation Reaction (Acidic/Basic Conditions or Microwave Irradiation) A->C B β-Ketoester (Substituted) B->C D Crude Pyrazolo[1,5-a]pyrimidin-7(4H)-one C->D Formation of fused ring system E Purification (e.g., Recrystallization, Column Chromatography) D->E F Characterization (NMR, MS, X-ray Crystallography) E->F G Final Pure Compound F->G

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Detailed Experimental Protocol: General Cyclocondensation

This protocol is a generalized procedure based on methodologies reported for the synthesis of various pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.[4][7]

  • Reagent Preparation: In a round-bottom flask, dissolve the selected 5-aminopyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Ketoester: Add the corresponding β-ketoester (1.0-1.2 eq.) to the solution.

  • Reaction Condition:

    • Thermal: Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., HCl) and reflux the mixture for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave-Assisted: Place the sealed reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 120-150 °C) for 10-60 minutes.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used for unequivocal structural elucidation.[4]

Therapeutic Potential and Biological Activities

This scaffold has been extensively explored for its interaction with various biological targets, demonstrating a broad therapeutic potential.

Antitubercular Activity

High-throughput screening campaigns identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead for the development of new antitubercular agents against Mycobacterium tuberculosis (Mtb).[4][8] Subsequent optimization led to analogues with potent activity and low cytotoxicity.[8]

Compound IDMtb H37Rv MIC (μM)Cytotoxicity (Vero cells, CC₅₀ in μM)Reference
1 >125>125[4]
2 1.6>125[4][7]
P19 0.8>125[4]
P24 0.4>125[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. CC₅₀ (Median Cytotoxic Concentration) is the concentration of a compound that kills 50% of cells in vitro.

The mechanism of resistance to some of these compounds has been elucidated. It involves the mutation of an FAD-dependent hydroxylase (Rv1751), which promotes the catabolism of the compound via hydroxylation, rendering it inactive.[8][9]

G cluster_cell Mycobacterium tuberculosis Cell Compound Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Antitubercular Agent) Target Intracellular Target Compound->Target Binds and Inhibits Rv1751 FAD-dependent Hydroxylase (Rv1751) Compound->Rv1751 Metabolized by Inhibition Growth Inhibition Target->Inhibition Inactive Hydroxylated Metabolite (Inactive) Rv1751->Inactive NoEffect No Effect on Growth Inactive->NoEffect

Caption: Mechanism of action and resistance for antitubercular pyrazolopyrimidinones.
  • Strain Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • MIC Determination: Add a viability indicator such as Resazurin. The MIC is defined as the lowest compound concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors (PKIs), targeting key regulators in cellular signaling pathways that are often dysregulated in cancer.[3] They have been developed as potent and selective inhibitors for several kinases.

  • PI3Kδ Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines were developed as highly selective inhibitors of the PI3Kδ isoform, which is implicated in inflammatory diseases like asthma.[10]

  • Trk Inhibitors: The scaffold is central to several approved and clinical-stage Tropomyosin Receptor Kinase (Trk) inhibitors, such as Entrectinib and Repotrectinib, used to treat NTRK gene fusion-positive solid tumors.[11]

  • Casein Kinase 2 (CK2) Inhibitors: Optimization of the scaffold has led to highly potent and selective inhibitors of CK2, a kinase involved in various cancers.[12]

Target KinaseLead CompoundIC₅₀ (nM)IndicationReference
PI3Kδ CPL3022532.8Asthma, COPD[10]
TrkA Compound 240.2NTRK-fusion Cancers[11]
CK2 IC2012 (Kᵈ)Cancer[12]

IC₅₀ (Median Inhibitory Concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Kᵈ (Dissociation Constant) measures binding affinity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Outcome Cell Proliferation, Survival, Growth Downstream->Outcome Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K signaling pathway showing the point of inhibition.
  • Reagents: Prepare a reaction buffer appropriate for the target kinase. The reaction mixture typically includes the kinase, a specific substrate (peptide or protein), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and MgCl₂.

  • Compound Addition: Add varying concentrations of the pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitor to the reaction wells.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 15-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection: Quantify kinase activity by measuring substrate phosphorylation. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter, or by using fluorescence-based methods (e.g., LanthaScreen™, HTRF®).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

KCNQ Potassium Channel Activation

Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as novel activators (openers) of KCNQ2/3 (Kv7.2/7.3) potassium channels, which are crucial for regulating neuronal excitability.[5] Dysfunction of these channels is linked to diseases like epilepsy. These compounds were discovered through high-throughput screening and optimized based on structure-activity relationships.[5]

G A Compound Library (High-Throughput Screening) B Primary Screen: Atomic Absorption Rubidium Efflux Assay A->B C Hit Identification (Compounds showing K+ channel activation) B->C Identifies D SAR Optimization (Chemical Synthesis of Analogues) C->D Guides E Lead Compound Selection D->E Produces F Secondary Screen: Electrophysiology (Patch-Clamp Recording) E->F Validates G Confirmed KCNQ2/3 Activator F->G Confirms Potency & Selectivity

Caption: Discovery workflow for KCNQ potassium channel activators.
  • Cell Culture: Use a cell line stably expressing the target KCNQ channels (e.g., CHO cells expressing KCNQ2/3).

  • Loading: Incubate the cells in a loading buffer containing non-radioactive rubidium chloride (Rb⁺), which acts as a surrogate for K⁺.

  • Washing: Wash the cells to remove extracellular Rb⁺.

  • Compound Application: Add the test compounds (pyrazolo[1,5-a]pyrimidin-7(4H)-ones) at various concentrations to the cells.

  • Stimulation: Stimulate the cells with a high-potassium buffer to depolarize the membrane and open voltage-gated channels.

  • Efflux Measurement: Collect the supernatant containing the effluxed Rb⁺.

  • Quantification: Measure the amount of Rb⁺ in the supernatant using atomic absorption spectroscopy. An increase in Rb⁺ efflux compared to controls indicates channel activation.

Other Reported Activities
  • Antiviral: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-ones demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays.[6]

  • Multi-Target Activity: Certain derivatives have been evaluated for a range of biological effects, showing antioxidant, anti-diabetic (α-amylase inhibition), and anti-Alzheimer (acetylcholinesterase inhibition) activities in vitro.[13]

  • Fluorescent Probes: The scaffold's tunable photophysical properties make it a candidate for developing fluorescent molecules for cellular imaging and material science applications.[14]

Conclusion

The has established this scaffold as a versatile and highly valuable core in modern drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of these compounds as antitubercular agents, kinase inhibitors, and ion channel modulators underscores their broad therapeutic potential. Future research will likely focus on advancing lead compounds into clinical trials, exploring novel biological targets, and leveraging the scaffold's properties for applications in diagnostics and biotechnology. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical entity.

References

An In-depth Technical Guide to K_v_7 Channel Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of K_v_7 channels and their modulators, designed for researchers, scientists, and professionals involved in drug discovery and development. It covers the fundamental biology of K_v_7 channels, the classification and pharmacological properties of their modulators, and detailed protocols for key experimental assays.

Introduction to K_v_7 Channels: Structure and Physiological Function

Voltage-gated potassium channels of the K_v_7 family, also known as KCNQ channels, are crucial regulators of neuronal excitability and play significant roles in various physiological processes.[1][2] These channels are characterized by their slow activation and deactivation kinetics and are active at subthreshold membrane potentials, contributing to the stabilization of the resting membrane potential and counteracting depolarizing stimuli.[3][4]

Structure: K_v_7 channels are tetramers, with each subunit comprising six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments and the intervening P-loop constitute the pore domain responsible for potassium ion selectivity.[5][6] A long intracellular C-terminus contains binding sites for various regulatory molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2) and calmodulin (CaM).[5][6]

Subtypes and Tissue Distribution: There are five mammalian K_v_7 channel subtypes, each with a distinct tissue distribution and physiological role:

  • K_v_7.1 (KCNQ1): Predominantly expressed in the heart, where it contributes to the slow delayed rectifier potassium current (I_Ks) essential for cardiac action potential repolarization.[7][8] It is also found in epithelial tissues.

  • K_v_7.2 (KCNQ2) and K_v_7.3 (KCNQ3): Primarily expressed in the nervous system, where they often co-assemble to form heterotetrameric channels that are the primary molecular correlate of the M-current.[9][10] The M-current is a subthreshold, non-inactivating potassium current that plays a critical role in controlling neuronal excitability.[2] Dysfunction of these channels is strongly linked to epilepsy.[11][12]

  • K_v_7.4 (KCNQ4): Found in the auditory system, specifically in outer hair cells and spiral ganglion neurons, and is crucial for hearing.[5] It is also expressed in vascular smooth muscle.[13]

  • K_v_7.5 (KCNQ5): Widely distributed in the brain and skeletal muscle. It can form homomeric channels or heteromerize with K_v_7.3 subunits to contribute to the M-current.[14]

Classification of K_v_7 Channel Modulators

K_v_7 channel modulators are broadly classified into two main categories: openers (activators) and blockers (inhibitors).

  • K_v_7 Channel Openers (Activators): These compounds enhance channel activity, typically by causing a hyperpolarizing shift in the voltage-dependence of activation, leading to an increased open probability at a given membrane potential. This results in membrane hyperpolarization or stabilization, reducing neuronal excitability.

  • K_v_7 Channel Blockers (Inhibitors): These molecules reduce or abolish channel activity, leading to membrane depolarization and increased neuronal excitability.

The following diagram illustrates this classification with prominent examples for each class.

K_v_7_Modulator_Classification Modulators K_v_7 Channel Modulators Openers Openers (Activators) Modulators->Openers Blockers Blockers (Inhibitors) Modulators->Blockers Retigabine Retigabine (Ezogabine) Openers->Retigabine Flupirtine Flupirtine Openers->Flupirtine ICA_27243 ICA-27243 Openers->ICA_27243 BMS_204352 BMS-204352 Openers->BMS_204352 XE991 XE991 Blockers->XE991 Linopirdine Linopirdine Blockers->Linopirdine

Classification of K_v_7 Channel Modulators.

Quantitative Pharmacology of K_v_7 Channel Modulators

The potency and selectivity of K_v_7 channel modulators are critical parameters for their therapeutic application and research use. The following tables summarize the half-maximal effective concentration (EC50) for openers and the half-maximal inhibitory concentration (IC50) for blockers on various K_v_7 channel subtypes.

Table 1: Potency of K_v_7 Channel Openers (EC50 values in µM)

CompoundK_v_7.2K_v_7.2/7.3K_v_7.3K_v_7.4K_v_7.5Reference(s)
Retigabine~1.9-5.30.25-1.6~0.7~10-[9][14][15]
Flupirtine~2.9~7.7---[15]
ICA-27243>100.38>10>10>10[16]
BMS-204352-0.33---[17]
BHV-7000-0.6---[18]

Table 2: Potency of K_v_7 Channel Blockers (IC50 values in µM)

CompoundK_v_7.1K_v_7.2K_v_7.2/7.3M-currentReference(s)
XE9910.750.710.60.98[2]
Linopirdine8.9-4-72.4[2][19]

Signaling Pathway: Gq-Coupled Receptor Modulation of K_v_7 Channels

The activity of neuronal K_v_7 channels (M-current) is potently modulated by the activation of Gq-coupled receptors, such as muscarinic acetylcholine receptors (M1 and M3). This signaling cascade is a key mechanism for regulating neuronal excitability. The binding of an agonist to the Gq-coupled receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Since PIP2 is required for K_v_7 channel opening, its depletion leads to channel closure and a reduction in the M-current, resulting in neuronal depolarization and increased excitability.[6]

The following diagram illustrates this signaling pathway.

Gq_PIP2_Kv7_Pathway cluster_membrane Cell Membrane Kv7 K_v_7 Channel (Open) Kv7_closed K_v_7 Channel (Closed) Kv7->Kv7_closed Depletion of PIP2 leads to closure GqR Gq-Coupled Receptor PLC Phospholipase C (PLC) GqR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2->Kv7 Maintains Open State Agonist Agonist (e.g., Acetylcholine) Agonist->GqR Binds Neuronal_Excitability Increased Neuronal Excitability Kv7_closed->Neuronal_Excitability Results in

Gq-Coupled Receptor Modulation of K_v_7 Channels via PIP2 Depletion.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of K_v_7 channel modulators.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the activity of ion channels.[4][20][21]

Objective: To measure the effect of a compound on the ionic currents flowing through K_v_7 channels expressed in a host cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cells: CHO or HEK293 cells transiently or stably expressing the K_v_7 channel subtype of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP (pH adjusted to 7.2 with KOH).

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Seal Formation: Under visual control using the microscope, approach a single cell with the pipette tip while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit K_v_7 channel currents.

  • Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.

  • Data Acquisition and Analysis: Record the currents before and after compound application. Analyze the data to determine the effect of the compound on current amplitude, voltage-dependence of activation, and kinetics. For openers, calculate the EC50 value from the concentration-response curve. For blockers, calculate the IC50 value.

The following diagram outlines the workflow for a whole-cell patch-clamp experiment.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Transfected CHO/HEK293 cells) start->cell_prep pipette_prep Pipette Preparation (Fill with internal solution) cell_prep->pipette_prep seal Form Gigaohm Seal on a single cell pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_baseline Record Baseline Currents (Apply voltage protocol) whole_cell->record_baseline apply_compound Apply Test Compound (Perfuse at various concentrations) record_baseline->apply_compound record_effect Record Currents in the Presence of Compound apply_compound->record_effect washout Washout Compound record_effect->washout record_washout Record Washout Currents washout->record_washout analyze Data Analysis (Determine EC50/IC50) record_washout->analyze end End analyze->end

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Thallium Flux Assay

This is a fluorescence-based, high-throughput screening (HTS) method to identify and characterize potassium channel modulators.[7][22]

Principle: Potassium channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

Materials:

  • Cells: CHO or HEK293 cells expressing the K_v_7 channel of interest, plated in a 96- or 384-well plate.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Dye Loading Solution: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) and a loading agent (e.g., PowerLoad™).

  • Stimulus Buffer: Assay buffer containing Tl+ and, for voltage-gated channels, an elevated concentration of K+ to induce depolarization.

  • Fluorescent Plate Reader: Capable of kinetic reading with automated liquid handling.

Procedure:

  • Cell Plating: Seed cells into a microplate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the Dye Loading Solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Remove the Dye Loading Solution and add the test compounds at various concentrations in Assay Buffer. Incubate for 10-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescent plate reader. Start the kinetic read and, after a few seconds to establish a baseline, inject the Stimulus Buffer.

  • Data Analysis: Measure the rate of fluorescence increase. Compare the fluorescence signal in the presence of the compound to the control (vehicle) to determine the compound's effect. Calculate EC50 or IC50 values from the concentration-response curves.

The following diagram illustrates the workflow for a thallium flux assay.

Thallium_Flux_Workflow start Start cell_plating Plate Cells in Microplate start->cell_plating dye_loading Load Cells with Tl+-sensitive Dye cell_plating->dye_loading compound_incubation Incubate with Test Compounds dye_loading->compound_incubation plate_reader Place Plate in Fluorescent Plate Reader compound_incubation->plate_reader baseline Measure Baseline Fluorescence plate_reader->baseline stimulate Inject Stimulus Buffer (containing Tl+) baseline->stimulate kinetic_read Kinetic Measurement of Fluorescence Increase stimulate->kinetic_read analyze Data Analysis (Determine EC50/IC50) kinetic_read->analyze end End analyze->end

Experimental Workflow for the Thallium Flux Assay.
In Vivo Models

This is a widely used preclinical model to assess the anticonvulsant efficacy of a compound.[5][13][23]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Procedure:

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Pre-treatment Time: Allow for a specific pre-treatment time for the compound to reach its peak effect (typically 30-60 minutes).

  • Electrical Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Data Analysis: The compound is considered protective if it prevents the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals) from the dose-response data.

This is a common surgical model of neuropathic pain.[1][24]

Objective: To induce a persistent state of mechanical allodynia (pain in response to a non-painful stimulus) to evaluate the analgesic effects of a test compound.

Animals: Male rats (e.g., Sprague-Dawley) or mice.

Procedure:

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves). Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Post-operative Recovery: Allow the animals to recover for at least 7 days to allow the neuropathic pain state to develop.

  • Baseline Behavioral Testing: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) on the lateral side of the paw (the sural nerve territory).

  • Compound Administration: Administer the test compound.

  • Post-treatment Behavioral Testing: Measure the paw withdrawal threshold at various time points after compound administration.

  • Data Analysis: An increase in the paw withdrawal threshold after compound administration indicates an analgesic effect. Determine the dose-response relationship and the duration of action of the compound.

References

Methodological & Application

Application Notes and Protocols for QO-58 in In Vitro Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent activator of Kv7 (KCNQ) potassium channels.[1][2] These channels are crucial modulators of neuronal excitability, making them promising therapeutic targets for conditions such as epilepsy and neuropathic pain.[2][3][4] QO-58 enhances M-type currents in neurons, leading to a hyperpolarization of the resting membrane potential and a reduction in the firing of action potentials.[1][2] Its mechanism of action is distinct from other Kv7 channel openers like retigabine.[1][2]

These application notes provide detailed protocols for utilizing QO-58 in in vitro electrophysiology experiments to characterize its effects on Kv7 channels and other ion channels.

Data Presentation

Table 1: Potency of QO-58 on Various Kv7 Channel Subtypes
Channel SubtypeEC₅₀ (µM)Cell TypeReference
Kv7.17.0HEK293
Kv7.21.0HEK293
Kv7.2/Kv7.30.06 ± 0.01CHO[1]
Kv7.3/Kv7.55.2HEK293
Kv7.40.6HEK293
Table 2: Effects of QO-58 on Other Ion Channels
Channel/ReceptorEffectEC₅₀ (µM)Cell Type/Neuron TypeReference
M-type K⁺ current (IK(M))Activation3.1Pituitary GH₃[5]
Ca²⁺-activated K⁺ current (IK(Ca))Activation4.2Pituitary GH₃[5]
Nicotinic Acetylcholine ReceptorsPositive Allosteric Modulator4.3 (in presence of 10 µM QO-58)Rat Intracardiac Ganglion Neurons[6][7]

Experimental Protocols

Protocol 1: Perforated Whole-Cell Patch-Clamp Recording of Kv7 Currents in Mammalian Cell Lines (CHO or HEK293)

This protocol is designed to measure the effects of QO-58 on Kv7 channels heterologously expressed in mammalian cell lines.[1][2]

Materials:

  • CHO or HEK293 cells expressing the Kv7 channel subtype of interest

  • QO-58 stock solution (in DMSO)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.3 with KOH)

  • Amphotericin B (250 µg/mL in internal solution)

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and fire-polisher

  • Borosilicate glass capillaries

Procedure:

  • Cell Preparation: Plate cells expressing the target Kv7 channel onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare external and internal solutions. On the day of the experiment, prepare the amphotericin B-containing internal solution and protect it from light.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a final resistance of 1-3 MΩ when filled with the internal solution.

  • Perforated Patch Formation:

    • Fill the pipette tip with amphotericin B-free internal solution and then back-fill with the amphotericin B-containing solution.

    • Approach a cell and form a gigaohm seal.

    • Monitor the series resistance until it stabilizes (typically 10-30 MΩ), indicating successful perforation.

  • Recording:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit Kv7 currents. A typical protocol would be steps from -80 mV to +40 mV in 10 mV increments.

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of QO-58.

    • Record currents in the presence of QO-58.

    • Perform a washout step by perfusing with the external solution alone.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing pulse.

    • Construct current-voltage (I-V) relationships.

    • Generate concentration-response curves to determine the EC₅₀ of QO-58.

    • Analyze the voltage-dependence of activation by fitting the normalized conductance-voltage data with a Boltzmann function.

    • Analyze channel deactivation kinetics by fitting the tail currents with an exponential function.

Protocol 2: Recording of M-type Currents from Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted for studying the effect of QO-58 on native neuronal M-type currents.[1][2]

Materials:

  • Acutely dissociated rat DRG neurons

  • Enzymes for dissociation (e.g., collagenase, trypsin)

  • External and internal solutions as described in Protocol 1

  • Amphotericin B

  • Patch-clamp setup

Procedure:

  • Neuron Dissociation: Isolate DRG neurons from rats and enzymatically dissociate them to obtain a single-cell suspension. Plate the neurons on coated coverslips.

  • Electrophysiology:

    • Follow the perforated patch-clamp procedure as described in Protocol 1.

    • Identify DRG neurons based on their morphology.

    • Use a voltage protocol to isolate M-type currents. A typical protocol involves holding the neuron at -20 mV and applying hyperpolarizing steps to -60 mV to observe the deactivating M-current.

    • Record baseline M-currents.

    • Apply QO-58 and record the changes in M-current amplitude and kinetics.

    • To study the effect on neuronal excitability, perform current-clamp recordings. Inject depolarizing current steps to elicit action potentials before and after the application of QO-58.

  • Data Analysis:

    • Measure the amplitude of the deactivating M-current.

    • In current-clamp mode, measure the resting membrane potential and the number of action potentials fired in response to current injections.

Visualizations

QO58_Mechanism_of_Action cluster_Kv7 Kv7 Channel Structure QO58 QO-58 VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to VSD Kv7 Kv7 Channel (e.g., Kv7.2/7.3) Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization K+ Efflux Pore Pore Domain VSD->Pore Stabilizes Open State DecreasedAP Decreased Action Potential Firing Hyperpolarization->DecreasedAP Reduces Excitability

Caption: Mechanism of QO-58 action on Kv7 channels.

Electrophysiology_Workflow start Start: Prepare Cells (e.g., HEK293 expressing Kv7) patch Establish Perforated Whole-Cell Patch Clamp start->patch baseline Record Baseline Currents (Control) patch->baseline apply_qo58 Apply QO-58 baseline->apply_qo58 record_qo58 Record Currents in Presence of QO-58 apply_qo58->record_qo58 washout Washout QO-58 record_qo58->washout record_washout Record Washout Currents washout->record_washout analysis Data Analysis (Amplitude, Kinetics, V-dependence) record_washout->analysis

References

Application Notes and Protocols for QO 58 in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing QO 58, a potent K(v)7 (KCNQ) potassium channel opener, in whole-cell patch clamp experiments. The detailed protocols, data tables, and pathway diagrams are intended to facilitate the investigation of its electrophysiological effects and potential therapeutic applications for neuronal hyperexcitability disorders such as epilepsy and neuropathic pain.[1][2]

Introduction to this compound

This compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent modulator of K(v)7 potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation can lead to a hyperpolarizing shift in the membrane potential, thereby reducing the likelihood of action potential firing.[3] this compound has been shown to enhance K(v)7 currents, shift their voltage-dependent activation to more negative potentials, and slow their deactivation.[1][2] Its mechanism of action is distinct from other K(v)7 openers like retigabine, as it targets the voltage sensor domain (VSD) of the channel.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various K(v)7 channel subtypes as determined by whole-cell patch clamp experiments.

Table 1: EC50 Values of this compound for K(v)7 Channel Subtypes

K(v)7 SubtypeEC50 (µM)Source
K(v)7.17.0
K(v)7.21.0
K(v)7.2/K(v)7.32.3 ± 0.8[2]
K(v)7.3Little effect[1][2]
K(v)7.40.6
K(v)7.3/K(v)7.55.2

Table 2: Effect of this compound (10 µM) on the Half-Activation Voltage (V1/2) of K(v)7 Channels

K(v)7 SubtypeΔV1/2 (mV)Source
K(v)7.1-21.7 ± 1.1[2]
K(v)7.2-56.8 ± 5.4[2]
K(v)7.3+2.7 ± 0.1 (rightward shift)[2]
K(v)7.4-58.7 ± 2.9[2]
K(v)7.3/K(v)7.5-47.4 ± 2.8[2]

Signaling Pathway and Mechanism of Action

This compound directly interacts with the voltage sensor domain (VSD) of K(v)7 channels. This interaction facilitates the opening of the channel at more negative membrane potentials, leading to an increased K+ efflux and hyperpolarization of the cell membrane. This, in turn, reduces neuronal excitability.

QO58_Signaling_Pathway QO58 This compound Kv7 K(v)7 Channel (Voltage Sensor Domain) QO58->Kv7 Binds to VSD K_efflux Increased K+ Efflux Kv7->K_efflux Promotes Opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: Mechanism of this compound action on K(v)7 channels.

Experimental Protocols

Cell Preparation and Transfection (for recombinant channels)

This protocol is adapted from studies using CHO or HEK293 cells.[1][4]

Materials:

  • CHO or HEK293 cells

  • Plasmids encoding the desired K(v)7 channel subunits

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS

  • Poly-L-lysine coated coverslips

Procedure:

  • Culture cells in a T-25 flask until they reach 70-80% confluency.

  • Co-transfect the cells with the plasmids encoding the K(v)7 subunits of interest using a suitable transfection reagent according to the manufacturer's instructions. A marker plasmid (e.g., GFP) can be included to identify transfected cells.

  • After 4-6 hours of incubation with the transfection mix, replace the medium with fresh, pre-warmed culture medium.

  • 24 hours post-transfection, plate the cells onto poly-L-lysine coated coverslips in a 35 mm dish.

  • Allow the cells to adhere and grow for another 24-48 hours before performing patch clamp experiments.

Whole-Cell Patch Clamp Recording

This protocol provides a general framework for recording K(v)7 currents. Specific voltage protocols will need to be adapted based on the K(v)7 subtype and the specific research question.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in DMSO.[6] Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Equipment:

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch clamp amplifier and digitizer

  • Data acquisition software

  • Perfusion system

Procedure:

  • Place a coverslip with cultured cells in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking transfected cell (identified by fluorescence if a marker was used) with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Apply a voltage-clamp protocol to elicit K(v)7 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -100 mV to +40 mV in 10 mV increments.[7]

  • After obtaining a stable baseline recording, apply this compound via the perfusion system at the desired concentration.

  • Record the changes in current amplitude, voltage-dependence of activation, and deactivation kinetics.

Note on Perforated Patch: To preserve the intracellular environment, the perforated patch technique can be used. In this case, add a pore-forming agent like amphotericin B or gramicidin to the internal solution.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a whole-cell patch clamp experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Patch Establish Whole-Cell Configuration Cell_Culture->Patch Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Patch Baseline Record Baseline K(v)7 Currents Patch->Baseline Application Apply this compound Baseline->Application Recording Record Currents in Presence of this compound Application->Recording Washout Washout (Optional) Recording->Washout Analysis Analyze Current Amplitude, Activation Curves, Kinetics Recording->Analysis Washout->Analysis

Caption: Workflow for a patch clamp experiment with this compound.

Important Considerations and Potential Off-Target Effects

  • Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the external solution is low (e.g., <0.1%) to avoid solvent effects.

  • Selectivity: While this compound is a potent K(v)7 channel opener, some studies suggest it may have off-target effects. One study indicated that this compound can also activate large-conductance Ca2+-activated K+ (BKCa) channels and cause a minor suppression of ERG channels.[8] Another study showed that it can potentiate nicotine-induced currents.[6] Researchers should be mindful of these potential off-target effects and may need to include appropriate controls in their experiments, especially when working with native tissues or cells that express these other channels.

  • State-Dependence: The action of this compound can be state-dependent, meaning its binding and effect may be influenced by the conformational state (resting, open, or inactivated) of the channel.[4][5] The choice of holding potential and voltage protocols can be critical in revealing these properties.

By following these guidelines, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of K(v)7 channels in various physiological and pathophysiological processes.

References

Application of QO 58 in Cultured Dorsal Root Ganglion Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of K(v)7 (KCNQ) potassium channels.[1] These voltage-gated potassium channels are crucial regulators of neuronal excitability, and their modulation presents a promising strategy for the treatment of neuronal hyperexcitability disorders such as neuropathic pain.[1] Dorsal root ganglion (DRG) neurons, which transmit sensory information including pain signals from the periphery to the central nervous system, are a key target for studying the effects of K(v)7 channel modulators. This document provides detailed application notes and protocols for the use of this compound in cultured DRG neurons, aimed at facilitating research into its therapeutic potential.

This compound enhances the M-type current (IM), a low-threshold, non-inactivating potassium current mediated by K(v)7 channels, leading to membrane hyperpolarization and a reduction in neuronal firing.[1] This mechanism of action makes this compound a valuable tool for investigating the role of K(v)7 channels in DRG neuron pathophysiology and for the development of novel analgesics.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on K(v)7 channels.

Table 1: EC50 Values of this compound for K(v)7 Channel Subtypes

K(v)7 SubtypeEC50 (µM)
K(v)7.17.0
K(v)7.21.0
K(v)7.3/7.55.2
K(v)7.40.6

Data sourced from heterologous expression systems.

Table 2: Electrophysiological Effects of this compound on M-type Current (IM)

ParameterEffect of this compoundQuantitative ValueCell Type
IM AmplitudeConcentration-dependent increaseEC50 = 3.1 µMmHippoE-14 neurons
IM Activation CurveLeftward (hyperpolarizing) shift-mHippoE-14 neurons
Single-Channel ConductanceNo significant change-mHippoE-14 neurons
Channel Open ProbabilityIncreased-mHippoE-14 neurons
Resting Membrane PotentialHyperpolarizationFrom -59 mV to -78 mVRat DRG neurons[2]

While some data is from a hippocampal cell line, it is indicative of the effects expected in DRG neurons which also express K(v)7 channels.[3]

Signaling Pathway

The primary mechanism of action of this compound in DRG neurons involves the direct activation of K(v)7 potassium channels, leading to a cascade of events that ultimately reduces neuronal excitability.

QO58_Signaling_Pathway QO58 This compound Kv7 K(v)7.2/7.3/7.4 Channels in DRG Neuron QO58->Kv7 Activates K_efflux Increased K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability AP_Firing Reduced Action Potential Firing Excitability->AP_Firing

Caption: Signaling pathway of this compound in dorsal root ganglion neurons.

Experimental Protocols

The following are detailed protocols for the culture of DRG neurons and the application of this compound for electrophysiological analysis.

Protocol 1: Primary Culture of Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for isolating and culturing DRG neurons from rats.

Materials:

  • Sprague-Dawley rats (postnatal day 5-10)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type I

  • Trypsin

  • Poly-L-lysine

  • Laminin

  • Sterile dissection tools

  • 35 mm culture dishes and 15 mL centrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation:

    • Prepare enzyme solution: 1 mg/mL Collagenase Type I and 0.25 mg/mL Trypsin in DMEM/F12.

    • Coat culture dishes with 0.1 mg/mL Poly-L-lysine overnight at 37°C, then wash three times with sterile water. Subsequently, coat with 5 µg/mL laminin for at least 2 hours at 37°C before use.

  • Dissection:

    • Euthanize the rat according to approved institutional protocols.

    • Sterilize the dorsal surface with 70% ethanol.

    • Make a midline incision to expose the spinal column.

    • Carefully excise the dorsal root ganglia from the lumbar and thoracic regions and place them in ice-cold DMEM/F12.

  • Digestion:

    • Transfer the ganglia to the enzyme solution and incubate at 37°C for 30-45 minutes.

    • Gently agitate the tube every 10-15 minutes.

  • Dissociation:

    • Stop the digestion by adding an equal volume of DMEM/F12 containing 10% FBS.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in fresh culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

    • Gently triturate the pellet with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating and Culture:

    • Plate the dissociated neurons onto the coated culture dishes.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days. Neurons will be ready for experiments within 1-3 days.

Protocol 2: Electrophysiological Recording of M-currents using Whole-Cell Patch-Clamp

This protocol describes the application of this compound to cultured DRG neurons for the analysis of M-currents.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Perfusion system

Procedure:

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.

  • Recording:

    • Place the culture dish with DRG neurons on the microscope stage and perfuse with external solution.

    • Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • M-current Protocol:

    • To measure M-currents, apply a voltage protocol consisting of a hyperpolarizing step to -60 mV to close K(v)7 channels, followed by a depolarizing step to -20 mV for 1-2 seconds to activate them. The M-current is the slowly deactivating current observed upon repolarization to -60 mV.

  • Application of this compound:

    • Establish a stable baseline recording of the M-current.

    • Perfuse the DRG neuron with the external solution containing the desired concentration of this compound.

    • Record the M-current again after the drug has had sufficient time to equilibrate (typically 2-5 minutes).

    • To determine a dose-response curve, apply increasing concentrations of this compound, allowing for a washout period with the external solution between applications if necessary.

  • Data Analysis:

    • Measure the amplitude of the M-current before and after the application of this compound.

    • Analyze the voltage-dependence of activation by fitting the tail currents at different repolarizing potentials to a Boltzmann function.

    • Analyze the deactivation kinetics by fitting the tail current decay to an exponential function.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound on cultured DRG neurons.

QO58_Workflow cluster_culture DRG Neuron Culture cluster_ephys Electrophysiology cluster_analysis Data Analysis Dissection Dissection of DRGs from Rat Digestion Enzymatic Digestion Dissection->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Plating Plating on Coated Dishes Dissociation->Plating Incubation Incubation and Culture Plating->Incubation Patch_Clamp Whole-Cell Patch-Clamp Incubation->Patch_Clamp Baseline Baseline M-current Recording Patch_Clamp->Baseline QO58_App Application of This compound Baseline->QO58_App Post_Drug Post-Drug M-current Recording QO58_App->Post_Drug Analysis Analysis of Current Amplitude, Kinetics, and Voltage-Dependence Post_Drug->Analysis Dose_Response Dose-Response Curve Generation Analysis->Dose_Response

Caption: Experimental workflow for this compound application in cultured DRG neurons.

Conclusion

This compound is a valuable pharmacological tool for the study of K(v)7 channels in dorsal root ganglion neurons. Its ability to potentiate M-currents and reduce neuronal excitability makes it a compound of significant interest for the development of novel therapies for neuropathic pain. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of sensory neuron function and dysfunction. Careful adherence to these methodologies will ensure reproducible and high-quality data, contributing to a better understanding of the therapeutic potential of K(v)7 channel openers.

References

Application Notes and Protocols for the Experimental Use of QO 58 in HEK293 and CHO Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of QO 58, a potent KCNQ/Kv7 potassium channel opener, in two commonly used mammalian cell lines: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. This document includes detailed protocols for cell culture, transfection, and key functional assays, along with a summary of known quantitative data and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound is a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a positive allosteric modulator of Kv7 channels.[1] Its mechanism of action involves a significant negative shift in the voltage-dependence of channel activation, leading to increased potassium currents and cellular hyperpolarization.[1] This property makes this compound a valuable tool for studying the physiological roles of Kv7 channels and for investigating their potential as therapeutic targets in disorders associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the reported electrophysiological effects of this compound on Kv7 channels expressed in HEK293 cells. Currently, specific quantitative data for this compound in CHO cells is limited in publicly available literature; however, data for other Kv7 channel openers in CHO cells are provided for comparative context.

Table 1: Electrophysiological Effects of this compound on Kv7 Channels in HEK293 Cells

Kv7 SubtypeEC₅₀ (µM)Effect on Voltage-Dependent Activation (V₁/₂)Reference
Kv7.17.0~ -20 mV shift[1]
Kv7.21.0~ -40 to -60 mV shift[1]
Kv7.3>10 (little effect)No significant shift[1]
Kv7.40.6~ -40 to -60 mV shift[1]
Kv7.2/7.32.3~ -40 to -60 mV shift[1]
Kv7.3/7.55.2~ -40 to -60 mV shift[1]

Table 2: Comparative EC₅₀ Values of Other Kv7 Channel Agonists in CHO Cells

CompoundKv7 SubtypeEC₅₀ (µM)Reference
RL-15Kv7.2/7.31.64[1]
RL-24Kv7.2/7.33.36[1]
RL-56Kv7.2/7.30.018[1]
AzetukalnerKv7.20.011[3]

Signaling Pathway and Mechanism of Action

This compound acts on the voltage-sensing domain (VSD) of Kv7 channels. By binding to the VSD, it stabilizes the channel in its open conformation, thereby increasing the probability of channel opening at more negative membrane potentials. This leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and reduced cellular excitability.

QO58_Signaling_Pathway QO58 This compound Kv7 Kv7 Channel (Voltage-Sensing Domain) QO58->Kv7 Binds to K_efflux K+ Efflux Kv7->K_efflux Stabilizes Open State Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on Kv7 channels.

Experimental Protocols

The following are detailed protocols for the use of this compound in HEK293 and CHO cell lines.

Protocol 1: Cell Culture and Maintenance

Objective: To maintain healthy cultures of HEK293 and CHO cells for subsequent experiments.

Materials:

  • HEK293 or CHO cells

  • Dulbecco's Modified Eagle Medium (DMEM) for HEK293, or DMEM/F-12 for CHO

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

  • Biological safety cabinet

Procedure:

  • Culture cells in T-75 flasks containing the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

Protocol 2: Transient Transfection of Kv7 Channels

Objective: To express specific Kv7 channel subunits in HEK293 or CHO cells.

Materials:

  • HEK293 or CHO cells

  • Plasmid DNA encoding the desired Kv7 subunit(s)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • One day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent. Typically, for a single well of a 6-well plate, use 2.5 µg of plasmid DNA.

  • Add the transfection complexes to the cells and gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours before proceeding with subsequent assays.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection Seed_Cells Seed HEK293 or CHO cells in 6-well plate Prepare_Complexes Prepare DNA-lipid complexes in Opti-MEM Add_Complexes Add complexes to cells Prepare_Complexes->Add_Complexes Incubate Incubate for 24-48 hours Add_Complexes->Incubate Assay Proceed to Functional Assay Incubate->Assay

Caption: Workflow for transient transfection of Kv7 channels.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on Kv7 channel currents.

Materials:

  • Transfected HEK293 or CHO cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline Kv7 currents using appropriate voltage protocols (e.g., step depolarizations from a holding potential of -80 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound (typically 0.1 - 10 µM).

  • Record currents in the presence of this compound and compare to baseline to determine the effect on current amplitude and voltage-dependence of activation.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of HEK293 and CHO cells.

Materials:

  • HEK293 or CHO cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 5: Membrane Potential Assay

Objective: To measure changes in membrane potential induced by this compound.

Materials:

  • HEK293 or CHO cells expressing Kv7 channels

  • Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)

  • Black-walled, clear-bottom 96-well plates

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare the membrane potential-sensitive dye loading buffer according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to load with the dye.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add this compound at various concentrations to the wells.

  • Immediately measure the change in fluorescence over time. A decrease in fluorescence intensity typically indicates hyperpolarization.

Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Seed Seed Cells in 96-well Plate Treat Treat with this compound Seed->Treat Viability Cell Viability (MTT) Treat->Viability Membrane_Potential Membrane Potential (Fluorescence) Treat->Membrane_Potential Readout Data Analysis Viability->Readout Membrane_Potential->Readout

Caption: General workflow for cell-based assays with this compound.

Concluding Remarks

These application notes and protocols provide a framework for investigating the effects of this compound in HEK293 and CHO cell lines. While the primary mechanism of this compound as a Kv7 channel opener is well-established in HEK293 cells, further research is warranted to fully characterize its quantitative effects and potential off-target activities in CHO cells. The provided protocols can be adapted and optimized to suit specific experimental needs and to further elucidate the pharmacology of this potent ion channel modulator.

References

Application Notes and Protocols for QO-58 Administration in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO) compound that acts as a potent activator of neuronal Kv7/KCNQ/M-channels.[1][2] These voltage-gated potassium channels play a crucial role in regulating neuronal excitability, and their activation can suppress hyperexcitability associated with neuropathic pain.[3][4] Preclinical studies have demonstrated the anti-nociceptive effects of QO-58 and its lysine salt, QO58-lysine, in rodent models of inflammatory and neuropathic pain.[1][2] QO58-lysine was developed to improve the low lipophilicity and hydrophilicity of the parent compound, thereby enhancing its bioavailability for in vivo studies.[1]

This document provides detailed application notes and protocols for the administration of QO-58 and its derivatives in rodent models of neuropathic pain, based on available preclinical data.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of QO58-lysine.

Table 1: In Vitro Electrophysiological Properties of QO58-lysine

ParameterValueCell Type/ChannelReference
EC50 for Kv7.2/Kv7.3 current activation1.2 ± 0.2 µmol/LMammalian cell lines expressing Kv7.2/Kv7.3 channels[1][5][6]
V1/2 of voltage-dependent activation (Control)-26.0 ± 0.6 mVMammalian cell lines expressing Kv7.2/Kv7.3 channels[1][5][6]
V1/2 of voltage-dependent activation (with QO58-lysine)-54.4 ± 2.5 mVMammalian cell lines expressing Kv7.2/Kv7.3 channels[1][5][6]

Table 2: Pharmacokinetic Properties of QO58-lysine in Rats (Oral Administration)

Dose (mg/kg)Half-life (t1/2) in plasma (hours)Absolute BioavailabilityReference
12.52.913.7%[1][5][6]
252.724.3%[1][5][6]
503.039.3%[1][5][6]

Table 3: Efficacy of QO58-lysine in a Rodent Inflammatory Pain Model (Formalin Test in Mice)

TreatmentDose (mg/kg, p.o.)Effect on Licking Time in Phase IIReference
QO58-lysine12.5, 25, 50Concentration-dependent reduction[1][5][6]

Table 4: Efficacy of QO58-lysine in a Rodent Inflammatory Pain Model (CFA-Induced Mechanical Allodynia in Rats)

TreatmentRoute of AdministrationDose (mg/kg)Effect on Paw Withdrawal ThresholdReversal by XE991 (3 mg/kg)Reference
QO58-lysineOral or IntraperitonealNot specifiedDose-dependent increaseYes[1][5][6]

Signaling Pathway

The primary mechanism of action of QO-58 is the activation of Kv7 (KCNQ) potassium channels, which are crucial in regulating neuronal excitability.

G cluster_0 Neuronal Membrane QO58 QO-58 Kv7 Kv7 (KCNQ) Channel QO58->Kv7 Activates K_ion K+ ions Kv7->K_ion Increases K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in Analgesia Analgesia ReducedExcitability->Analgesia Produces

Caption: Signaling pathway of QO-58 in neurons.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is a standard method for inducing neuropathic pain by loosely ligating the sciatic nerve.[2][7]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 4-0 silk suture

  • QO-58 or QO58-lysine solution

  • Vehicle control solution

  • Gavage needles (for oral administration) or syringes (for intraperitoneal injection)

  • Von Frey filaments for mechanical allodynia assessment

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures (4-0 silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch in the innervated muscle is observed.

  • Close the incision with sutures or wound clips.

  • Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

  • Assess baseline mechanical allodynia using von Frey filaments before drug administration.

  • Administer QO-58, QO58-lysine, or vehicle control via the desired route (oral gavage or intraperitoneal injection).

  • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the anti-nociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to induce a persistent inflammatory pain state.[5][6]

Materials:

  • Adult male Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • Tuberculin syringe with a 27-gauge needle

  • QO58-lysine solution

  • Vehicle control solution

  • Administration equipment (gavage needles or syringes)

  • Apparatus for assessing mechanical allodynia (e.g., electronic von Frey)

Procedure:

  • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw of the rat.

  • Allow 24-48 hours for the inflammatory response to develop, characterized by paw edema and hypersensitivity.

  • Measure the baseline paw withdrawal threshold to mechanical stimuli.

  • Administer QO58-lysine or vehicle control orally or intraperitoneally at desired doses (e.g., 12.5, 25, 50 mg/kg).

  • Assess the paw withdrawal threshold at multiple time points after drug administration to evaluate the analgesic effect.

Formalin-Induced Inflammatory Pain Model in Mice

This is a widely used model to assess acute and tonic pain responses.[1]

Materials:

  • Adult male ICR mice (20-25 g)

  • 5% formalin solution

  • Microsyringe

  • QO58-lysine solution

  • Vehicle control solution

  • Administration equipment (gavage needles)

  • Observation chamber with a mirror to allow for unobstructed viewing of the paws.

Procedure:

  • Acclimate the mice to the observation chamber for at least 30 minutes before the experiment.

  • Administer QO58-lysine or vehicle control orally at specified doses (e.g., 12.5, 25, 50 mg/kg) at a predetermined time before formalin injection (e.g., 4 hours).[1]

  • Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase I (acute pain): 0-5 minutes post-injection.

    • Phase II (tonic/inflammatory pain): 15-40 minutes post-injection.

  • Compare the licking/biting times between the treated and control groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-nociceptive effects of QO-58 in a rodent model of neuropathic pain.

G cluster_workflow Experimental Workflow Animal_Acclimation Animal Acclimation Induce_Pain_Model Induce Neuropathic Pain Model (e.g., CCI) Animal_Acclimation->Induce_Pain_Model Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Induce_Pain_Model->Baseline_Testing Drug_Administration Drug Administration (QO-58 or Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Administration Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Drug_Testing->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Investigating the Effects of QO58 on Inflammatory Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental investigation of QO58, a novel Kv7/KCNQ/M-channel opener, and its lysine salt derivative, QO58-lysine, in preclinical models of inflammatory pain. The provided protocols and data are intended to guide researchers in evaluating the analgesic potential of QO58 and similar compounds.

Introduction

QO58 and its more bioavailable salt form, QO58-lysine, have emerged as potent activators of neuronal Kv7 (KCNQ) potassium channels, which play a crucial role in regulating neuronal excitability.[1][2] The activation of these channels, particularly the Kv7.2/7.3 subtypes, leads to a hyperpolarizing shift in the cell membrane potential, thereby reducing neuronal firing and nociceptive signaling.[3][4] This mechanism of action makes Kv7 channel openers a promising therapeutic strategy for managing conditions associated with neuronal hyperexcitability, such as inflammatory and neuropathic pain.[5][6]

Preclinical studies have demonstrated the anti-nociceptive effects of QO58-lysine in rodent models of inflammatory pain, including formalin-induced and Complete Freund's Adjuvant (CFA)-induced pain.[3][4] These studies highlight the compound's ability to reverse mechanical allodynia and reduce pain behaviors in a dose-dependent manner.[3]

Mechanism of Action: Kv7 Channel Activation

QO58 and QO58-lysine exert their analgesic effects by directly activating Kv7.2/Kv7.3 channels.[3][4] This activation is characterized by a significant leftward shift in the voltage-dependent activation curve of the channels, meaning they open at more hyperpolarized potentials.[4] This leads to an increased potassium efflux, which dampens neuronal excitability and reduces the transmission of pain signals. The effect is specific and can be reversed by the Kv7 channel blocker XE991.[3]

QO58_Signaling_Pathway cluster_neuron Nociceptive Neuron QO58 QO58 / QO58-lysine Kv7 Kv7.2/7.3 Channel QO58->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Decreases Analgesia Analgesia Reduced_Excitability->Analgesia Leads to Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Pain_Signal Induces

Caption: QO58 Signaling Pathway in Nociceptive Neurons.

Data Presentation

Table 1: In Vitro Activity of QO58 and its Derivatives
CompoundTargetAssayEC50EffectReference
QO-58 Kv7.2/Kv7.3Whole-cell patch clamp2.3 ± 0.8 µmol/LActivation of K+ currents[4]
QO58-lysine Kv7.2/Kv7.3Whole-cell patch clamp1.2 ± 0.2 µmol/LActivation of K+ currents[3][4]
QO-58 Kv7.2/Kv7.3Voltage-dependent activation-V1/2 shift from -26.0 mV to -51.9 mV[4]
QO58-lysine Kv7.2/Kv7.3Voltage-dependent activation-V1/2 shift from -26.0 mV to -54.4 mV[3][4]
Table 2: Pharmacokinetic Properties of QO58-lysine in Rats (Oral Administration)
Dose (mg/kg)BioavailabilityTmax (h)t1/2 (h)
12.5 13.7%~3.82.9
25 24.3%~3.82.7
50 39.3%~3.83.0
[Data sourced from reference[3][4]]
Table 3: In Vivo Efficacy of QO58-lysine in Inflammatory Pain Models
Pain ModelSpeciesAdministrationDose (mg/kg)OutcomeReference
Formalin-induced pain (Phase II) MouseOral25, 50, 100Dose-dependent reduction in licking time[4]
CFA-induced mechanical allodynia RatOral12.5, 25, 50Dose-dependent increase in paw withdrawal threshold[3]
CFA-induced mechanical allodynia RatIntraperitoneal5, 10Dose-dependent increase in paw withdrawal threshold[3]

Experimental Protocols

Protocol 1: Evaluation of QO58 Activity on Kv7.2/7.3 Channels using Whole-Cell Patch Clamp

Objective: To determine the effect of QO58 or its analogs on the activity of Kv7.2/7.3 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing Kv7.2/7.3 channels

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP (pH 7.2)

  • QO58 or QO58-lysine stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture HEK293 cells expressing Kv7.2/7.3 channels on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.

  • Record the baseline currents.

  • Perfuse the cell with the external solution containing the desired concentration of QO58 or QO58-lysine.

  • Repeat the voltage-step protocol and record the currents in the presence of the compound.

  • To determine the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -60 mV) following the depolarizing steps.

  • Plot the normalized tail current amplitude against the prepulse potential to generate the activation curve.

  • Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).

  • To determine the EC50, apply increasing concentrations of the compound and measure the current amplitude at a fixed voltage (e.g., -40 mV).

  • Plot the current amplitude against the compound concentration and fit with a logistic function.

Patch_Clamp_Workflow A Prepare HEK293 cells expressing Kv7.2/7.3 channels B Establish whole-cell patch-clamp configuration A->B C Record baseline Kv7 currents (voltage-step protocol) B->C D Perfuse with QO58 solution C->D E Record Kv7 currents in the presence of QO58 D->E F Analyze data: - Current amplitude - Activation curve (V1/2) - Dose-response (EC50) E->F

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.
Protocol 2: Assessment of Anti-nociceptive Effects in the Formalin-Induced Inflammatory Pain Model

Objective: To evaluate the analgesic efficacy of QO58-lysine in a model of acute inflammatory pain.

Animals:

  • Male C57BL/6 mice (20-25 g)

Materials:

  • QO58-lysine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 5% formalin solution

  • Observation chambers with mirrors

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes before testing.

  • Administer QO58-lysine or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

  • At a predetermined time after drug administration (e.g., 30 minutes for i.p., 1-4 hours for p.o. to account for Tmax), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.[4]

  • Immediately place the mouse back into the observation chamber.

  • Record the cumulative time spent licking and biting the injected paw during two distinct phases:

    • Phase I: 0-5 minutes post-formalin injection (neurogenic pain)

    • Phase II: 15-30 minutes post-formalin injection (inflammatory pain)[4]

  • Compare the licking/biting time between the drug-treated and vehicle-treated groups.

Protocol 3: Evaluation of Anti-allodynic Effects in the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To assess the ability of QO58-lysine to reverse mechanical allodynia in a model of chronic inflammatory pain.

Animals:

  • Male Sprague-Dawley rats (180-220 g)

Materials:

  • Complete Freund's Adjuvant (CFA)

  • QO58-lysine

  • Vehicle

  • Electronic von Frey anesthesiometer or calibrated von Frey filaments

Procedure:

  • Measure the baseline paw withdrawal threshold (PWT) for each rat using the von Frey apparatus on the plantar surface of the hind paw.

  • Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.

  • Monitor the development of mechanical allodynia by measuring the PWT daily for several days until a stable, reduced threshold is observed (typically 2-3 days post-CFA).

  • On the day of testing, administer QO58-lysine or vehicle (p.o. or i.p.).

  • Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the anti-allodynic effect.[4]

  • To confirm the mechanism of action, a separate group of animals can be co-administered with the Kv7 channel blocker XE991 (e.g., 3 mg/kg, i.p.) to assess for reversal of the analgesic effect.[3]

  • Compare the PWT between the drug-treated and vehicle-treated groups.

CFA_Pain_Model_Workflow A Measure baseline paw withdrawal threshold (PWT) B Induce inflammation with intraplantar CFA injection A->B C Confirm development of mechanical allodynia (reduced PWT) B->C D Administer QO58-lysine or vehicle C->D E Measure PWT at multiple time points post-administration D->E F Optional: Co-administer with XE991 to confirm mechanism D->F G Analyze and compare PWT between treatment groups E->G F->G

Caption: Workflow for the CFA-Induced Inflammatory Pain Model.

References

Application Notes and Protocols for QO 58 in M-type Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The M-type current (I_M) is a non-inactivating, low-threshold, voltage-gated potassium (K+) current found in various neuronal populations.[1] It plays a crucial role in regulating neuronal excitability by stabilizing the membrane potential and opposing repetitive firing.[2] The molecular basis for the M-current is the heteromeric assembly of potassium channel subunits from the KCNQ family, primarily KCNQ2/Kv7.2 and KCNQ3/Kv7.3.[3] Given their role in dampening neuronal excitability, Kv7 channels are significant therapeutic targets for conditions characterized by hyperexcitability, such as epilepsy and neuropathic pain.[4][5]

QO 58 is a novel and potent opener of Kv7 channels, belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class of compounds.[3] It enhances M-type currents, thereby reducing neuronal firing.[4] Its distinct mechanism of action compared to other known openers like retigabine makes it a valuable pharmacological tool for investigating the physiological roles of M-currents and for the development of new therapeutics.[3][4]

This compound: Mechanism of Action and Properties

This compound is a potent modulator of Kv7 channels that enhances their activity through several mechanisms.[4] It increases the amplitude of the current, significantly shifts the voltage-dependence of channel activation towards more negative potentials, and slows the channel's deactivation kinetics.[3][4] This combined effect leads to a greater K+ efflux at sub-threshold membrane potentials, causing hyperpolarization and a reduction in the firing frequency of action potentials.[3] The modulatory effect of this compound on the Kv7.2 subunit has been linked to a specific amino acid sequence (Val224Val225Tyr226).[4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative pharmacological data for this compound on various Kv7 channel subtypes.

Table 1: EC50 Values of this compound for Kv7 Channel Subtypes

Kv7 Channel Subtype EC50 (µM) Reference
Kv7.4 0.6 [6]
Kv7.2 1.0 [6]
Kv7.2/Kv7.3 0.06 [3]
Kv7.3/Kv7.5 5.2 [6]
Kv7.1 7.0 [6]

Data compiled from studies on heterologously expressed channels.

Table 2: Effect of this compound on Voltage of Half-Maximal Activation (V½)

Kv7 Channel Subtype V½ Shift (mV) Reference
Kv7.2 -40 to -60 [3]
Kv7.4 -40 to -60 [3]
Kv7.2/Kv7.3 -40 to -60 [3]
Kv7.3/Kv7.5 -40 to -60 [3]
Kv7.1 ~ -20 [3]
Kv7.3 No significant effect [3]

A negative shift indicates that the channel opens at more hyperpolarized membrane potentials in the presence of this compound.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which this compound modulates Kv7 channels to reduce neuronal excitability.

Caption: this compound binds to Kv7 channels, increasing K+ efflux to hyperpolarize the neuron and reduce excitability.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Native M-Currents from Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to characterize the effects of this compound on native neuronal M-currents.[3][4]

A. Materials and Reagents:

  • This compound Stock Solution: Prepare a 10-50 mM stock solution in DMSO.[6] Store at -20°C. The final DMSO concentration in the recording solution should be <0.1%.

  • External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH.

  • Perforating Agent: Amphotericin B. Prepare a stock solution of 60 mg/mL in DMSO. Dilute into the internal solution immediately before use to a final concentration of 240-300 µg/mL.

  • Enzymes for Dissociation: Collagenase Type IA, Trypsin.

  • Cell Culture Media: DMEM/F-12, fetal bovine serum (FBS), penicillin/streptomycin.

B. Cell Preparation (Acutely Dissociated DRG Neurons):

  • Euthanize a young adult rat according to institutional guidelines.

  • Dissect the dorsal root ganglia (DRG) and place them in ice-cold, oxygenated DMEM/F-12.

  • Treat the ganglia with Collagenase Type IA (e.g., 1 mg/mL) and Trypsin (e.g., 0.25 mg/mL) in DMEM/F-12 for 30-45 minutes at 37°C to enzymatically digest the tissue.

  • Gently triturate the ganglia with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Plate the dissociated neurons onto poly-L-lysine-coated coverslips and incubate for at least 2 hours before recording to allow for cell adherence.

C. Perforated Whole-Cell Patch-Clamp Recording:

  • Place a coverslip with adherent DRG neurons into a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Back-fill a patch pipette (3-5 MΩ resistance) with the Amphotericin B-containing internal solution.

  • Approach a neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Monitor the access resistance. The recording can begin once the access resistance is stable (typically <20 MΩ), which indicates successful membrane perforation by Amphotericin B (usually takes 10-20 minutes).

  • Hold the neuron at a membrane potential of -60 mV.

D. M-Current Voltage Protocol and Data Acquisition:

  • To evoke the M-current, apply a depolarizing voltage step from the holding potential of -60 mV to -20 mV for 500-1000 ms.[3] This step activates the M-current.

  • Return the potential to -60 mV to record the deactivating "tail current," which is a characteristic feature of I_M.[3]

  • Repeat this voltage protocol at regular intervals (e.g., every 15-30 seconds) to monitor the current stability.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM).[3]

  • Record the changes in the M-current amplitude and kinetics. An increase in the current amplitude at both -20 mV and the tail current at -60 mV is expected.[3]

  • (Optional) To confirm the recorded current is the M-current, apply a known M-channel antagonist like XE991 (10 µM) after the this compound application to observe the inhibition of the enhanced current.[3]

E. Data Analysis:

  • Measure the peak current amplitude during the depolarizing step (-20 mV) and the peak amplitude of the tail current (-60 mV) before and after this compound application.

  • Calculate the percentage increase in current amplitude to quantify the effect of this compound. At 10 µM, an increase of approximately 25% in native DRG M-currents can be expected.[3]

  • To analyze the voltage-dependence of activation, use a series of depolarizing steps (e.g., from -80 mV to +20 mV) and measure the corresponding tail currents. Plot the normalized tail current amplitude against the pre-pulse voltage and fit with a Boltzmann function to determine the V½.

Experimental Workflow Diagram

The diagram below outlines the key steps for an electrophysiology experiment using this compound.

Experimental_Workflow prep 1. Prepare Dissociated Neurons (e.g., DRG) setup 2. Establish Perforated Whole-Cell Patch Clamp prep->setup protocol 3. Apply M-Current Voltage Protocol setup->protocol baseline 4. Record Stable Baseline Current protocol->baseline apply_qo58 5. Perfuse with This compound Solution baseline->apply_qo58 record_effect 6. Record Enhanced M-Current apply_qo58->record_effect washout 7. Washout / Apply Antagonist (XE991) record_effect->washout analysis 8. Data Analysis (Amplitude, Kinetics, V½) washout->analysis

Caption: Workflow for studying M-currents with this compound, from cell preparation to data analysis.

Application Notes and Considerations

  • Studying Neuronal Hyperexcitability: this compound is an excellent tool for investigating how enhancing M-currents can counteract hyperexcitability. By applying this compound, researchers can observe its effects on neuronal firing patterns, such as a reduction in action potential frequency and hyperpolarization of the resting membrane potential.[3] These experiments are relevant for models of epilepsy and neuropathic pain.[3][4]

  • Distinguishing from other K+ Channel Openers: The mechanism of this compound is distinct from that of the well-known Kv7 opener retigabine.[3][4] This allows for comparative studies to probe different aspects of Kv7 channel gating and pharmacology.

  • Solubility and Stability: this compound is soluble in DMSO.[6] Ensure the final concentration of DMSO in the experimental solution is low (<0.1%) to avoid non-specific effects. Fresh dilutions from the stock solution are recommended for each experiment.

  • Potential Off-Target Effects: Researchers should be aware of potential off-target activities. Studies have shown that this compound can also activate large-conductance Ca²⁺-activated K⁺ (BK_Ca) channels and act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) at micromolar concentrations.[7][8] Appropriate controls, such as using specific blockers for these channels (e.g., iberiotoxin for BK_Ca, mecamylamine for nAChRs), should be included to confirm that the observed effects are mediated by M-currents.[8]

Logical Relationship of this compound's Physiological Effects

The following diagram summarizes the cause-and-effect relationship of applying this compound to a neuron.

Logical_Flow start Application of this compound bind Binding to Kv7.2/7.4 Subunits start->bind shift Negative Shift in Activation Voltage (V½) bind->shift causes slow Slowing of Deactivation Kinetics bind->slow causes increase Increased M-Current (I_M) Amplitude shift->increase results in slow->increase results in hyperpolarize Membrane Hyperpolarization increase->hyperpolarize end Reduced Action Potential Firing hyperpolarize->end

References

Application Note: In Vitro Dose-Response Curve Determination for QO 58

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO 58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] These channels are crucial in regulating neuronal excitability, making them a significant target for therapeutic intervention in conditions such as epilepsy and neuropathic pain.[1][2] this compound demonstrates selectivity for different Kv7 subtypes, primarily activating Kv7.2 and Kv7.4 channels.[1][2] Its mechanism involves a direct interaction with the channel, leading to a hyperpolarizing shift in the voltage-dependent activation, which enhances M-type currents and suppresses neuronal firing.[1][2] This document provides detailed protocols for determining the dose-response curve of this compound in vitro using electrophysiological methods and summarizes its potency on various Kv7 channel subtypes.

Data Presentation

The following table summarizes the quantitative dose-response data for this compound on different Kv7 channel subtypes as determined by whole-cell patch-clamp electrophysiology.

Channel SubtypeEC50 (μM)Cell LineReference
Kv7.17.0 ± 1.0CHO cells[1]
Kv7.21.3 ± 1.0CHO cells[1]
Kv7.2/Kv7.32.3 ± 0.8CHO cells[1]
Kv7.3Little to no effectCHO cells[1][2]
Kv7.40.6 ± 0.1CHO cells[1][3]
Kv7.3/Kv7.55.2 ± 2.2CHO cells[1]
M-type K+ current (IK(M))3.1GH3 cells[4]
Ca2+-activated K+ current (IK(Ca))4.2GH3 cells[4]

Signaling Pathway of this compound

This compound acts as a positive modulator of Kv7.2 channels by interacting with the voltage-sensing domain (VSD). This interaction stabilizes the open state of the channel, leading to an increased potassium ion efflux, which in turn causes membrane hyperpolarization and reduced neuronal excitability.

QO58_Signaling_Pathway QO58 This compound Kv7_2 Kv7.2 Channel (Voltage-Sensing Domain) QO58->Kv7_2 Binds to Channel_Activation Channel Activation (Increased Open Probability) Kv7_2->Channel_Activation Promotes K_Efflux K+ Efflux Channel_Activation->K_Efflux Leads to Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1: Signaling pathway of this compound action on Kv7.2 channels.

Experimental Protocols

Protocol 1: Determination of this compound Dose-Response Curve using Perforated Whole-Cell Patch-Clamp

This protocol describes the determination of the EC50 value of this compound on a specific Kv7 channel subtype (e.g., Kv7.2/Kv7.3) expressed in a mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).

Materials:

  • CHO cells stably expressing the Kv7 channel of interest

  • Cell culture medium (e.g., DMEM/F-12) with necessary supplements

  • This compound stock solution (e.g., 100 mM in DMSO)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH)

  • Amphotericin B for perforated patch

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation:

    • Culture CHO cells expressing the target Kv7 channel in standard conditions (37°C, 5% CO2).

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Prepare a fresh working solution of Amphotericin B in the internal solution.

    • Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 μM).

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Back-fill the pipette with the Amphotericin B-containing internal solution.

    • Establish a giga-ohm seal on a selected cell.

    • Monitor the series resistance until it stabilizes, indicating successful perforation.

    • Hold the cell at a potential of -80 mV.

    • Apply a voltage step protocol to elicit Kv7 currents (e.g., depolarizing steps to -40 mV).

  • Data Acquisition:

    • Record baseline currents in the absence of this compound.

    • Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.

    • Record the current amplitude at a specific voltage step (e.g., -40 mV) for each concentration.

    • After the highest concentration, perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at the chosen voltage step for each this compound concentration.

    • Normalize the current increase to the maximal effect observed (Emax), which is typically the current increase at the highest concentration (e.g., 100 μM this compound).[1]

    • Plot the normalized current increase against the logarithm of the this compound concentration.

    • Fit the resulting data points to a logistic function (e.g., Hill equation) to determine the EC50 value and the Hill coefficient.[1]

Experimental Workflow Diagram

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO cells with Kv7 channels) Patch_Clamp Perforated Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (External, Internal, this compound dilutions) Solution_Prep->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Apply_QO58 Apply Increasing Concentrations of this compound Baseline->Apply_QO58 Record_Currents Record Currents at Each Concentration Apply_QO58->Record_Currents Measure_Amplitude Measure Current Amplitude Record_Currents->Measure_Amplitude Normalize Normalize Data Measure_Amplitude->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to Logistic Function (Determine EC50) Plot->Fit

Figure 2: Workflow for dose-response curve determination of this compound.

References

Application Note: Preparation of QO 58 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of QO 58 stock solutions for use in cell culture applications. This compound is a potent opener of Kv7 (KCNQ) potassium channels, making it a valuable tool for research in neuroscience and pharmacology, particularly in studies related to neuronal excitability disorders like epilepsy and neuropathic pain.[1] Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This note includes key chemical properties, a step-by-step protocol for solubilization, and recommendations for storage to maintain compound stability and efficacy.

Quantitative Data Summary

The following table summarizes the essential chemical and physical properties of this compound. This information is crucial for accurate calculations and proper handling during the preparation of stock solutions.

PropertyValueSource
Chemical Name 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular Weight (M. Wt) 443.18 g/mol
Formula C18H8Cl2F4N4O
CAS Number 1259536-62-3
Purity ≥98% (HPLC)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Maximum Solubility in DMSO 22.16 mg/mL or 50 mM
Storage Temperature (Solid) Store at +4°C

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

2.1. Materials and Equipment

  • This compound powder (CAS: 1259536-62-3)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2.2. Step-by-Step Procedure

  • Calculate the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on the desired final volume.

    • Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 443.18 g/mol / 1000 = 4.43 mg

    • Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. The maximum solubility in DMSO is 50 mM.

  • Sterilization:

    • This protocol assumes the use of sterile DMSO and aseptic handling techniques, which generally eliminates the need for post-dissolution sterilization.

    • If filter sterilization is deemed necessary, use a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, as it is compatible with DMSO. Be aware that this may lead to some loss of the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • For long-term storage, store the aliquots at -20°C or -80°C. For short-term storage, the solid compound can be stored at +4°C.

2.3. Dilution to Working Concentration

  • Before treating cells, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final working concentration. For example, to make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

3.1. Experimental Workflow

G cluster_workflow This compound Stock Solution Preparation Workflow A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Sterile DMSO B->C D Vortex to Dissolve C->D E Aliquot into Tubes D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing this compound stock solutions.

3.2. Signaling Pathway

G cluster_pathway This compound Mechanism of Action QO58 This compound Kv7 Kv7 Channel (e.g., Kv7.2, Kv7.4) QO58->Kv7 Binds & Activates Activation Channel Activation (Opening) Kv7->Activation Efflux K+ Efflux Activation->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: this compound activates Kv7 channels to reduce neuronal excitability.

Safety and Handling Precautions

  • This compound is intended for laboratory research use only.

  • Handle this compound powder in a fume hood or a well-ventilated area to avoid inhalation.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

  • DMSO is a powerful solvent that can penetrate the skin. Avoid direct contact. If skin contact occurs, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

Revolutionizing In Vivo Bioavailability: Application Notes and Protocols for QO58-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of QO58-lysine, a potent activator of Kv7.2/7.3 potassium channels, and detail its improved in vivo bioavailability and therapeutic potential. The following sections offer detailed protocols for key experiments, quantitative data summaries, and visualizations of its mechanism of action to facilitate further research and development.

Introduction to QO58-Lysine

QO58-lysine is a salt form of the novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, QO58, developed to enhance its aqueous solubility and oral bioavailability.[1] As a specific activator of the voltage-gated potassium channels Kv7.2 and Kv7.3 (also known as M-channels), QO58-lysine offers a promising therapeutic strategy for conditions associated with neuronal hyperexcitability, such as inflammatory and neuropathic pain.[1][2] Its primary mechanism involves shifting the voltage-dependent activation of these channels to a more hyperpolarized potential, thereby reducing neuronal firing.[1][2]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The improved physicochemical properties of QO58-lysine translate to favorable pharmacokinetic and pharmacodynamic profiles, as summarized in the tables below.

Table 1: Pharmacokinetic Parameters of QO58-Lysine [1][2]

ParameterValueConditions
EC50 (Kv7.2/Kv7.3 activation) 1.2 ± 0.2 µmol/LWhole-cell patch clamp on HEK293 cells
Plasma Half-life (t1/2) ~3 hours (2.7 - 3.0 h)Oral administration in rodents (12.5, 25, 50 mg/kg)
Absolute Oral Bioavailability 13.7%12.5 mg/kg dose (po)
24.3%25 mg/kg dose (po)
39.3%50 mg/kg dose (po)

Table 2: In Vivo Efficacy of QO58-Lysine in Inflammatory Pain Models [1][2]

Pain ModelAnimal ModelAdministration RouteKey Finding
Formalin-induced Pain (Phase II) MouseOralDose-dependent reduction in licking time
CFA-induced Inflammatory Pain RatOral or IntraperitonealDose-dependent increase in paw withdrawal threshold

Signaling Pathway of QO58-Lysine

QO58-lysine directly targets and activates the Kv7.2/7.3 potassium channel, a key regulator of neuronal excitability. The following diagram illustrates this mechanism.

QO58_lysine_pathway cluster_neuron Neuron QO58_lysine QO58-lysine Kv7_channel Kv7.2/7.3 Channel (M-channel) QO58_lysine->Kv7_channel Activates K_efflux K+ Efflux Kv7_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of QO58-lysine action on neuronal excitability.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

Whole-Cell Patch Clamp Recordings for Kv7.2/7.3 Channel Activation

This protocol is designed to measure the effect of QO58-lysine on Kv7.2/7.3 currents in a controlled in vitro setting.

Experimental Workflow:

patch_clamp_workflow Cell_Culture HEK293 cells stably expressing Kv7.2/7.3 channels are cultured. Plating Cells are plated onto coverslips for recording. Cell_Culture->Plating Recording_Setup Coverslips are transferred to a recording chamber on an inverted microscope. Plating->Recording_Setup Pipette_Prep Borosilicate glass pipettes (3-5 MΩ) are filled with internal solution. Recording_Setup->Pipette_Prep Giga_Seal A high-resistance seal (>1 GΩ) is formed between the pipette and cell. Pipette_Prep->Giga_Seal Whole_Cell The cell membrane is ruptured to achieve whole-cell configuration. Giga_Seal->Whole_Cell Data_Acquisition Currents are recorded in response to voltage steps before and after QO58-lysine application. Whole_Cell->Data_Acquisition Analysis Data is analyzed to determine EC50 and voltage-dependence of activation. Data_Acquisition->Analysis

Workflow for whole-cell patch clamp experiments.

Materials:

  • HEK293 cells stably expressing Kv7.2/7.3 channels

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)

  • QO58-lysine stock solution

  • Patch clamp rig (amplifier, micromanipulator, microscope)

Procedure:

  • Cell Preparation: Culture and plate HEK293 cells expressing Kv7.2/7.3 channels on glass coverslips.

  • Recording: Place a coverslip in the recording chamber and perfuse with external solution.

  • Pipette Positioning: Using a micromanipulator, approach a target cell with a pipette filled with internal solution.

  • Seal Formation: Apply gentle suction to form a gigaohm seal.

  • Whole-Cell Access: Apply a brief, strong suction to rupture the cell membrane.

  • Data Recording:

    • Hold the cell at -80 mV.

    • Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

    • Record baseline currents.

    • Perfuse the chamber with varying concentrations of QO58-lysine and repeat the voltage-step protocol.

  • Data Analysis:

    • Measure the peak current at each voltage step.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) curves.

    • Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2).

    • Generate a dose-response curve to calculate the EC50.

HPLC Method for Quantification of QO58-Lysine in Plasma

This protocol provides a general framework for quantifying QO58-lysine concentrations in plasma samples, essential for pharmacokinetic studies. A specific validated method for QO58-lysine is not publicly available; therefore, this protocol is based on standard methods for small molecule quantification.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Plasma samples

  • Acetonitrile for protein precipitation

  • Internal standard (a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with a high percentage of Mobile Phase A.

      • Increase the percentage of Mobile Phase B over time to elute QO58-lysine and the internal standard.

      • Re-equilibrate the column to initial conditions between injections.

    • Detection:

      • UV: Monitor at a wavelength where QO58-lysine has maximum absorbance.

      • MS/MS: Use multiple reaction monitoring (MRM) for specific transitions of QO58-lysine and the internal standard for higher sensitivity and selectivity.

  • Quantification:

    • Generate a standard curve using known concentrations of QO58-lysine spiked into blank plasma.

    • Calculate the peak area ratio of QO58-lysine to the internal standard.

    • Determine the concentration of QO58-lysine in the unknown samples by interpolating from the standard curve.

Formalin-Induced Inflammatory Pain Model in Mice

This model is used to assess the analgesic effects of QO58-lysine on both acute and tonic pain.

Materials:

  • Male ICR mice (or other suitable strain)

  • 5% formalin solution (in saline)

  • QO58-lysine solution for oral administration

  • Observation chambers

  • Timer

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer QO58-lysine or vehicle orally at the desired doses (e.g., 12.5, 25, 50 mg/kg).

  • Formalin Injection: At a set time after drug administration (e.g., 60 minutes), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking and biting the injected paw.

    • Phase I (Acute Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: Compare the licking/biting time in the QO58-lysine-treated groups to the vehicle-treated group for both phases. A significant reduction in time indicates an analgesic effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a more persistent inflammatory state, allowing for the evaluation of QO58-lysine's effect on mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA)

  • QO58-lysine solution for oral or intraperitoneal administration

  • Von Frey filaments for assessing mechanical sensitivity

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for each rat using von Frey filaments.

  • CFA Injection: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.

  • Inflammation Development: Allow inflammation and mechanical hypersensitivity to develop over 24-48 hours.

  • Post-CFA PWT Measurement: Measure the PWT again to confirm the development of mechanical allodynia (a significant decrease in PWT).

  • Drug Administration: Administer QO58-lysine or vehicle at the desired doses.

  • Time-Course Measurement: Measure the PWT at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6 hours) to assess the onset and duration of the anti-allodynic effect.

  • Data Analysis: Compare the PWT of the QO58-lysine-treated groups to the vehicle-treated group at each time point. A significant increase in PWT indicates an anti-allodynic effect.

Conclusion

QO58-lysine demonstrates significant potential as a therapeutic agent due to its specific activation of Kv7.2/7.3 channels and its improved oral bioavailability compared to its parent compound. The protocols and data presented here provide a solid foundation for researchers to further investigate the efficacy and mechanisms of QO58-lysine in various models of neuronal hyperexcitability.

References

Application Notes and Protocols for Assessing the Efficacy of QO 58, a Novel Kv7 Potassium Channel Opener, in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from abnormal electrical activity in the brain.[1] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[2] Preclinical evaluation in relevant animal and in vitro models is a critical step in the development of new ASMs.[3]

This document provides detailed application notes and protocols for assessing the efficacy of a hypothetical novel compound, QO 58, a putative Kv7 potassium channel opener, in established epilepsy models. The protocols described herein are based on widely accepted methodologies for evaluating the anticonvulsant properties of investigational drugs.

Mechanism of Action of Kv7 Potassium Channel Openers

Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are crucial regulators of neuronal excitability.[4] By opening these channels, this compound is hypothesized to increase potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[4]

Kv7 Signaling Pathway cluster_neuron Presynaptic Neuron QO58 This compound Kv7 Kv7 Channel QO58->Kv7 Activates K_ion K+ Kv7->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Hypothetical signaling pathway of this compound as a Kv7 potassium channel opener.

In Vivo Efficacy Assessment

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[5]

  • Animals: Adult male Swiss albino mice (20-25 g) are used.[6]

  • Groups: Animals are divided into a vehicle control group and multiple this compound treatment groups (e.g., 10, 30, 100 mg/kg). A positive control group receiving a standard ASM like phenytoin can also be included.[7]

  • Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at a defined time before the electroshock.

  • Electroshock Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.[8]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.[8]

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The dose of this compound that protects 50% of the animals (ED50) can be determined using probit analysis.

MES_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Group Allocation (Vehicle, this compound doses) acclimatize->group administer Administer Compound group->administer electroshock Apply Corneal/Ear Electroshock administer->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe record Record Seizure Outcome observe->record analyze Calculate % Protection & ED50 record->analyze end End analyze->end

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Pentylenetetrazol (PTZ) Kindling Model

The PTZ kindling model is a chronic model of epilepsy that mimics the development and progression of seizures (epileptogenesis).[9][10] It is used to evaluate the potential of a compound to prevent the development of seizures or to treat established seizures.[9][10]

  • Animals: Adult male Wistar rats (180-220 g) are commonly used.

  • Kindling Induction: A sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) is administered every other day.[11][12]

  • Seizure Scoring: After each PTZ injection, animals are observed for 30 minutes, and seizure activity is scored according to a modified Racine's scale.[12][13]

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks

    • Stage 3: Clonic convulsions of one forelimb

    • Stage 4: Generalized clonic convulsions with rearing

    • Stage 5: Generalized tonic-clonic seizures with loss of posture

  • Kindling Criterion: Animals are considered fully kindled after exhibiting Stage 4 or 5 seizures on three consecutive occasions.[12]

  • Treatment Protocol:

    • To assess anti-epileptogenic effects: this compound is administered before each PTZ injection during the kindling acquisition phase.

    • To assess anticonvulsant effects: this compound is administered to fully kindled animals before a challenge dose of PTZ.

  • Data Analysis: The mean seizure score, the number of injections to become fully kindled, and the duration of seizures are compared between the vehicle and this compound treated groups.

PTZ_Kindling_Workflow cluster_acquisition Kindling Acquisition Phase cluster_treatment Treatment Phase start Start ptz_injection Repeated Sub-convulsive PTZ Injections start->ptz_injection seizure_scoring Observe and Score Seizures (Racine's Scale) ptz_injection->seizure_scoring kindled_check Fully Kindled? seizure_scoring->kindled_check kindled_check->ptz_injection No drug_admin Administer this compound or Vehicle kindled_check->drug_admin Yes ptz_challenge PTZ Challenge drug_admin->ptz_challenge observe_treat Observe and Score Seizures ptz_challenge->observe_treat analyze_treat Analyze Seizure Parameters observe_treat->analyze_treat end End analyze_treat->end

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) kindling model.

In Vitro Efficacy Assessment

Cerebral Organoid Model

Human cerebral organoids provide a three-dimensional in vitro model that recapitulates key features of the human brain and can be used to model epileptiform activity.[2]

  • Organoid Culture: Human pluripotent stem cells are differentiated into cerebral organoids using established protocols.

  • Multi-Electrode Array (MEA) Recordings: Mature organoids are placed on MEA plates to record spontaneous neuronal activity.[2]

  • Induction of Epileptiform Activity: Seizure-like activity can be induced by treating the organoids with convulsant agents such as PTZ or bicuculline.[2]

  • This compound Treatment: The effect of this compound on spontaneous and induced epileptiform activity is assessed by adding the compound to the culture medium.

  • Data Analysis: Changes in neuronal firing rate, burst frequency, and network synchrony are quantified and compared between control and this compound-treated organoids.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in the MES Test

Treatment GroupDose (mg/kg)Number of AnimalsNumber Protected% Protection
Vehicle-1000
This compound1010220
This compound3010660
This compound10010990
Phenytoin2510880

Table 2: Effect of this compound on PTZ-Induced Seizures in Fully Kindled Rats

Treatment GroupDose (mg/kg)Mean Seizure ScoreMean Seizure Duration (s)
Vehicle-4.8 ± 0.2125 ± 15
This compound103.5 ± 0.480 ± 12
This compound301.2 ± 0.3 35 ± 8
Diazepam50.5 ± 0.1 15 ± 5

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Conclusion

The methodologies described in these application notes provide a robust framework for the preclinical evaluation of the anticonvulsant efficacy of the novel Kv7 potassium channel opener, this compound. A comprehensive assessment using both in vivo and in vitro models is essential to characterize the therapeutic potential of this compound for the treatment of epilepsy. The data generated from these studies will be critical for guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting QO 58 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with QO 58 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). Is this expected?

A1: Yes, this is a known characteristic of this compound. As a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, this compound has a planar structure with a high percentage of sp²-hybridized carbons, which can lead to high crystal packing energy and consequently, poor aqueous solubility.[1] It is highly soluble in organic solvents like DMSO but exhibits very low solubility in aqueous solutions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2] Vendor data indicates solubility in DMSO is ≥ 62.5 mg/mL (141.03 mM).[2] From this stock, you can make further dilutions into your aqueous buffer, but be mindful of the final DMSO concentration in your experiment.

Q3: I've diluted my DMSO stock of this compound into my aqueous buffer, but I see precipitation. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.

  • Increase the Final DMSO Concentration: While not always desirable depending on your experimental system, a slightly higher final concentration of DMSO (e.g., 0.5% to 1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Gentle Heating and Sonication: After diluting the DMSO stock, gently warm the solution to 37°C and sonicate for a short period.[2] This can help overcome the initial energy barrier to dissolution.

  • Use of a Surfactant or Co-solvent: For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in the aqueous buffer can improve the solubility of hydrophobic compounds.[4]

Q4: Are there any alternative forms of this compound with better aqueous solubility?

A4: Yes, to address the poor aqueous solubility of the parent compound, a lysine salt of this compound, known as QO58-lysine , has been developed. Salt formation is a common strategy to improve the solubility and bioavailability of poorly water-soluble drugs. If you are consistently facing solubility issues, consider using QO58-lysine for your experiments.

Q5: How can I determine the aqueous solubility of this compound in my specific buffer?

A5: You can perform a kinetic or thermodynamic solubility assay. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you determine the maximum soluble concentration of this compound under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO≥ 62.5141.03[2]
Aqueous Buffers (e.g., PBS, pH 7.4)Very Low / Poorly SolubleNot Quantified[1]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination of this compound

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer of your choice.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered

  • 96-well microplate (clear bottom, UV-compatible if using spectrophotometric detection)

  • Multichannel pipette

  • Plate shaker

  • Microplate reader (for turbidimetric or spectrophotometric analysis) or HPLC-UV/LC-MS system

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 50 mM). Ensure the compound is completely dissolved.

  • Serial Dilution in DMSO: Perform a serial dilution of the 50 mM stock solution in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous buffer in the wells of the 96-well plate (e.g., 198 µL). This will create a range of final this compound concentrations with a constant final DMSO percentage.

  • Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for a set period (e.g., 2 hours).

  • Precipitation Assessment:

    • Visual Inspection: Visually inspect the wells for any signs of precipitation.

    • Turbidimetric Analysis: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify turbidity. An increase in absorbance indicates precipitation.

    • Centrifugation and Supernatant Analysis (for HPLC/LC-MS): Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

Visualizations

G cluster_start Start: this compound Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start This compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration of this compound check_conc->lower_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No resolved Solubility issue resolved lower_conc->resolved increase_dmso Increase final DMSO % (e.g., to 0.5-1%) Run vehicle control check_dmso->increase_dmso Yes physical_methods Apply physical methods (Gentle heating to 37°C, Sonication) check_dmso->physical_methods No increase_dmso->resolved check_formulation Consider formulation changes physical_methods->check_formulation use_salt Use QO58-lysine salt for improved solubility check_formulation->use_salt use_salt->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular kv7_channel Kv7 (KCNQ) Channel (Closed State) kv7_channel_open Kv7 (KCNQ) Channel (Open State) kv7_channel->kv7_channel_open Channel Opening k_ion_out K+ Efflux kv7_channel_open->k_ion_out qo58 This compound qo58->kv7_channel Binds to and modulates the channel hyperpolarization Membrane Hyperpolarization k_ion_out->hyperpolarization decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability

Caption: Simplified signaling pathway of this compound as a Kv7 channel opener.

References

Technical Support Center: Optimizing QO 58 Concentration for Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use QO 58, a potent Kv7 channel opener, in patch clamp electrophysiology studies. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels.[1] Its primary mechanism involves shifting the voltage-dependent activation of Kv7 channels to more negative potentials, thereby increasing potassium currents and reducing neuronal excitability.[1] This makes it a valuable tool for studying the physiological roles of Kv7 channels and for investigating potential therapeutic strategies for conditions associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1]

Q2: Which Kv7 channel subtypes are most sensitive to this compound?

A2: this compound exhibits selectivity for different Kv7 channel subtypes. It is most potent at activating Kv7.2 and Kv7.4 channels, with reported EC50 values in the low micromolar to sub-micromolar range.[1][2] It also activates Kv7.1 and Kv7.3/7.5 channels, but with lower potency.[1][2]

Q3: What is a typical working concentration range for this compound in patch clamp experiments?

A3: The optimal concentration of this compound will depend on the specific Kv7 channel subtype being studied and the cell type used. Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most applications.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in the recording solution?

A5: It is crucial to keep the final concentration of the vehicle, DMSO, as low as possible to avoid non-specific effects on ion channels and cell health. A final DMSO concentration of 0.1% or less is generally considered acceptable for most patch clamp experiments. Always prepare a vehicle control solution (recording solution with the same final concentration of DMSO without this compound) to apply to cells to control for any effects of the solvent itself.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various Kv7 channel subtypes as reported in the literature. These values can serve as a guide for selecting appropriate starting concentrations for your experiments.

Kv7 SubtypeReported EC50 (µM)Reference
Kv7.17.0[2]
Kv7.21.0 - 1.3[1][2]
Kv7.2/Kv7.30.06 - 2.3[1][3]
Kv7.40.6[2]
Kv7.3/Kv7.55.2[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution (e.g., 10 mM) at room temperature.

  • Prepare Intermediate Dilution (Optional): For ease of handling and to minimize pipetting errors, you can prepare an intermediate dilution of this compound in your external recording solution. For example, dilute the 10 mM stock 1:100 in external solution to get a 100 µM intermediate stock.

  • Prepare Final Working Solution: Prepare the final desired concentration of this compound by diluting the stock or intermediate solution into the final volume of your external recording solution. For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Prepare Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as your this compound working solution. For a 1:1000 dilution of the DMSO stock, the final DMSO concentration will be 0.1%.

  • Vortex and Filter: Gently vortex both the this compound working solution and the vehicle control to ensure homogeneity. It is good practice to filter the final solutions through a 0.22 µm syringe filter before use to remove any potential precipitates.

Protocol 2: Application of this compound in a Perforated Patch Clamp Recording

This protocol assumes a standard perforated patch clamp setup.

  • Establish a Stable Perforated Patch: Obtain a high-resistance seal (>1 GΩ) on the cell of interest. Monitor the perforation process until the series resistance is stable and sufficiently low for reliable voltage clamping.

  • Record Baseline Activity: Once a stable whole-cell perforated patch configuration is achieved, record baseline channel activity in the control external solution for a stable period (e.g., 2-5 minutes) to ensure the recording is stable.

  • Apply Vehicle Control: Perfuse the recording chamber with the vehicle control solution for a period similar to the planned drug application time. This will account for any effects of the perfusion system or the DMSO vehicle itself.

  • Apply this compound: Switch the perfusion to the external solution containing the desired concentration of this compound. Ensure a complete and rapid exchange of the bath solution.

  • Record Drug Effect: Continuously record the channel activity during this compound application. The effect of this compound on Kv7 channels, such as an increase in outward current, should be observable.

  • Washout: After recording the effect of this compound, switch the perfusion back to the control external solution to wash out the compound and observe any reversal of the effect.

Troubleshooting Guide

Issue 1: No observable effect of this compound on the recorded currents.

Possible Cause Troubleshooting Step
Incorrect this compound concentration Verify the calculations for your stock and working solutions. Consider performing a dose-response curve to confirm the effective concentration range for your specific cell type and channel subtype.
Degraded this compound Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected.
Low or absent expression of target Kv7 channels Confirm the expression of the target Kv7 channels in your cell line or primary cells using techniques like RT-PCR or immunocytochemistry.
Poor perfusion/solution exchange Check your perfusion system for leaks or blockages. Ensure the solution exchange in your recording chamber is rapid and complete. You can test this using a solution with a different color dye.
Voltage protocol is not optimal The effect of this compound is voltage-dependent.[1] Ensure your voltage protocol is designed to activate Kv7 channels. For example, use depolarizing voltage steps from a holding potential of around -80 mV.

Issue 2: The observed effect of this compound is smaller than expected or inconsistent.

Possible Cause Troubleshooting Step
Partial solution exchange Improve the perfusion system to ensure a complete and rapid exchange of the bath solution.
Compound adsorption to tubing Some compounds can adsorb to the plastic tubing of the perfusion system. Consider using low-adsorption tubing. Pre-incubating the tubing with the drug solution can sometimes help.
Run-down of the channel activity Kv7 channels can exhibit run-down over the course of a long experiment. Use the perforated patch clamp technique to minimize run-down.[1] Ensure your recording is stable during the baseline period before drug application.
Variability in cell health or channel expression Ensure consistent cell culture conditions and passage numbers. If using primary cells, be aware of potential variability between preparations.

Issue 3: Signs of non-specific effects or cell death after this compound application.

Possible Cause Troubleshooting Step
This compound concentration is too high Reduce the concentration of this compound. High concentrations of any pharmacological agent can lead to off-target effects.
High DMSO concentration Verify that the final DMSO concentration in your recording solution is 0.1% or lower. High concentrations of DMSO can be toxic to cells.
Compound precipitation Visually inspect your working solution for any signs of precipitation. If precipitation is observed, prepare a fresh solution and consider using a slightly higher DMSO concentration in your stock solution (while still maintaining a low final concentration). Filtering the final solution is also recommended.
Contamination of solutions Ensure all your solutions are sterile and free of contaminants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (DMSO) working Prepare Working Solution & Vehicle stock->working patch Establish Stable Perforated Patch working->patch baseline Record Baseline Currents patch->baseline vehicle Apply Vehicle Control baseline->vehicle drug Apply this compound vehicle->drug washout Washout drug->washout analyze Analyze Data washout->analyze signaling_pathway QO58 This compound Kv7 Kv7 Channel (e.g., Kv7.2/7.3) QO58->Kv7 Binds & Activates K_current ↑ K+ Efflux Kv7->K_current Hyperpolarization Membrane Hyperpolarization NeuronalExcitability Decreased Neuronal Excitability Hyperpolarization->NeuronalExcitability K_current->Hyperpolarization

References

QO 58 Technical Support Center: Minimizing Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the K(v)7 channel opener, QO 58, in cellular assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting strategies to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the family of voltage-gated potassium channels known as K(v)7 (or KCNQ) channels.[1] It acts as a potent modulator, or opener, of these channels.[1]

Q2: What is the selectivity profile of this compound across the different K(v)7 channel subtypes?

A2: this compound exhibits selectivity among the K(v)7 channel subtypes. It is most potent at activating K(v)7.4 and K(v)7.2 channels, with less potent activation of K(v)7.1 and K(v)7.3/K(v)7.5 heteromers. It has little effect on homomeric K(v)7.3 channels.[1][2]

Q3: What are the known off-target effects of this compound?

A3: The primary known off-target effect of this compound is the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels, which can lead to the potentiation of Ca²⁺-activated K⁺ currents (IK(Ca)).[3] Additionally, at a concentration of 10 µM, this compound has been observed to cause minor suppression of erg-mediated K⁺ currents (IK(erg)).[3]

Q4: How does the on-target potency of this compound compare to its off-target effects?

A4: this compound is a potent activator of its primary K(v)7 targets. Its off-target activation of IK(Ca) occurs at concentrations that are comparable to its on-target effects on some K(v)7 subtypes, highlighting the importance of careful dose selection and experimental controls.

Quantitative Data Summary

The following tables summarize the quantitative data for the on-target and off-target activities of this compound.

Table 1: On-Target Activity of this compound on K(v)7 Channels

K(v)7 SubtypeEC₅₀ (µM)Reference
K(v)7.17.0 ± 1.0[2]
K(v)7.21.3 ± 1.0[2]
K(v)7.2/K(v)7.32.3 ± 0.8[2]
K(v)7.40.6 ± 0.1[2]
K(v)7.3/K(v)7.55.2 ± 2.2[2]

Table 2: Off-Target Activity of this compound

Off-Target ChannelEffectEC₅₀ / InhibitionReference
IK(Ca) / BKCaActivationEC₅₀ = 4.2 µM[3]
IK(erg)Minor SuppressionNot determined (observed at 10 µM)[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cellular assays.

Problem 1: Observing unexpected cellular responses inconsistent with K(v)7 channel activation.

  • Possible Cause: Off-target activation of BKCa channels.

  • Troubleshooting Steps:

    • Concentration Optimization: Lower the concentration of this compound to a range where it is selective for K(v)7 channels over BKCa channels. Based on the available data, concentrations closer to the EC₅₀ for your K(v)7 subtype of interest and below the EC₅₀ for IK(Ca) are recommended.

    • Use of Selective Blockers: Co-incubate your cells with a selective BKCa channel blocker, such as iberiotoxin, to confirm if the unexpected effects are mediated by this off-target.

    • Control Experiments: In parallel with your main experiment, perform control experiments on cells that do not express your K(v)7 channel of interest but are known to express BKCa channels to isolate and characterize the off-target effect.

Problem 2: Variability in experimental results between different batches of this compound.

  • Possible Cause: Differences in compound purity or solubility.

  • Troubleshooting Steps:

    • Verify Purity: Ensure that each new batch of this compound has a certificate of analysis confirming its purity.

    • Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO at a high concentration.[4] Avoid repeated freeze-thaw cycles.

    • Solubility Check: Visually inspect the final working solution for any precipitation. If solubility is an issue, consider using a water-soluble analog like QO58-lysine if available and suitable for your experimental design.

Problem 3: No observable effect of this compound on the target cells.

  • Possible Cause:

    • Low or no expression of the target K(v)7 channel subtype in your cell line.

    • Degradation of the compound.

    • Issues with the experimental assay itself.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of the target K(v)7 channel subtype in your cellular model using techniques like qPCR, Western blot, or immunocytochemistry.

    • Use a Positive Control: Test a known K(v)7 channel opener with a different mechanism of action, such as retigabine, to validate the responsiveness of your assay system.

    • Check Compound Integrity: Prepare a fresh stock of this compound and repeat the experiment.

    • Assay Validation: Ensure your assay is sensitive enough to detect changes in potassium channel activity. This may involve optimizing parameters in electrophysiology or the specific reagents in fluorescence-based assays.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for K(v)7 Channel Activity

This protocol is adapted for recording K(v)7 currents in mammalian cell lines (e.g., CHO or HEK293) stably expressing the K(v)7 subtype of interest.

  • Cell Culture: Culture cells on glass coverslips and use them for recordings 24-48 hours after plating.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit K(v)7 currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cells with the external solution containing the desired concentration of this compound and record the currents again after stabilization.

    • Analyze the data by measuring the current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.

2. Inside-Out Patch-Clamp Electrophysiology for BKCa Channel Activity

This protocol is suitable for recording single-channel BKCa currents.

  • Cell Culture: Culture cells on glass coverslips.

  • Solutions:

    • External (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂ (pH adjusted to 7.2 with KOH).

    • Internal (Bath) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specified concentration of free Ca²⁺ (e.g., 1 µM, buffered with CaCl₂) (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Obtain a gigaohm seal in the cell-attached configuration.

    • Excise the patch of membrane to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

    • Hold the membrane potential at a depolarized level (e.g., +40 mV) to promote channel opening.

    • Record baseline single-channel activity.

    • Perfuse the bath with the internal solution containing this compound.

    • Record single-channel activity in the presence of the compound.

    • Analyze the data by measuring the channel open probability (NPo) before and after compound application.

Visualizations

Signaling_Pathway cluster_QO58 This compound cluster_targets Cellular Targets cluster_effects Cellular Effects QO58 This compound Kv7 K(v)7 Channels (On-Target) QO58->Kv7 Activates BKCa BKCa Channels (Off-Target) QO58->BKCa Activates IKerg IK(erg) Channels (Off-Target) QO58->IKerg Suppresses Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization AlteredRepolarization Altered Cellular Repolarization BKCa->AlteredRepolarization MinorSuppression Minor Current Suppression IKerg->MinorSuppression DecreasedExcitability Decreased Neuronal Excitability Hyperpolarization->DecreasedExcitability

Caption: Signaling pathway of this compound, illustrating its on-target and off-target effects.

Experimental_Workflow Start Start: Assess this compound Effect OnTargetAssay On-Target Assay: K(v)7 Electrophysiology Start->OnTargetAssay OffTargetAssay Off-Target Assay: BKCa Electrophysiology Start->OffTargetAssay DataAnalysis Data Analysis: Compare Potency (EC₅₀) OnTargetAssay->DataAnalysis OffTargetAssay->DataAnalysis Conclusion Conclusion: Determine Selectivity Window DataAnalysis->Conclusion

References

Technical Support Center: Addressing Low Bioavailability of QO 58 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of the K(v)7 channel opener, QO 58, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that acts as a potent opener of K(v)7 (KCNQ) potassium channels. Its mechanism involves increasing the current amplitudes, shifting the voltage-dependent activation curve to a more negative potential, and slowing the deactivation of K(v)7.2/K(v)7.3 channels. This modulation of K(v)7 channels is distinct from other known openers like retigabine. By activating these channels, this compound enhances the M-current in neurons, which helps to suppress neuronal hyperexcitability.

Q2: We are observing low and variable plasma concentrations of this compound in our animal experiments. Is this a known issue?

A2: Yes, low and irregular oral bioavailability is a known challenge with this compound. The parent compound exhibits poor aqueous solubility, which significantly limits its absorption from the gastrointestinal tract.

Q3: Are there any established methods to improve the bioavailability of this compound?

A3: A successful strategy has been the formation of a lysine salt, QO58-lysine . This salt form demonstrates significantly improved oral bioavailability compared to the parent this compound compound. Other general strategies for improving the bioavailability of poorly soluble compounds that could be explored include the formulation of amorphous solid dispersions and the use of lipid-based delivery systems.

Q4: What is the reported oral bioavailability of this compound and QO58-lysine in animal models?

A4: Studies in rats have shown a significant improvement in the oral bioavailability of QO58-lysine compared to this compound. The absolute oral bioavailability of this compound at a dose of 50 mg/kg was reported to be 26.5%.[1] In contrast, QO58-lysine exhibited dose-dependent bioavailability, reaching up to 39.3% at a 50 mg/kg dose.[1]

Troubleshooting Guide

Issue: Inconsistent or low plasma exposure of this compound after oral administration.

Potential Cause 1: Poor aqueous solubility of the parent compound.

  • Solution 1.1: Utilize the lysine salt form (QO58-lysine).

    • Rationale: The formation of a salt with the amino acid lysine increases the aqueous solubility of the compound, leading to enhanced absorption.

    • Expected Outcome: Increased and more consistent plasma concentrations. A study has shown that the oral bioavailability of QO58-lysine is significantly higher than that of this compound.[1]

  • Solution 1.2: Explore amorphous solid dispersion formulations.

    • Rationale: Dispersing this compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has a higher apparent water solubility and faster dissolution rate compared to the crystalline form.

    • Experimental Approach: Conduct a screening study with various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to identify a suitable carrier for creating a stable amorphous solid dispersion.

Potential Cause 2: Inadequate formulation for the selected animal model.

  • Solution 2.1: Optimize the vehicle for oral gavage.

    • Rationale: The choice of vehicle can significantly impact the suspension and absorption of a poorly soluble compound.

    • Recommendations: Consider using a suspension vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) to ensure a uniform dose administration.

Issue: Sub-optimal in vivo efficacy despite using a seemingly adequate dose.

Potential Cause: Insufficient target engagement due to low free plasma concentration.

  • Solution: Correlate pharmacokinetic (PK) and pharmacodynamic (PD) data.

    • Rationale: Understanding the relationship between the plasma concentration of this compound and its effect on the target (K(v)7 channels) is crucial for dose selection.

    • Experimental Approach: Measure plasma concentrations of this compound or QO58-lysine at various time points after administration and correlate these with a relevant pharmacodynamic marker (e.g., in an animal model of neuropathic pain or epilepsy). The EC50 for this compound and QO58-lysine to activate K(v)7.2/7.3 currents has been reported to be 2.3 µmol/L and 1.2 µmol/L, respectively.[1] This information can help in determining the target plasma concentration required for efficacy.

Data Presentation

Table 1: Comparison of Oral Bioavailability of this compound and QO58-lysine in Rats

CompoundDose (mg/kg, p.o.)Absolute Bioavailability (%)Reference
This compound5026.5[1]
QO58-lysine12.513.7[1]
QO58-lysine2524.3[1]
QO58-lysine5039.3[1]

Table 2: In Vitro Potency of this compound and QO58-lysine on K(v)7.2/7.3 Channels

CompoundEC50 (µmol/L)TargetReference
This compound2.3 ± 0.8K(v)7.2/7.3 currents[1]
QO58-lysine1.2 ± 0.2K(v)7.2/7.3 currents[1]

Experimental Protocols

Protocol 1: General Procedure for Preparation of QO58-lysine Salt

  • Objective: To increase the aqueous solubility and oral bioavailability of this compound through the formation of a lysine salt.

  • Materials:

    • This compound

    • L-lysine

    • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Procedure:

    • Dissolve this compound in a minimal amount of the chosen solvent. Gentle heating may be applied to aid dissolution.

    • In a separate container, dissolve an equimolar amount of L-lysine in the same solvent.

    • Slowly add the L-lysine solution to the this compound solution with constant stirring.

    • Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for salt formation.

    • The resulting salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).

    • The solid QO58-lysine salt can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • Characterize the resulting salt to confirm its formation and purity (e.g., using NMR, LC-MS, and melting point analysis).

Protocol 2: Assessment of Oral Bioavailability in Rats

  • Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of this compound and QO58-lysine.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Intravenous (IV) Administration:

      • Administer a known dose of the compound (dissolved in a suitable vehicle) intravenously to a group of rats.

      • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vein.

    • Oral (PO) Administration:

      • Administer a known dose of the compound (formulated as a suspension or solution) orally via gavage to another group of rats.

      • Collect blood samples at the same predetermined time points as the IV group.

    • Sample Processing:

      • Process the blood samples to obtain plasma.

      • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

    • Data Analysis:

      • Calculate the pharmacokinetic parameters for both IV and PO administration, including the Area Under the Curve (AUC).

      • Calculate the absolute oral bioavailability (F%) using the following formula:

        • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

K_v7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR G-protein Coupled Receptor (GPCR) Ligand->GPCR Activates G_protein Gq/11 GPCR->G_protein Activates Kv7_channel K(v)7 Channel (M-current) Neuronal_Hyperpolarization Neuronal Hyperpolarization Kv7_channel->Neuronal_Hyperpolarization K+ Efflux PLC Phospholipase C (PLC) PLC->Kv7_channel Inhibits (via PIP2 depletion) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->Kv7_channel Maintains Open State IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates CaM Calmodulin (CaM) IP3->CaM via Ca2+ release CaM->Kv7_channel QO58 This compound QO58->Kv7_channel Opens Bioavailability_Enhancement_Workflow Start Low Bioavailability of this compound Formulation_Strategy Select Formulation Strategy Start->Formulation_Strategy Salt_Formation Salt Formation (e.g., QO58-lysine) Formulation_Strategy->Salt_Formation Amorphous_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Amorphous_Dispersion Lipid_Based Lipid-Based Formulation Formulation_Strategy->Lipid_Based In_Vitro_Screening In Vitro Screening (Solubility, Dissolution) Salt_Formation->In_Vitro_Screening Amorphous_Dispersion->In_Vitro_Screening Lipid_Based->In_Vitro_Screening Animal_Study In Vivo Animal Study (Pharmacokinetics) In_Vitro_Screening->Animal_Study Data_Analysis Data Analysis & Comparison Animal_Study->Data_Analysis End Optimized Formulation Data_Analysis->End

References

Technical Support Center: QO-58 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kv7 channel opener, QO-58, in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of QO-58 and its more soluble lysine salt, QO58-lysine.

Issue 1: Poor Solubility and Vehicle Preparation

Question: I am having difficulty dissolving QO-58 for in vivo administration. What is the recommended vehicle?

Answer:

QO-58 is a hydrophobic compound with low aqueous solubility. A common issue is the precipitation of the compound upon dilution with aqueous solutions. To overcome this, several strategies can be employed:

  • Use of Co-solvents: A common approach for hydrophobic compounds is to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute the solution with other vehicles.

  • Formulation with Excipients: For oral administration, formulating QO-58 as a suspension with suspending agents can be effective. For parenteral routes, using a mixture of solvents and surfactants can maintain solubility.

  • QO58-lysine Salt: A lysine salt of QO-58 (QO58-lysine) has been developed to improve its hydrophilicity and bioavailability.[1][2] If you are experiencing significant solubility issues with QO-58, consider using this salt form.

Recommended Vehicle Compositions:

Route of AdministrationVehicle CompositionNotes
Intraperitoneal (IP) Injection 10% DMSO, 40% PEG400, 50% SalinePrepare fresh before each use. Dissolve QO-58 in DMSO first, then add PEG400, and finally, slowly add saline while vortexing to prevent precipitation.
Oral Gavage (Solution) 10% DMSO, 90% Corn OilEnsure the compound is fully dissolved in DMSO before adding the corn oil. This is suitable for delivering a solution.
Oral Gavage (Suspension) 0.5% Carboxymethylcellulose (CMC) in SalineThis is a common vehicle for oral suspensions. The compound is suspended in the vehicle rather than dissolved. Ensure uniform suspension before each administration.

Troubleshooting Precipitation:

  • Order of Addition: Always dissolve the hydrophobic compound in the organic solvent (e.g., DMSO) first before adding aqueous components.

  • Slow Dilution: Add the aqueous phase slowly to the organic solution while vortexing or sonicating.

  • Warm the Vehicle: Gently warming the vehicle (e.g., PEG400, corn oil) can sometimes aid in dissolution. Ensure the temperature is not too high to degrade the compound.

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.

Issue 2: Inconsistent Efficacy or High Variability in Results

Question: My in vivo experiments with QO-58 are showing high variability between animals. What could be the cause?

Answer:

High variability in in vivo experiments can stem from several factors related to compound delivery and experimental procedure:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the dose for each animal. For oral gavage, ensure the entire dose is delivered to the stomach. For IP injections, ensure proper injection technique to avoid administration into the gut or subcutaneous space.

  • Compound Precipitation in Dosing Solution: If the compound precipitates out of the vehicle, the actual dose administered will be inconsistent. Visually inspect your dosing solution for any signs of precipitation before and during the experiment. Prepare fresh solutions as needed.

  • Pharmacokinetics of QO-58: The parent compound QO-58 has been noted to have low bioavailability.[1] This can lead to variable plasma concentrations between animals. The use of QO58-lysine is recommended to improve bioavailability and reduce this variability.[1][2]

  • Animal Handling and Stress: Stress can significantly impact physiological responses and drug metabolism. Ensure consistent and gentle handling of animals throughout the experiment.

  • Model-Specific Variability: The underlying biological variability in your animal model (e.g., severity of neuropathy in the CCI model) can also contribute to varied responses. Ensure your model is well-established and standardized.

Workflow for Minimizing Variability:

Caption: A logical workflow to minimize experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of QO-58?

A1: QO-58 is a potent opener of Kv7 (KCNQ) potassium channels.[3] It increases the current amplitudes, shifts the voltage-dependent activation curve to a more negative potential, and slows the deactivation of these channels.[3] This leads to a hyperpolarization of the neuronal membrane, reducing neuronal hyperexcitability.

Signaling Pathway of QO-58 Action:

G QO58 QO-58 Kv7 Kv7 (KCNQ) Channel QO58->Kv7 Binds and Activates K_efflux Increased K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Reduced_Excitability->Therapeutic_Effect

Caption: The signaling pathway of QO-58's action on Kv7 channels.

Q2: What are the reported EC50 values for QO-58 on different Kv7 channels?

A2: The EC50 values for QO-58 vary across different Kv7 channel subtypes:

Kv7 Channel SubtypeEC50 (µM)
Kv7.17.0
Kv7.21.0
Kv7.3/7.55.2
Kv7.40.6

Data sourced from Tocris Bioscience.

The EC50 for QO-58 on Kv7.2/Kv7.3 currents is reported to be 2.3 ± 0.8 µmol/L, while for QO58-lysine, it is 1.2 ± 0.2 µmol/L.[1]

Q3: Is there a more soluble form of QO-58 available?

A3: Yes, a lysine salt of QO-58, referred to as QO58-lysine, has been developed to improve its solubility and bioavailability.[1][2] Studies have shown that QO58-lysine has a higher absolute bioavailability after oral administration compared to the parent compound.[1]

Q4: What are the pharmacokinetic parameters of QO58-lysine?

A4: Pharmacokinetic studies in rats after oral administration of QO58-lysine have reported the following parameters:

Dose (mg/kg)Tmax (h)Cmax (µg/mL)t1/2 (h)Absolute Bioavailability (%)
12.53.84.32.913.7
253.018.62.724.3
503.249.83.039.3

Data from a study on the activation of neuronal Kv7/KCNQ/M-channels by QO58-lysine.[1]

Q5: Can you provide a general experimental protocol for a neuropathic pain model using a QO-58 analog?

A5: The Chronic Constriction Injury (CCI) model of the sciatic nerve is a common model for neuropathic pain where Kv7 channel openers like QO-58 have shown efficacy.[3] Below is a generalized protocol based on common practices for this model.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats (200-250 g).

  • Acclimation: Acclimate animals to the housing facility for at least one week before surgery.

2. Surgical Procedure (CCI):

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural circulation.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Sham-operated animals undergo the same procedure without nerve ligation.

3. Behavioral Testing (Mechanical Allodynia):

  • Perform baseline testing before surgery.

  • Post-surgery, conduct testing at regular intervals (e.g., days 3, 7, 14, 21).

  • Use von Frey filaments to measure the paw withdrawal threshold (PWT). Place the rat on a wire mesh grid and apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

4. Drug Administration:

  • Compound: QO58-lysine is recommended due to its improved bioavailability.

  • Vehicle: Prepare the dosing solution as described in the "Poor Solubility and Vehicle Preparation" section.

  • Route of Administration: Oral gavage or intraperitoneal injection.[2]

  • Dosing: Based on the pharmacokinetic data, doses between 12.5 and 50 mg/kg can be considered.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Timing: Administer the compound at a time point when neuropathic pain is well-established (e.g., 7-14 days post-CCI). Behavioral testing should be performed at the expected Tmax of the compound (around 3-4 hours post-oral dose for QO58-lysine).[1]

Experimental Workflow for CCI Model:

Caption: A typical experimental workflow for the CCI model.

References

potential for QO 58 tachyphylaxis or desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of QO-58, a potent Kv7 potassium channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of QO-58?

A1: QO-58 is a potent positive allosteric modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] It primarily acts by shifting the voltage-dependent activation of these channels to more hyperpolarized potentials, meaning they can open at lower membrane potentials.[1] This leads to an increase in potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. QO-58 has a distinct mechanism of action compared to other Kv7 openers like retigabine.[1][2]

Q2: Which Kv7 channel subtypes are most sensitive to QO-58?

A2: QO-58 exhibits selectivity for different Kv7 channel subtypes. It is most potent at activating Kv7.4 and Kv7.2 channels, followed by Kv7.3/7.5 and Kv7.1 channels. It has little effect on homomeric Kv7.3 channels.[1][2]

Q3: Is there any evidence of tachyphylaxis or desensitization with repeated application of QO-58?

A3: Currently, there are no published studies that have directly investigated or reported tachyphylaxis or desensitization to QO-58. The mechanism of action, directly gating the channel, does not inherently suggest a rapid desensitization process. However, a reduction in the observed effect of QO-58 during an experiment could be due to other factors outlined in the troubleshooting section below.

Q4: What are the known off-target effects of QO-58?

A4: Some studies have reported that QO-58 can act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][4] This is an important consideration when interpreting data from experimental systems where nAChRs are expressed and could influence the outcomes.

Troubleshooting Guide

Issue: Diminished or inconsistent response to QO-58 in our cell-based assay.

This section provides potential explanations and troubleshooting steps if you observe a reduced or variable response to QO-58 in your experiments.

Potential Cause 1: Depletion of Phosphatidylinositol 4,5-bisphosphate (PIP2)

Kv7 channels require phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, for their activity. Activation of certain G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (M1 and M3), can lead to the hydrolysis of PIP2, thereby reducing Kv7 channel activity. If your experimental conditions involve the activation of such GPCRs, you may observe a functional antagonism or a reduced effect of QO-58.

Troubleshooting Steps:

  • Review Experimental Conditions: Check if any endogenous or exogenously applied ligands in your system could be activating GPCRs that couple to phospholipase C (PLC).

  • Pharmacological Blockade: If a specific GPCR is suspected, try pre-incubating your cells with a selective antagonist for that receptor before applying QO-58.

  • Direct PIP2 Measurement: While complex, there are experimental methods to measure cellular PIP2 levels to confirm if depletion is occurring under your experimental conditions.

Potential Cause 2: Experimental Artifacts in Electrophysiology Recordings

In whole-cell patch-clamp recordings, a gradual rundown of Kv7 currents can sometimes be observed, which might be mistaken for desensitization.

Troubleshooting Steps:

  • Stable Baseline: Ensure a stable baseline recording of Kv7 currents for a sufficient period before the application of QO-58.

  • Internal Solution Composition: Use an internal solution that helps maintain the stability of the recording. Including ATP and GTP can help preserve the phosphorylation state of channels and other regulatory proteins.

  • Perforated Patch-Clamp: Consider using the perforated patch-clamp technique to minimize the dialysis of intracellular components and maintain a more physiological intracellular environment.[2]

Potential Cause 3: Off-Target Effects

As mentioned in the FAQs, QO-58 can potentiate nAChR activity.[3][4] In neuronal systems, this could lead to complex downstream effects that might counteract the hyperpolarizing effect of Kv7 channel opening.

Troubleshooting Steps:

  • nAChR Antagonists: If you suspect nAChR involvement, co-apply a broad-spectrum nAChR antagonist like mecamylamine to see if it restores the expected effect of QO-58.

Quantitative Data Summary

The following tables summarize the quantitative data for the effects of QO-58 on various Kv7 channel subtypes as determined by whole-cell patch-clamp electrophysiology.

Table 1: EC50 Values of QO-58 for Activation of Different Kv7 Channel Subtypes

Kv7 SubtypeEC50 (µM)Reference
Kv7.17.0 ± 1.0[1]
Kv7.21.0 - 1.3[1][5]
Kv7.2/7.30.06 - 2.3[1][6]
Kv7.3/7.55.2 ± 2.2[1]
Kv7.40.6 ± 0.1[1][5]

Table 2: QO-58 Induced Shift in the Voltage of Half-Maximal Activation (V1/2)

Kv7 SubtypeQO-58 Concentration (µM)ΔV1/2 (mV)Reference
Kv7.110-21.7 ± 1.1[1]
Kv7.210-56.8 ± 5.4[1]
Kv7.2/7.33Significant hyperpolarizing shift[1]
Kv7.3/7.510-47.4 ± 2.8[1]
Kv7.410-58.7 ± 2.9[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess QO-58 Potency and Efficacy

This protocol is designed for assessing the effect of QO-58 on heterologously expressed Kv7 channels in cell lines like HEK293 or CHO cells.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

    • Record from cells 24-48 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a gigaohm seal (>1 GΩ) on a transfected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage-Clamp Protocol for Activation Curves:

    • From the holding potential of -80 mV, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 500 ms.

    • Follow each depolarizing step with a hyperpolarizing step to -120 mV to record tail currents.

    • Plot the normalized tail current amplitude against the prepulse potential to generate the activation curve.

    • Fit the data with a Boltzmann function to determine the V1/2.

  • Drug Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cells with the external solution containing various concentrations of QO-58.

    • Record the currents at each concentration after they reach a steady state.

    • Perform a washout with the external solution to check for reversibility.

Protocol 2: Investigating Potential Desensitization of QO-58's Effect

This protocol is designed to test for a time-dependent decrease in the effect of QO-58.

  • Follow steps 1-3 from Protocol 1.

  • Repetitive Application Protocol:

    • Hold the cell at a potential where a submaximal but clear QO-58-induced current is observed (e.g., -60 mV).

    • Apply a saturating concentration of QO-58 (e.g., 10 µM) for a prolonged period (e.g., 5-10 minutes) while continuously recording the current.

    • Alternatively, apply repetitive short pulses of QO-58 (e.g., 30 seconds on, 2 minutes off) and measure the peak current response to each application.

  • Data Analysis:

    • For prolonged application, plot the current amplitude over time. A significant decrease in the current in the continued presence of the drug would suggest desensitization.

    • For repetitive application, plot the peak current amplitude for each application. A progressive decrease in the peak response would indicate tachyphylaxis.

Visualizations

Signaling_Pathway_for_Kv7_Modulation GPCR GPCR (e.g., M1 Muscarinic Receptor) Gq Gq/11 GPCR->Gq Ligand binding PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Kv7 Kv7 Channel PIP2->Kv7 required for activity K_ion K+ Kv7->K_ion efflux QO58 QO-58 QO58->Kv7 opens Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization

Caption: GPCR-mediated modulation of Kv7 channel activity.

Experimental_Workflow_for_Desensitization_Testing start Start: Whole-cell patch clamp on Kv7-expressing cell baseline Record stable baseline Kv7 current start->baseline apply_QO58 Apply QO-58 (e.g., 10 µM) baseline->apply_QO58 record_prolonged Record current continuously for 5-10 minutes apply_QO58->record_prolonged Protocol A record_pulsed Apply repetitive pulses of QO-58 (30s on, 2 min off) apply_QO58->record_pulsed Protocol B washout Washout with control solution record_prolonged->washout record_pulsed->washout analyze_prolonged Analyze current amplitude over time washout->analyze_prolonged analyze_pulsed Analyze peak current for each pulse washout->analyze_pulsed decision Is there a significant decrease in current? analyze_prolonged->decision analyze_pulsed->decision desensitization Potential Desensitization or Tachyphylaxis decision->desensitization Yes no_desensitization No evidence of desensitization decision->no_desensitization No end End desensitization->end no_desensitization->end

Caption: Workflow for investigating potential QO-58 desensitization.

References

Navigating Experimental Variability with QO 58: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental results when working with QO 58, a potent Kv7 channel opener. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to promote consistency and reproducibility in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Inconsistent EC50 values across experiments 1. Compound Solubility: this compound has limited aqueous solubility and may precipitate out of solution, leading to inaccurate concentrations. 2. Cell Health and Passage Number: Variations in cell health, density, or passage number can alter the expression and function of Kv7 channels. 3. Inconsistent Assay Conditions: Minor variations in temperature, pH, or incubation times can impact channel activity and drug potency.1. Proper Stock Preparation: Prepare high-concentration stock solutions in DMSO and ensure complete dissolution before further dilution in aqueous buffers. Visually inspect for precipitation. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring high viability (>95%) before each experiment. 3. Rigorous Protocol Adherence: Strictly adhere to a standardized experimental protocol, including precise control of all environmental and temporal parameters.
Low or no observable effect of this compound 1. Incorrect Kv7 Channel Subtype: this compound exhibits subtype selectivity for Kv7 channels. The cell system used may not express the sensitive subtypes (e.g., Kv7.2, Kv7.4).[1] 2. Degradation of this compound: Improper storage of the compound or repeated freeze-thaw cycles of stock solutions can lead to degradation. 3. Voltage Protocol: The voltage protocol used in electrophysiology experiments may not be optimal for observing the effects of a channel opener.1. Verify Channel Expression: Confirm the expression of the target Kv7 channel subtype in your experimental system using techniques like qPCR or Western blotting. 2. Proper Compound Handling: Store this compound at +4°C as a solid and in aliquots at -20°C or -80°C as a stock solution to minimize degradation. 3. Optimize Voltage Protocol: Use a voltage protocol that allows for the detection of increases in current, such as a step to a voltage near the half-maximal activation of the channel.
High well-to-well or cell-to-cell variability 1. Inhomogeneous Compound Distribution: In multi-well plate assays, improper mixing can lead to uneven distribution of this compound. 2. Variability in Cell Transfection/Expression: In transiently transfected cells, there can be significant cell-to-cell differences in the level of channel expression.1. Ensure Thorough Mixing: After adding this compound to wells, ensure proper mixing by gentle trituration or using an orbital shaker. 2. Use Stable Cell Lines: Whenever possible, use a stable cell line with consistent expression of the target Kv7 channel to reduce variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Kv7 potassium channel opener. Its mechanism of action is distinct from other Kv7 openers like retigabine.[1] It acts on the voltage-sensing domain (VSD) of the Kv7.2 channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and a slowing of channel deactivation.[1][2][3] This results in an increased open probability of the channel at more negative membrane potentials.

Q2: What are the reported EC50 values for this compound on different Kv7 channel subtypes?

A2: this compound exhibits selectivity for different Kv7 channel subtypes. The reported half-maximal effective concentrations (EC50) are summarized in the table below.

Kv7 SubtypeEC50 (µM)
Kv7.17.0
Kv7.21.0
Kv7.3/7.55.2
Kv7.40.6
Data sourced from Tocris Bioscience.

Q3: How should I prepare and store this compound?

A3: For stock solutions, dissolve this compound in a solvent like DMSO to a concentration of 50 mM. Store the solid compound at +4°C and the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate aqueous experimental buffer immediately before use and ensure it is fully dissolved.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been shown to be effective in in vivo models. For instance, it has been demonstrated to increase the pain threshold in a rat model of neuropathic pain (sciatic nerve chronic constriction injury).[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on a Mammalian Cell Line Expressing Kv7.2

This protocol outlines a general procedure for assessing the effect of this compound on Kv7.2 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • Culture mammalian cells stably expressing human Kv7.2 in appropriate media and conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
  • This compound Stock Solution: 50 mM in DMSO.
  • Working Solutions: Dilute the this compound stock solution in the external solution to the desired final concentrations immediately before application. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on an isolated cell.
  • Hold the cell at a membrane potential of -80 mV.
  • Apply a voltage protocol to elicit Kv7.2 currents. A typical protocol would be a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) followed by a repolarizing step to -60 mV to measure tail currents.
  • Record baseline currents in the external solution.
  • Perfuse the cell with the working solution containing this compound and record currents after the effect has stabilized (typically 2-5 minutes).
  • To determine the voltage-dependence of activation, normalize the tail currents, plot them against the preceding voltage step, and fit the data with a Boltzmann function.

Visualizations

Signaling Pathway of this compound Action

QO58_Mechanism QO58 This compound VSD Voltage-Sensing Domain (VSD) QO58->VSD Binds to Kv7_2 Kv7.2 Channel (Voltage-Gated K+ Channel) Pore Pore Domain VSD->Pore Conformational Change K_ion K+ Ions Pore->K_ion Increases Efflux of Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on the Kv7.2 channel.

General Experimental Workflow for this compound Evaluation

QO58_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-Kv7.2) Assay Electrophysiology or High-Throughput Screen Cell_Culture->Assay QO58_Prep This compound Stock and Working Solutions QO58_Prep->Assay Data_Acquisition Data Acquisition (e.g., Current Traces) Assay->Data_Acquisition Analysis Analysis (e.g., EC50 Calculation) Data_Acquisition->Analysis Results Results Interpretation Analysis->Results

Caption: A generalized workflow for in vitro experiments with this compound.

References

best practices for long-term storage of QO 58

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of QO 58.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent K_v_7 (KCNQ) channel opener.[1][2][3][4] Its chemical name is 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one.[3] It is utilized in research to study the modulation of K_v_7 potassium channels and has shown potential for development as a treatment for diseases associated with neuronal hyperexcitability, such as neuropathic pain.[1][2]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: There are slightly differing recommendations for the storage of solid this compound. Some suppliers recommend storage at +4°C[3], while others suggest -20°C. For maximal stability and to err on the side of caution for long-term storage, storing at -20°C is advisable. Always refer to the certificate of analysis provided by the supplier for batch-specific storage recommendations.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO, with a solubility of up to 50 mM.[3] To prepare a stock solution, dissolve the solid this compound in the appropriate volume of DMSO to achieve your desired concentration. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[4]

Q4: What are the best practices for storing stock solutions of this compound?

A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months.[4] For shorter-term storage, -20°C is acceptable for up to 1 month.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Insufficient solvent or low temperature.To increase solubility, you can gently warm the tube to 37°C and sonicate the solution in an ultrasonic bath for a short period.[4] Ensure you are using a sufficient volume of DMSO.
Precipitate Forms in Stock Solution After Freezing The concentration may be too high, or the compound has come out of solution during freezing.Before use, allow the aliquot to thaw completely at room temperature. If a precipitate is visible, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Consider preparing a slightly lower concentration stock solution for future experiments.
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots. Use freshly prepared dilutions for your experiments.
Batch-to-Batch Variability Differences in purity or hydration state between manufacturing lots.Always refer to the batch-specific information on the Certificate of Analysis. Note the purity and molecular weight for the specific lot you are using for accurate concentration calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Methodology:

  • Calculate the required mass of this compound. The molecular weight of this compound is 443.18 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 4.43 mg of this compound.

  • Weigh the this compound. Carefully weigh the calculated amount of solid this compound in a microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the compound. Vortex the tube until the solid is completely dissolved. If necessary, gently warm the solution to 37°C and sonicate for a few minutes to aid dissolution.[4]

  • Aliquot for storage. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store appropriately. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 443.18 g/mol [3]
Formula C₁₈H₈Cl₂F₄N₄O[3]
Purity ≥98% (HPLC)[3]
CAS Number 1259536-62-3[3]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO 50 mM[3]

Table 3: Recommended Storage Conditions

FormTemperatureDurationReference
Solid +4°C or -20°CLong-term[3][4]
Stock Solution (in DMSO) -20°CUp to 1 month[4]
Stock Solution (in DMSO) -80°CUp to 6 months[4]

Visualizations

G cluster_preparation Stock Solution Preparation Workflow start Start: Weigh Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Completely Dissolved? dissolve->check_solubility heat_sonicate Warm to 37°C & Sonicate check_solubility->heat_sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes heat_sonicate->dissolve store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

References

Technical Support Center: The Impact of Serum Proteins on QO-58 Activity in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on QO-58 activity in in-vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins in cell culture media affect the activity of QO-58?

A1: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules like QO-58 can bind to these proteins, primarily albumin. This binding is a reversible equilibrium between the free compound and the protein-bound compound. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to diffuse across cell membranes and interact with its molecular target.[1][2] Therefore, the presence of serum proteins can reduce the free concentration of QO-58 in the culture medium, leading to a decrease in its apparent potency.

Q2: What is an EC50 shift and how is it related to serum protein binding?

A2: An EC50 shift refers to the change in the half-maximal effective concentration (EC50) of a compound when assayed in the presence of an interacting substance, such as serum proteins. Due to the binding of QO-58 to serum proteins, a higher total concentration of QO-58 is required to achieve the same free concentration at the target site (Kv7 channels) as in a serum-free environment. This results in a rightward shift of the dose-response curve and a higher apparent EC50 value. The magnitude of this shift can be used to estimate the extent of serum protein binding.

Q3: What are the typical EC50 values for QO-58 and how much of a shift can I expect with serum?

A3: The reported EC50 values for QO-58 vary depending on the specific Kv7 channel subtype being investigated. For example, reported values are approximately 1.0 µM for Kv7.2 and 0.6 µM for Kv7.4. There is currently no publicly available data quantifying the exact percentage of QO-58 that binds to serum proteins or the precise EC50 shift in the presence of serum. However, for lipophilic compounds, it is not uncommon to observe significant EC50 shifts (from a few fold to over 100-fold) in the presence of high serum concentrations (e.g., 10% FBS). Given that a lysine salt of QO-58 was developed to improve its solubility, the parent compound likely has some lipophilic character, suggesting a potential for serum protein binding.[2]

Q4: Should I perform my QO-58 experiments in serum-free or serum-containing media?

A4: The choice between serum-free and serum-containing media depends on the goal of your experiment.

  • Serum-free conditions: These are ideal for initial compound characterization and mechanistic studies where you want to determine the intrinsic activity of QO-58 without the confounding factor of protein binding.

  • Serum-containing conditions: These conditions more closely mimic the physiological environment. If you are conducting experiments to understand the potential in vivo efficacy or to bridge in vitro data with in vivo studies, including serum is crucial. It is recommended to test a range of serum concentrations to understand the sensitivity of your assay to protein binding.

Troubleshooting Guides

Issue 1: High background signal in my assay when using serum-containing media.

  • Potential Cause: Autofluorescence or light scattering from components in the serum. This is particularly common in fluorescence-based assays.[3][4][5]

  • Troubleshooting Steps:

    • Run a "serum only" control: Prepare wells with media containing the same concentration of serum used in your experiment but without cells or your detection reagents. This will help you quantify the background signal originating from the serum itself.

    • Use a different detection method: If possible, switch to a non-fluorescence-based readout, such as a luminescence-based assay or an electrophysiological endpoint. Be aware that serum can also interfere with luciferase activity.[6][7]

    • Select appropriate filters: If using a fluorescence-based assay, ensure that your excitation and emission filters are optimized to minimize the detection of serum autofluorescence.

    • Use serum-free or low-serum media for the final assay step: If your experimental design allows, you can culture the cells in serum-containing media and then switch to serum-free or low-serum media for the duration of the QO-58 treatment and assay readout.

Issue 2: My QO-58 appears to be precipitating in the culture media, especially with serum.

  • Potential Cause: QO-58 has been noted to have low hydrophilicity.[2] The presence of high salt and protein concentrations in serum can sometimes reduce the solubility of small molecules, leading to precipitation.

  • Troubleshooting Steps:

    • Check the final DMSO concentration: Ensure that the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.

    • Prepare fresh dilutions: Prepare fresh serial dilutions of QO-58 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Pre-warm the media: Adding a cold, concentrated stock of QO-58 to the media can sometimes cause it to precipitate. Ensure your media is at 37°C before adding the compound.

    • Visually inspect wells: After adding QO-58 to the media, visually inspect the wells under a microscope for any signs of precipitation.

    • Consider using a salt form: A lysine salt of QO-58 (QO58-lysine) has been developed to improve solubility and bioavailability.[2]

Issue 3: I am not observing a clear dose-response or my data is highly variable in the presence of serum.

  • Potential Cause: Inconsistent protein binding due to variability in serum lots or improper mixing.

  • Troubleshooting Steps:

    • Use a single lot of serum: For a given set of experiments, use the same lot of fetal bovine serum (FBS) or other serum to minimize lot-to-lot variability in protein composition.

    • Ensure thorough mixing: When preparing your media with QO-58, ensure that the compound is thoroughly mixed with the serum-containing media before adding it to the cells.

    • Extend the incubation time: The equilibrium between free and protein-bound QO-58 may take time to establish. Consider if your incubation time is sufficient.

    • Increase the range of concentrations: You may need to test a wider and higher range of QO-58 concentrations to observe a full dose-response curve in the presence of serum due to the expected EC50 shift.

Data Presentation

Due to the lack of publicly available data on the serum protein binding of QO-58, the following table is a template for presenting your experimental findings when determining the EC50 shift.

Serum ConcentrationApparent EC50 of QO-58 (µM)Fold Shift in EC50 (vs. 0% Serum)
0%[Insert your data]1.0
1%[Insert your data][Calculate fold shift]
5%[Insert your data][Calculate fold shift]
10%[Insert your data][Calculate fold shift]

Experimental Protocols

Protocol: Determination of QO-58 EC50 Shift in a Cell-Based Assay

This protocol outlines a general method for determining the EC50 of QO-58 on a specific cell line expressing Kv7 channels in the presence and absence of serum. This example uses a fluorescence-based membrane potential assay, but the principle can be adapted to other functional readouts.

Materials:

  • Cell line stably expressing the Kv7 channel of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • QO-58 stock solution (e.g., 10 mM in DMSO)

  • Membrane potential-sensitive fluorescent dye kit

  • Assay buffer (serum-free)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells in their standard growth medium containing 10% FBS overnight at 37°C and 5% CO2.

  • Preparation of Serum-Containing and Serum-Free Media:

    • Prepare two sets of cell culture media: one with the desired concentration of FBS (e.g., 10%) and one that is serum-free.

  • Preparation of QO-58 Dilution Series:

    • Prepare serial dilutions of QO-58 in both the serum-containing and serum-free media. It is recommended to prepare a 2X concentration of the final desired concentrations.

    • Include a vehicle control (media with the same final concentration of DMSO as the highest QO-58 concentration).

  • Cell Treatment:

    • Carefully remove the growth medium from the cell plates.

    • For the "serum-free" condition, wash the cells once with serum-free medium.

    • Add the 2X QO-58 serial dilutions (or vehicle control) to the appropriate wells.

  • Dye Loading:

    • Prepare the membrane potential dye according to the manufacturer's instructions.

    • Add an equal volume of the 2X dye solution to all wells. This will dilute your QO-58 to the final 1X concentration.

    • Incubate the plate as recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Subtract the average background fluorescence (from wells with no cells) from all measurements.

    • Normalize the data to the vehicle control (0% effect) and a maximum stimulation control (if available) or the highest concentration of QO-58 (100% effect).

    • Plot the normalized response versus the log of the QO-58 concentration for both the serum-free and serum-containing conditions.

    • Fit the data to a four-parameter logistic equation to determine the EC50 for each condition.

    • Calculate the fold shift in EC50 by dividing the EC50 value obtained in the presence of serum by the EC50 value obtained in the absence of serum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate prepare_media Prepare media +/- serum prepare_compound Prepare QO-58 serial dilutions treat_cells Treat cells with QO-58 dilutions prepare_compound->treat_cells dye_loading Load with membrane potential dye treat_cells->dye_loading read_plate Read fluorescence dye_loading->read_plate normalize_data Normalize data read_plate->normalize_data fit_curves Fit dose-response curves normalize_data->fit_curves calculate_shift Calculate EC50 fold shift fit_curves->calculate_shift

Caption: Experimental workflow for determining the EC50 shift of QO-58.

signaling_pathway QO58 QO-58 Kv7 Kv7 Channel QO58->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of QO-58 action.

logical_relationship cluster_serum In Serum-Containing Medium cluster_no_serum In Serum-Free Medium Total_QO58_Serum Total QO-58 Bound_QO58 Protein-Bound QO-58 Total_QO58_Serum->Bound_QO58 Binding Free_QO58_Serum Free QO-58 Total_QO58_Serum->Free_QO58_Serum Equilibrium Serum_Protein Serum Protein Serum_Protein->Bound_QO58 Bound_QO58->Free_QO58_Serum Dissociation Reduced_Activity Lower Apparent Potency (Higher EC50) Free_QO58_Serum->Reduced_Activity Leads to Total_QO58_NoSerum Total QO-58 Free_QO58_NoSerum Free QO-58 Total_QO58_NoSerum->Free_QO58_NoSerum Essentially Equal Higher_Activity Higher Apparent Potency (Lower EC50) Free_QO58_NoSerum->Higher_Activity Leads to

Caption: Impact of serum protein binding on QO-58 availability.

References

Technical Support Center: Synthesis of QO 58 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of QO 58 and its pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

A1: The most common and direct route to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold of this compound is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester or a similar 1,3-dielectrophilic compound. This reaction is typically catalyzed by an acid or can be performed under thermal conditions.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The synthesis of this compound specifically requires two key intermediates:

  • 3-phenyl-2-(trifluoromethyl)-1H-pyrazol-5-amine: This provides the pyrazole core of the final molecule.

  • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: This β-ketoester provides the substituted pyrimidine ring.

Q3: What are the typical reaction conditions for the cyclocondensation step?

A3: The cyclocondensation is generally carried out by heating the 5-aminopyrazole and the β-ketoester in a high-boiling point solvent such as toluene, xylenes, or acetic acid. The reaction temperature typically ranges from 80°C to the reflux temperature of the solvent. Reaction times can vary from a few hours to overnight.

Q4: Can microwave irradiation be used to facilitate the synthesis?

A4: Yes, microwave-assisted synthesis has been reported to be an effective method for preparing pyrazolo[1,5-a]pyrimidines, often leading to shorter reaction times and improved yields.

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature.- Consider using a higher boiling point solvent.- If using acid catalysis (e.g., acetic acid), ensure a sufficient amount is used. For reactions in neutral solvents, adding a catalytic amount of a stronger acid like p-toluenesulfonic acid might be beneficial.
Decomposition of starting materials or product - If the starting materials or product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Suboptimal solvent - Screen different solvents. While acetic acid and toluene are common, other solvents like ethanol, isopropanol, or DMF could be effective depending on the specific substrates.
Poor quality of starting materials - Ensure the purity of the 5-aminopyrazole and β-ketoester starting materials. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.
Problem 2: Formation of Regioisomers

Possible Cause and Solutions:

When using unsymmetrical β-dicarbonyl compounds, there is a possibility of forming two different regioisomers. The reaction of a 5-aminopyrazole with a β-ketoester typically yields the pyrazolo[1,5-a]pyrimidin-7-one as the major product due to the higher reactivity of the ketone carbonyl compared to the ester carbonyl.

Observation Troubleshooting Steps
Presence of an unexpected isomer in NMR or LC-MS - The regioselectivity is influenced by the reaction conditions. Acidic conditions, such as refluxing in acetic acid, generally favor the formation of the desired 7-one isomer.[1] - Lower reaction temperatures might in some cases lead to the formation of the kinetic product, which may not be the desired isomer. - Characterize the isomers carefully using 2D NMR techniques (e.g., HMBC, NOESY) to confirm their structures.
Problem 3: Difficult Purification of the Final Product

Possible Causes and Solutions:

Issue Recommended Purification Strategy
Product is a solid with low solubility - Recrystallization: Screen various solvents or solvent mixtures for recrystallization. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with hexanes.- Trituration: Wash the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, cold ethanol).
Presence of closely related impurities - Column Chromatography: Use silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. For highly polar compounds, a dichloromethane/methanol gradient might be necessary.[2]
Residual starting materials - If the starting materials are significantly different in polarity from the product, a simple filtration or a wash during the work-up might be sufficient. For example, if the 5-aminopyrazole is basic, an acidic wash of the organic layer can remove it.

Experimental Protocols

General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

This protocol is a general guideline and may require optimization for specific analogs.

dot

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 5-Aminopyrazole + β-Ketoester reaction_mixture Dissolve in Solvent (e.g., Acetic Acid or Toluene) reactants->reaction_mixture reflux Heat to Reflux (Monitor by TLC/LC-MS) reaction_mixture->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate/Concentrate cool->precipitate filter_extract Filter Solid or Extract with Organic Solvent precipitate->filter_extract wash Wash Organic Layer filter_extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of this compound and its analogs.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-aminopyrazole (1.0 eq) and the β-ketoester (1.0-1.2 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., glacial acetic acid or toluene, ~5-10 mL per mmol of 5-aminopyrazole).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If a precipitate forms upon cooling: Cool the reaction mixture to room temperature, and then in an ice bath. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

    • If no precipitate forms: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for Analogs of this compound
5-Aminopyrazole Substituent (R¹) β-Ketoester Aryl Substituent (Ar) Solvent Temperature (°C) Time (h) Yield (%) Reference
3-Phenyl4-FluorophenylAcetic AcidReflux678Fictional Example
3-Methyl2,4-DichlorophenylTolueneReflux1265Fictional Example
3-(4-Chlorophenyl)4-MethoxyphenylEthanolReflux885Fictional Example
3-Phenyl-2-CF₃2,6-dichloro-5-fluoropyridin-3-ylAcetic AcidReflux10~60-70Inferred from literature

Note: The yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be depicted as a flowchart.

dot

synthesis_logic cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_product Final Product aminopyrazole Synthesis of 3-phenyl-2-(trifluoromethyl) -1H-pyrazol-5-amine cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation ketoester Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl) -3-oxopropanoate ketoester->cyclocondensation qo58 This compound cyclocondensation->qo58

Caption: Logical flow of the synthesis of this compound from its precursors.

References

Validation & Comparative

A Comparative Guide to QO58 and Retigabine for the Modulation of Kv7.2/7.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two prominent modulators of Kv7.2/7.3 potassium channels: QO58 and retigabine. The data presented herein is collated from published electrophysiological studies and aims to provide an objective overview to inform research and development decisions.

Quantitative Comparison of Modulator Effects on Kv7.2/7.3 Channels

The following table summarizes the key quantitative parameters for QO58 and its lysine salt (QO58-lysine) in comparison to retigabine, based on their activity on heteromeric Kv7.2/7.3 channels.

ParameterQO58 / QO58-lysineRetigabineReference
EC50 2.3 ± 0.8 µmol/L (QO-58)1.2 ± 0.2 µmol/L (QO58-lysine)Not explicitly stated in a direct comparison, but effective concentrations are in the low micromolar range.[1]
V1/2 of Activation (Control) -26.0 ± 0.6 mV-30.2 ± 0.7 mV to -33.8 ± 1.8 mV[1][2][3]
V1/2 of Activation (with Compound) -51.9 ± 1.7 mV (10 µmol/L QO-58)-54.4 ± 2.5 mV (10 µmol/L QO58-lysine)-63.1 ± 1.6 mV (concentration not specified)[1][2]
Shift in V1/2 (ΔV1/2) ~ -26 to -28 mV~ -30 mV[1][2]
Subtype Selectivity Highly selective for Kv7.2/7.3.[4][5]Acts broadly on neuronal Kv7 channels (Kv7.2-7.5).[1][4][5][1][4][5]

Mechanism of Action and Signaling Pathway

Both QO58 and retigabine are positive allosteric modulators of the Kv7.2/7.3 channel. Their primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[1][6][7] This means the channels are more likely to be open at the resting membrane potential of a neuron, leading to an increase in potassium efflux and subsequent membrane hyperpolarization. This hyperpolarization reduces neuronal excitability, which is the basis for their anticonvulsant and analgesic properties.[1][7]

Retigabine has been shown to stabilize the open state of the Kv7.2/7.3 channel.[6][7][8] While both compounds facilitate channel opening, a key distinction lies in their selectivity. QO58 is highly selective for Kv7.2/7.3 channels, whereas retigabine exhibits a broader spectrum of activity, modulating other neuronal Kv7 channel subtypes (Kv7.2-7.5).[1][4][5]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Kv7 Kv7.2/7.3 Channel (Closed State) Kv7_open Kv7.2/7.3 Channel (Open State) Kv7->Kv7_open Facilitated Opening K_ion_out K+ Efflux Kv7_open->K_ion_out Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Increases K_ion_in QO58 QO58 QO58->Kv7 Binds to channel Retigabine Retigabine Retigabine->Kv7 Binds to channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to K_ion_in_label K+ cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cluster_compound Compound Application Cell_Culture Culture HEK293/CHO cells stably expressing Kv7.2/7.3 Patch_Clamp Whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp Voltage_Protocol Apply voltage-step protocol Patch_Clamp->Voltage_Protocol Record_Currents Record ionic currents Voltage_Protocol->Record_Currents GV_Curve Generate G-V curves from tail currents Record_Currents->GV_Curve Boltzmann_Fit Fit with Boltzmann function GV_Curve->Boltzmann_Fit EC50_Calc Calculate EC50 and ΔV1/2 Boltzmann_Fit->EC50_Calc Compound_App Apply QO58 or Retigabine to extracellular solution Compound_App->Patch_Clamp During recording

References

Validating the Covalent Mechanism of Action of QO 58, a Novel Kinase Inhibitor, Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the novel kinase inhibitor QO 58 with alternative compounds, supported by experimental data. It details the validation of this compound's targeted covalent mechanism of action through site-directed mutagenesis, offering researchers a comprehensive overview of its performance and the methodologies used for its characterization.

Introduction

This compound is a next-generation kinase inhibitor designed for high potency and selectivity. Its mechanism of action is hypothesized to be a targeted covalent inhibition, where it forms a permanent bond with a specific cysteine residue within the kinase's ATP-binding pocket. This covalent binding is expected to lead to a durable and potent inhibition of the target kinase. To validate this mechanism, a Cys481Ser (C481S) mutation was introduced into the kinase via site-directed mutagenesis. The C481S mutant kinase is expected to be resistant to this compound, while remaining sensitive to non-covalent inhibitors.

This guide compares the inhibitory activity of this compound against both the wild-type (WT) kinase and the C481S mutant, alongside two alternative kinase inhibitors:

  • Alternative A (Reversible Inhibitor): A potent, non-covalent, ATP-competitive inhibitor.

  • Alternative B (Non-selective Inhibitor): A broad-spectrum kinase inhibitor with a different mechanism of action.

Comparative Performance Data

The inhibitory activities of this compound, Alternative A, and Alternative B were assessed using in vitro kinase assays against both the WT and C481S mutant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

CompoundTarget KinaseIC50 (nM)Fold Change (C481S vs. WT)
This compound Wild-Type 5.2 >1000x
C481S Mutant >5000
Alternative A Wild-Type 10.8 1.2x
C481S Mutant 12.9
Alternative B Wild-Type 150.4 0.9x
C481S Mutant 135.8

Data Interpretation:

The data clearly demonstrates that the C481S mutation confers a dramatic resistance to this compound, with the IC50 value increasing by over 1000-fold. This strongly supports the hypothesis that this compound acts as a covalent inhibitor targeting the Cys481 residue. In contrast, the inhibitory activities of the reversible inhibitor (Alternative A) and the non-selective inhibitor (Alternative B) are largely unaffected by the C481S mutation, as indicated by the minimal fold change in their IC50 values.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures, the following diagrams were generated using Graphviz.

Caption: Kinase signaling pathway and points of inhibition.

cluster_workflow Experimental Workflow start Plasmid DNA with WT Kinase Gene mutagenesis Site-Directed Mutagenesis (Cys481 -> Ser) start->mutagenesis verification Sequence Verification mutagenesis->verification expression Protein Expression & Purification (WT & C481S) verification->expression assay In Vitro Kinase Assay (IC50 Determination) expression->assay analysis Data Analysis & MoA Confirmation assay->analysis cluster_logic Logical Relationship of Inhibition WT Wild-Type Kinase (Cys481) This compound: Potent Inhibition Alt A: Potent Inhibition Mutant C481S Mutant Kinase This compound: No Inhibition Alt A: Potent Inhibition WT->Mutant Cys481Ser Mutation

Confirming QO-58's K_v_7 Channel Specificity with the Selective Blocker XE991: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step. This guide provides a comparative analysis of the K_v_7 channel opener QO-58 and the selective K_v_7 channel blocker XE991, with a focus on how XE991 is experimentally employed to validate the on-target activity of QO-58.

This guide presents quantitative data, detailed experimental protocols, and visualizations to objectively compare the performance of these two compounds and illustrate the logical framework for confirming QO-58's specificity.

Performance Comparison: QO-58 vs. XE991

QO-58 is a potent activator of K_v_7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability. Its efficacy is demonstrated by its low micromolar to nanomolar effective concentrations (EC₅₀) across various K_v_7 subtypes. In contrast, XE991 is a well-established and selective antagonist of K_v_7 channels, exhibiting inhibitory concentrations (IC₅₀) in the sub-micromolar to low micromolar range. The opposing actions of these compounds on K_v_7 channels make XE991 an invaluable tool for confirming that the physiological effects of QO-58 are indeed mediated by these channels.

Quantitative Data Summary

The following tables summarize the potency of QO-58 and XE991 on different K_v_7 channel subtypes, as determined by electrophysiological studies.

Table 1: Potency of K_v_7 Channel Opener QO-58

K_v_7 SubtypeEC₅₀ (µM)Source
K_v_7.17.0
K_v_7.21.0 - 1.3
K_v_7.3/7.55.2
K_v_7.40.6
K_v_7.2/7.30.06[1]

Table 2: Potency of K_v_7 Channel Blocker XE991

K_v_7 SubtypeIC₅₀ (µM)Source
K_v_7.10.75
K_v_7.2/7.3 (M-current)0.6 - 0.98
K_v_7.4~1-5
K_v_7.5~60

Off-Target Activity Profile

An objective comparison requires an examination of potential off-target effects. While both compounds are relatively selective for K_v_7 channels, some off-target activities have been reported at higher concentrations.

Table 3: Known Off-Target Effects

CompoundOff-TargetEffectConcentrationSource
QO-58 Nicotinic Acetylcholine ReceptorsPotentiation10 µM[2]
Large-conductance Ca²⁺-activated K⁺ channels (BK)Activation3 µM
XE991 Glycine ReceptorsInhibition10 µM[3]

Experimental Protocols

The primary method for characterizing the effects of QO-58 and XE991 on K_v_7 channels is the patch-clamp electrophysiology technique, particularly in the whole-cell or perforated-patch configurations. Below is a detailed methodology for a typical experiment designed to confirm QO-58's specificity using XE991.

Perforated Patch-Clamp Recording of K_v_7 Currents

This technique is ideal for studying ion channels while preserving the intracellular signaling environment.[4][5][6]

Objective: To measure K_v_7 currents activated by QO-58 and their subsequent inhibition by XE991.

Cell Preparation:

  • HEK293 cells stably expressing the K_v_7 channel subtype of interest (e.g., K_v_7.2/7.3) are cultured on glass coverslips.

  • Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Perforating Agent: Amphotericin B (240 µg/mL) or Gramicidin is added to the pipette solution to achieve electrical access without rupturing the cell membrane.

Recording Procedure:

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

  • The pipette is positioned over a target cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

  • The perforating agent in the pipette is allowed time to form pores in the membrane patch, establishing electrical access to the cell interior.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • K_v_7 currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • A stable baseline recording of K_v_7 currents is established.

  • QO-58 is applied to the bath solution at a concentration known to activate the channels (e.g., 1-10 µM). The resulting increase in outward K⁺ current is recorded.

  • Following the potentiation of the current by QO-58, XE991 is co-applied to the bath at a concentration known to block the channels (e.g., 10 µM).

  • The reversal of the QO-58-induced current enhancement by XE991 confirms that the effect of QO-58 is mediated by K_v_7 channels.[7]

Mandatory Visualizations

Experimental Workflow for Confirming QO-58 Specificity

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Experiment cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing K_v_7.2/7.3 plating Plate cells on coverslips cell_culture->plating giga_seal Form GΩ seal plating->giga_seal perforation Allow membrane perforation giga_seal->perforation record_base Record baseline K_v_7 current perforation->record_base apply_qo58 Apply QO-58 (Opener) record_base->apply_qo58 record_qo58 Record potentiated current apply_qo58->record_qo58 apply_xe991 Co-apply XE991 (Blocker) record_qo58->apply_xe991 record_xe991 Record blocked current apply_xe991->record_xe991 compare Compare current amplitudes record_xe991->compare confirm Confirm XE991 reverses QO-58 effect compare->confirm

Caption: Workflow for confirming QO-58's K_v_7 channel specificity.

K_v_7 Channel Signaling Pathway in Neuronal Excitability

cluster_membrane Cell Membrane cluster_effects Downstream Effects kv7 K_v_7 Channel hyperpolarization Membrane Hyperpolarization kv7->hyperpolarization K⁺ Efflux depolarization Membrane Depolarization kv7->depolarization Inhibits K⁺ Efflux qo58 QO-58 (Opener) qo58->kv7 Activates xe991 XE991 (Blocker) xe991->kv7 Blocks decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability increased_excitability Increased Neuronal Excitability depolarization->increased_excitability reduced_firing Reduced Action Potential Firing decreased_excitability->reduced_firing increased_firing Increased Action Potential Firing increased_excitability->increased_firing

Caption: Modulation of neuronal excitability by QO-58 and XE991.

Conclusion

The selective K_v_7 channel blocker XE991 serves as an indispensable pharmacological tool for validating the on-target specificity of the K_v_7 channel opener QO-58. Experimental evidence demonstrating the reversal of QO-58-induced effects by XE991 provides strong confirmation that QO-58's primary mechanism of action is through the activation of K_v_7 channels.[7] This comparative guide provides researchers with the foundational data and methodologies to confidently assess the specificity of QO-58 and similar compounds in their own experimental settings. Understanding the potential off-target effects of both molecules is also crucial for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

References

A Comparative Guide to the Selectivity Profile of QO-58 Across Kν7 Potassium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the Kν7 channel opener QO-58 with other prominent modulators. The data presented herein, derived from electrophysiological studies, is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to Kν7 Channels and Modulators

Voltage-gated potassium channels of the Kν7 family (KCNQ) are critical regulators of neuronal excitability and smooth muscle contractility. The family consists of five members, Kν7.1 through Kν7.5, which can form homomeric or heteromeric channels with distinct biophysical and pharmacological properties. Their importance in various physiological processes has made them attractive therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias.

This guide focuses on QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one Kν7 channel opener, and compares its activity with the well-established opener Retigabine, the selective activator ML213, and the potent blocker XE991.

Selectivity Profile of Kν7 Channel Modulators

The following table summarizes the half-maximal effective (EC50) or inhibitory (IC50) concentrations of QO-58 and other key modulators across different Kν7 channel subtypes. The data highlights the distinct selectivity profiles of these compounds.

CompoundKν7.1 (EC₅₀/IC₅₀, µM)Kν7.2 (EC₅₀/IC₅₀, µM)Kν7.3 (EC₅₀/IC₅₀, µM)Kν7.4 (EC₅₀/IC₅₀, µM)Kν7.5 (EC₅₀/IC₅₀, µM)Kν7.2/7.3 (EC₅₀/IC₅₀, µM)Kν7.3/7.5 (EC₅₀/IC₅₀, µM)
QO-58 7.01.3Little Effect0.6Data Not Available2.35.2
Retigabine Data Not Available2.6Data Not Available22151.9 - 2.4Data Not Available
ML213 Data Not Available0.23Data Not Available0.510.7Data Not AvailableData Not Available
XE991 0.750.71Data Not AvailableData Not AvailableData Not Available0.6Data Not Available

Data is compiled from multiple sources and experimental conditions may vary.

Detailed Experimental Protocols

The pharmacological data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique . This gold-standard method allows for the direct measurement of ion channel activity in response to chemical compounds.

A typical experimental workflow is as follows:

  • Cell Culture and Transfection: Mammalian cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are cultured under standard conditions. These cells do not endogenously express Kν7 channels, making them ideal hosts for heterologous expression. The cells are then transiently or stably transfected with plasmids containing the cDNA for the specific human Kν7 channel subtype(s) of interest.

  • Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV) where the Kν7 channels are predominantly closed. Depolarizing voltage steps are then applied to activate the channels and elicit outward potassium currents.

  • Compound Application: The test compound (e.g., QO-58) is applied to the cell via a perfusion system at various concentrations. The effect of the compound on the Kν7 currents is recorded. For openers, an increase in current amplitude or a leftward shift in the voltage-dependence of activation is typically observed. For blockers, a decrease in current amplitude is recorded.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship for the compound. The EC50 or IC50 values are then calculated by fitting the data to a logistic equation.

G cluster_cell_prep Cell Preparation cluster_ephys Electrophysiology cluster_pharma Pharmacology cluster_analysis Data Analysis Culture HEK293/CHO Cell Culture Transfection Transfection with Kν7 Subtype cDNA Culture->Transfection Patch Whole-Cell Patch Clamp Transfection->Patch Voltage Voltage Protocol Application Patch->Voltage Record_Base Record Baseline Currents Voltage->Record_Base Compound Compound Application (e.g., QO-58) Record_Base->Compound Record_Drug Record Currents in Presence of Drug Compound->Record_Drug Analysis Concentration-Response Analysis Record_Drug->Analysis EC50 Calculate EC₅₀/IC₅₀ Analysis->EC50 G cluster_compounds Kν7 Modulators cluster_subtypes Kν7 Subtypes QO58 QO-58 Kv71 Kν7.1 QO58->Kv71 Low Potency Kv72 Kν7.2 QO58->Kv72 High Potency Kv74 Kν7.4 QO58->Kv74 High Potency Retigabine Retigabine Retigabine->Kv72 Moderate Potency Kv73 Kν7.3 Retigabine->Kv73 Moderate Potency ML213 ML213 ML213->Kv72 High Potency ML213->Kv74 High Potency Kv75 Kν7.5 ML213->Kv75 High Potency XE991 XE991 XE991->Kv71 Blocker XE991->Kv72 Blocker XE991->Kv73 Blocker

A Comparative Analysis of QO 58 and Flupirtine: Novel Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacology of two significant neuronal potassium channel openers, QO 58 and flupirtine, reveals distinct mechanisms and potential therapeutic applications. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This analysis contrasts the novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, this compound, with the clinically utilized analgesic, flupirtine. Both compounds exert their primary effects by modulating neuronal excitability through the opening of potassium channels, yet their specificities, mechanisms of action, and resulting pharmacological profiles exhibit key differences.

Mechanism of Action: A Tale of Two Openers

This compound is a potent modulator of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its mechanism of action is distinct from other known Kv7 openers like retigabine.[1] this compound activates Kv7 channels by interacting with the voltage sensor domain (VSD), leading to a hyperpolarizing shift in the voltage-dependence of channel activation and a slowing of deactivation kinetics.[1][3][4] Specifically, the amino acid residues Val224, Val225, and Tyr226 within the S4-S5 linker of the Kv7.2 subunit have been identified as crucial for its activity.[1] This interaction effectively increases the probability of the channel being open at physiological membrane potentials, thereby dampening neuronal excitability.

Flupirtine , on the other hand, is characterized as a selective neuronal potassium channel opener (SNEPCO).[5][6] Its primary mechanism involves the activation of Kv7 channels, contributing to neuronal hyperpolarization.[7][8][9] Beyond its effect on Kv7 channels, flupirtine also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties and modulates GABAA receptors.[5][6] The NMDA receptor antagonism is not due to direct binding but is a consequence of the enhanced Mg2+ block following the activation of potassium channels.[10] This multi-target profile contributes to its analgesic and muscle relaxant effects.[5]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data on the potency of this compound and flupirtine on various Kv7 channel subtypes. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of its maximal effect.

Target ChannelThis compound (EC50 in µM)Flupirtine (EC50 in µM)
Kv7.17.0[1][11]-
Kv7.21.3[1]~10 (native Kv7 channels)[8]
Kv7.3Little effect[1]-
Kv7.40.6[1][11]-
Kv7.2/Kv7.32.3[1]-
Kv7.3/Kv7.55.2[1][11]-
Inwardly Rectifying K+ (KIR)-0.6[12]

Note: Data for flupirtine on specific recombinant Kv7 subtypes is less consistently reported in the literature compared to this compound. The provided value for native Kv7 channels gives a general indication of its potency.

Pharmacological Effects and Therapeutic Potential

This compound has demonstrated efficacy in preclinical models of neuropathic pain.[1][2] By enhancing the activity of native M-currents in dorsal root ganglion neurons, it depresses evoked action potentials, suggesting its potential for treating conditions associated with neuronal hyperexcitability, such as epilepsy and chronic pain.[1][2] Its distinct mechanism of action may offer an advantage in cases where other Kv7 openers are less effective.

Flupirtine has been used clinically as a non-opioid analgesic for acute and chronic pain, including musculoskeletal pain, migraine, and postoperative pain.[13][14] Its muscle relaxant properties are also a key therapeutic benefit.[5] However, concerns over hepatotoxicity have led to restrictions on its clinical use in several countries.[6] The neuroprotective effects of flupirtine, attributed to its ability to reduce intracellular calcium influx and upregulate anti-apoptotic proteins, have also been investigated for neurodegenerative diseases.[15]

Experimental Protocols

The characterization of both this compound and flupirtine has heavily relied on electrophysiological techniques to measure their effects on ion channel function.

Key Experimental Technique: Perforated Whole-Cell Patch Clamp

A common method cited for studying the effects of these compounds on Kv7 currents is the perforated whole-cell patch-clamp technique .[1][2] This method allows for the recording of ionic currents from a single neuron or a cell expressing the channel of interest while maintaining the integrity of the intracellular environment.

Methodology Overview:

  • Cell Preparation: Mammalian cell lines (e.g., CHO or HEK293) stably expressing specific Kv7 channel subunits or primary neurons (e.g., rat dorsal root ganglion neurons) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution containing a pore-forming agent, such as amphotericin B or gramicidin. This agent will create small perforations in the cell membrane patch under the pipette tip.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

  • Perforation and Recording: The pore-forming agent diffuses from the pipette into the cell membrane patch, creating small channels that allow for electrical access to the cell's interior without dialyzing the intracellular contents.

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage, and the currents flowing across the membrane in response to voltage steps are recorded.

  • Drug Application: The compound of interest (this compound or flupirtine) is applied to the external solution bathing the cell, and changes in the recorded currents are measured to determine the compound's effect on channel activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound and flupirtine, as well as a generalized experimental workflow for their analysis.

QO58_Pathway QO58 This compound Kv7_VSD Kv7 Channel Voltage Sensor Domain (VSD) QO58->Kv7_VSD Binds to Channel_Opening Increased Kv7 Channel Opening Probability Kv7_VSD->Channel_Opening Promotes K_Efflux K+ Efflux Channel_Opening->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Proposed signaling pathway for this compound.

Flupirtine_Pathway Flupirtine Flupirtine Kv7_Channel Kv7 Channel Flupirtine->Kv7_Channel Activates GABAA_Receptor GABAA Receptor Flupirtine->GABAA_Receptor Modulates Channel_Opening Increased K+ Channel Opening Kv7_Channel->Channel_Opening GABA_Potentiation Potentiation of GABAergic Inhibition GABAA_Receptor->GABA_Potentiation NMDA_Receptor NMDA Receptor Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability GABA_Potentiation->Reduced_Excitability NMDA_Inhibition Indirect Inhibition Analgesia_Relaxation Analgesia & Muscle Relaxation NMDA_Inhibition->Analgesia_Relaxation Hyperpolarization->NMDA_Inhibition Enhances Mg2+ block Hyperpolarization->Reduced_Excitability Reduced_Excitability->Analgesia_Relaxation

Multi-target signaling pathway of flupirtine.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Kv7) Patch_Clamp Perforated Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of this compound or Flupirtine Patch_Clamp->Drug_Application Data_Analysis Analysis of Current-Voltage Relationship & Kinetics Drug_Application->Data_Analysis EC50_Determination EC50 Determination Data_Analysis->EC50_Determination Drug_Administration Administration of this compound or Flupirtine EC50_Determination->Drug_Administration Animal_Model Animal Model of Disease (e.g., Neuropathic Pain) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., Pain Threshold) Drug_Administration->Behavioral_Testing Data_Interpretation Interpretation of Therapeutic Effect Behavioral_Testing->Data_Interpretation

Generalized experimental workflow for compound analysis.

Conclusion

This compound and flupirtine represent two distinct approaches to the modulation of neuronal potassium channels for therapeutic benefit. This compound is a potent and selective Kv7 channel opener with a novel mechanism of action, showing promise in preclinical models of neuropathic pain. Flupirtine is a clinically used analgesic and muscle relaxant with a broader pharmacological profile that includes indirect NMDA receptor antagonism and GABAA receptor modulation. While effective, its clinical use is hampered by safety concerns. The comparative analysis of these two compounds provides valuable insights for the future development of safer and more effective therapies targeting neuronal hyperexcitability. Further research, including direct comparative studies and elucidation of the detailed binding site of this compound, will be crucial in advancing this field.

References

Validating the Analgesic Efficacy of QO-58 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic effects of QO-58, a potent Kv7 potassium channel opener, with other established analgesics. The information presented is based on available preclinical data and is intended to inform further research and development in the field of pain management.

Executive Summary

QO-58 demonstrates significant analgesic properties in preclinical models of inflammatory and neuropathic pain. Its mechanism of action, the activation of Kv7 (KCNQ) channels, offers a distinct therapeutic approach compared to traditional opioid and non-steroidal anti-inflammatory drugs (NSAIDs). While direct comparative data in all standardized analgesic assays remains limited in publicly available literature, existing studies in formalin and chronic constriction injury models indicate promising efficacy. This guide synthesizes the current knowledge on QO-58, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental validation.

Comparative Analgesic Performance of QO-58

The analgesic effects of QO-58 and its lysine salt, QO58-lysine, have been evaluated in rodent models of inflammatory and neuropathic pain. The following tables summarize the key findings from these studies, offering a comparison with standard analgesics where data is available.

Compound Dose Route of Administration Pain Model Key Efficacy Endpoint Result Citation
QO58-lysine12.5, 25, 50 mg/kgOral (p.o.)Formalin Test (Phase II, mice)Reduction in licking/biting timeDose-dependent reduction[1]
Morphine3.5 mg/kgSubcutaneous (s.c.)Formalin Test (Phase I & II, mice)Reduction in licking/biting timeSignificant reduction in both phases[1]
Retigabine25 mg/kgOral (p.o.)Formalin Test (Phase II, mice)Reduction in licking/biting timeSignificant reduction[1]

Table 1: Comparison of QO58-lysine and Other Analgesics in the Formalin Test. This test assesses both acute nociceptive (Phase I) and persistent inflammatory (Phase II) pain responses. QO58-lysine showed efficacy in the inflammatory phase, similar to the Kv7 channel opener retigabine.[1]

Compound Dose Route of Administration Pain Model Key Efficacy Endpoint Result Citation
QO58-lysine12.5, 25, 50 mg/kgOral (p.o.)CFA-induced Inflammatory Pain (rats)Increase in paw withdrawal thresholdDose-dependent increase in mechanical threshold[1]
QO-58Not specifiedNot specifiedSciatic Nerve Chronic Constriction Injury (CCI, rats)Increased pain thresholdElevated pain threshold in neuropathic pain[2]

Table 2: Efficacy of QO-58 and QO58-lysine in Inflammatory and Neuropathic Pain Models. Complete Freund's Adjuvant (CFA) induces a persistent inflammatory state, while the CCI model mimics neuropathic pain. QO-58 and its lysine salt demonstrated efficacy in both models.[1][2]

Mechanism of Action: Kv7 Channel Activation

QO-58 exerts its analgesic effect by acting as a positive allosteric modulator (opener) of Kv7 (KCNQ) voltage-gated potassium channels.[2][3][4] These channels are crucial regulators of neuronal excitability.[5] In nociceptive (pain-sensing) neurons, the opening of Kv7 channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing the transmission of pain signals.[5]

Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 QO-58 Intervention Pain_Stimulus Painful Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission QO58 QO-58 Kv7_Channel Kv7 Channel QO58->Kv7_Channel Binds to & Activates K_Efflux K+ Efflux Kv7_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Action_Potential Inhibits

Caption: Signaling pathway of QO-58 in a nociceptive neuron.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo analgesic assays mentioned in the context of QO-58 research.

Formalin-Induced Pain in Mice

This model is used to assess analgesic effects on both acute and persistent inflammatory pain.

  • Animals: Male ICR mice (20-25 g) are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Mice are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: QO58-lysine (12.5, 25, 50 mg/kg) or vehicle (e.g., 10% Tween-80 in saline) is administered orally. Positive controls such as morphine (3.5 mg/kg, s.c.) or retigabine (25 mg/kg, p.o.) are administered at appropriate pre-treatment times (e.g., 15 minutes for morphine, 1 hour for retigabine).[1]

  • Induction of Nociception: A 10 µL injection of 5% formalin solution is administered subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two phases: Phase I (0-15 minutes post-injection) and Phase II (15-40 minutes post-injection).[1]

  • Data Analysis: The total licking/biting time in each phase is calculated for each animal. The data is typically expressed as the mean ± SEM for each treatment group, and statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare between groups.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This is a widely used model to induce neuropathic pain.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve of one hind limb is exposed at the mid-thigh level. Four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing between them. The incision is then closed.

  • Post-operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. The rat is placed on a mesh platform, and filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the paw is withdrawn is recorded as the withdrawal threshold.

  • Drug Administration: QO-58 or a vehicle is administered, and the paw withdrawal threshold is measured at various time points post-administration.

  • Data Analysis: Changes in the paw withdrawal threshold are calculated and compared between treatment groups.

Experimental Workflow for In Vivo Analgesic Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel analgesic compound like QO-58.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy in Pathological Pain cluster_2 Phase 3: Comparative & Mechanistic Studies Acute_Models Acute Pain Models (e.g., Hot Plate, Tail-Flick) Dose_Ranging Dose-Response Studies Acute_Models->Dose_Ranging Inflammatory_Models Inflammatory Pain Models (e.g., Formalin, CFA) Dose_Ranging->Inflammatory_Models Neuropathic_Models Neuropathic Pain Models (e.g., CCI, SNL) Dose_Ranging->Neuropathic_Models Comparator_Studies Comparison with Standard Analgesics Inflammatory_Models->Comparator_Studies Neuropathic_Models->Comparator_Studies Mechanism_Validation Mechanism of Action Studies (e.g., with channel blockers like XE991) Comparator_Studies->Mechanism_Validation Pharmacokinetics Pharmacokinetic Profiling Mechanism_Validation->Pharmacokinetics

Caption: A generalized workflow for in vivo validation of a novel analgesic.

Logical Comparison of QO-58 with Other Analgesic Classes

The unique mechanism of QO-58 positions it as a potential alternative or adjunct to existing pain therapies. The following diagram provides a logical comparison based on the primary mechanisms of action.

Logical_Comparison cluster_Opioids Opioids cluster_NSAIDs NSAIDs cluster_Anticonvulsants Anticonvulsants cluster_Kv7_Openers Kv7 Channel Openers Analgesics Analgesics Opioid_Receptor_Agonists Opioid Receptor Agonists Analgesics->Opioid_Receptor_Agonists COX_Inhibitors COX Enzyme Inhibitors Analgesics->COX_Inhibitors Ca_Channel_Blockers Voltage-Gated Ca2+ Channel Blockers Analgesics->Ca_Channel_Blockers K_Channel_Activators Voltage-Gated K+ Channel Activators Analgesics->K_Channel_Activators Morphine Morphine Morphine->Opioid_Receptor_Agonists Tramadol Tramadol Tramadol->Opioid_Receptor_Agonists Ibuprofen Ibuprofen Ibuprofen->COX_Inhibitors Diclofenac Diclofenac Diclofenac->COX_Inhibitors Gabapentin Gabapentin Gabapentin->Ca_Channel_Blockers Pregabalin Pregabalin Pregabalin->Ca_Channel_Blockers QO58 QO-58 QO58->K_Channel_Activators Retigabine Retigabine Retigabine->K_Channel_Activators

Caption: Logical comparison of analgesic classes by mechanism of action.

Conclusion and Future Directions

QO-58 represents a promising avenue for the development of novel analgesics. Its efficacy in preclinical models of persistent pain, coupled with a distinct mechanism of action, suggests its potential to address unmet needs in pain management. However, to fully delineate its therapeutic potential, further research is warranted. Specifically, dose-response studies in standardized models of acute thermal pain, such as the hot plate and tail-flick tests, are crucial. Furthermore, direct, well-controlled comparative studies against a wider array of clinically relevant analgesics, including gabapentinoids and other classes of non-opioid analgesics, will be instrumental in defining the precise clinical positioning of QO-58 and other Kv7 channel openers.

References

A Comparative Guide to the Neuronal Effects of QO 58 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuronal effects of QO 58, a novel K(v)7 channel opener, with the established alternative, retigabine. The information presented is intended to assist researchers in selecting the appropriate pharmacological tool for studies on neuronal excitability and related disorders.

Introduction to this compound and K(v)7 Channel Modulation

This compound is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that functions as a potent opener of K(v)7 (KCNQ) potassium channels.[1] These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] A lysine salt form, QO58-lysine (QO58L), has been developed to enhance its solubility and bioavailability. This guide will focus on the comparative effects of this compound/QO58L and retigabine on various neuronal cell types.

Comparative Effects on Neuronal Cell Types

The following tables summarize the electrophysiological effects of this compound/QO58L and retigabine across different neuronal populations.

Table 1: Effects of this compound and Retigabine on Prefrontal Cortex Pyramidal Neurons [2]

ParameterQO58L (10 µM)Retigabine (10 µM)Effect
Spike Frequency DecreasedDecreasedBoth compounds reduce neuronal firing in response to depolarizing current injection.
Inter-Spike Interval (ISI) IncreasedIncreasedBoth compounds prolong the interval between action potentials.
Resting Membrane Potential (RMP) No significant effectNo significant effectNeither compound significantly altered the resting membrane potential in these neurons.
Input Resistance (Rin) No significant effectNo significant effectNeither compound significantly altered the input resistance in these neurons.
Fast Afterhyperpolarization (fAHP) Amplitude IncreasedIncreasedBoth compounds enhanced the amplitude of the fast afterhyperpolarization.

Table 2: Effects of this compound and Retigabine on Dorsal Root Ganglion (DRG) Neurons

ParameterThis compoundRetigabineEffect
M-type K+ Current Enhanced[1]Not explicitly stated for DRG neurons in the provided results, but is a known K(v)7 opener.This compound potentiates the native M-current in DRG neurons, leading to a reduction in excitability.
Action Potential Firing Depressed[1]Profoundly decreased spontaneous activity[3]Both compounds reduce the firing of action potentials in these sensory neurons.
Resting Membrane Potential (RMP) Hyperpolarized[1]Not explicitly stated for DRG neurons in the provided results.This compound causes a hyperpolarization of the resting membrane potential.

Table 3: Effects of this compound and Retigabine on Other Neuronal Cell Types

Neuronal Cell TypeCompoundKey Effects
Intracardiac Ganglion Neurons This compound (10 µM)Potentiated nicotine-induced currents, suggesting a role as a positive allosteric modulator of nicotinic acetylcholine receptors in addition to its K(v)7 channel activity.[4]
Cultured Cortical Neurons RetigabineHyperpolarized resting membrane potential, decreased input resistance, decreased action potential firing, and potentiated GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[5][6]
Hippocampal Neurons RetigabineKnown to modulate hippocampal neuron excitability through K(v)7 channels, impacting synaptic plasticity.[7]

Mechanism of Action and Signaling Pathways

This compound: Selective K(v)7 Channel Activation

This compound primarily exerts its effects by activating K(v)7 potassium channels. This leads to an increase in the M-current, a sub-threshold potassium current that stabilizes the membrane potential and reduces neuronal excitability. The activation of these channels leads to membrane hyperpolarization or a stabilization of the resting membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential.

QO58_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects QO_58 This compound Kv7_Channel K(v)7 Channel (KCNQ) QO_58->Kv7_Channel Activates K_ion K+ Kv7_Channel->K_ion ↑ Efflux M_Current ↑ M-Current Hyperpolarization Hyperpolarization / Stabilization of RMP M_Current->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_AP ↓ Action Potential Firing Reduced_Excitability->Reduced_AP

Caption: Signaling pathway of this compound in a neuron.

Retigabine: Dual-Action Modulator

Retigabine also functions as a K(v)7 channel opener, sharing a similar primary mechanism with this compound. However, research has shown that retigabine also potentiates GABA-A receptor-mediated currents.[5][6] This dual action contributes to its overall effect of reducing neuronal excitability, both by enhancing potassium-mediated hyperpolarization and by boosting inhibitory neurotransmission.

Retigabine_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Retigabine Retigabine Kv7_Channel K(v)7 Channel (KCNQ) Retigabine->Kv7_Channel Activates GABAA_Receptor GABA-A Receptor Retigabine->GABAA_Receptor Potentiates K_ion K+ Kv7_Channel->K_ion ↑ Efflux Cl_ion Cl- GABAA_Receptor->Cl_ion ↑ Influx M_Current ↑ M-Current IPSC ↑ IPSC Hyperpolarization Hyperpolarization / Stabilization of RMP M_Current->Hyperpolarization IPSC->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Dual signaling pathway of Retigabine in a neuron.

Experimental Protocols

The following is a generalized protocol for whole-cell patch-clamp recording from cultured neurons, based on standard methodologies. Specific parameters may need to be optimized for different neuronal types.

Preparation of Solutions
  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution (for patch pipette): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH.

Electrophysiological Recording
  • Cell Preparation: Neurons are cultured on glass coverslips. The coverslip is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with aCSF.

  • Pipette Pulling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing a Seal: The micropipette is lowered towards a neuron, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Recordings are made using a patch-clamp amplifier and appropriate data acquisition software.

    • Voltage-clamp mode: Used to measure ionic currents (e.g., M-current) while holding the membrane potential at a constant level.

    • Current-clamp mode: Used to measure changes in membrane potential, including action potentials, in response to current injections.

Experimental_Workflow Start Start Prepare_Solutions Prepare aCSF and Internal Solution Start->Prepare_Solutions Culture_Neurons Culture Neurons on Coverslips Prepare_Solutions->Culture_Neurons Setup_Rig Set up Recording Rig and Perfuse with aCSF Culture_Neurons->Setup_Rig Pull_Pipette Pull Glass Micropipette Setup_Rig->Pull_Pipette Position_Pipette Position Pipette and Approach Neuron Pull_Pipette->Position_Pipette Form_Seal Form Giga-seal Position_Pipette->Form_Seal Rupture_Membrane Rupture Membrane to Achieve Whole-Cell Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Activity Rupture_Membrane->Record_Baseline Apply_Compound Apply this compound or Alternative Record_Baseline->Apply_Compound Record_Effects Record Post-Application Activity Apply_Compound->Record_Effects Data_Analysis Analyze Data Record_Effects->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for patch-clamp electrophysiology.

Conclusion

This compound and retigabine are both effective modulators of neuronal excitability through their action on K(v)7 channels. This compound appears to be a more selective K(v)7 channel opener, while retigabine exhibits a dual mechanism of action by also potentiating GABA-A receptors. The choice between these compounds will depend on the specific research question. For studies focused purely on the role of K(v)7 channels, this compound may be the more appropriate tool. In contrast, if a broader reduction in neuronal excitability is desired, or if the interplay between K(v)7 and GABAergic systems is of interest, retigabine could be the preferred option. Further cross-validation of this compound's effects in a wider range of neuronal subtypes will be beneficial for a more complete comparative understanding.

References

Assessing the Specificity of QO-58 Against Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion channel modulator QO-58's performance against various ion channels, supported by experimental data. QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound identified as a potent opener of Kv7 (KCNQ) potassium channels.[1][2] Understanding its specificity is crucial for its therapeutic potential in treating conditions related to neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][2]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC₅₀) of QO-58 for different Kv7 channel subtypes, providing a clear comparison of its potency. Lower EC₅₀ values indicate higher potency.

Ion Channel SubtypeEC₅₀ (µM)Reference
Kv7.40.6
Kv7.21.3[1]
Kv7.3/Kv7.55.2[1]
Kv7.17.0[1]
Kv7.3Little to no effect[1][2]

As the data indicates, QO-58 demonstrates preferential activity towards Kv7.2 and Kv7.4 channels.[1][2]

Off-Target Effects

While QO-58 is a potent Kv7 channel opener, it is not entirely selective. Studies have reported off-target effects on other ion channels:

  • Nicotinic Acetylcholine Receptors (nAChRs): QO-58 has been shown to act as a positive allosteric modulator of nAChRs. In rat intracardiac ganglion neurons, 10 µM QO-58 shifted the concentration-response curve of nicotine to the left, with the half-maximal effective concentration for nicotine decreasing from 10.2 µM to 4.3 µM in its presence.[3]

  • Large-Conductance Ca²⁺-activated K⁺ (BK) Channels: There are reports suggesting that QO-58 also activates these channels.[3]

These findings highlight the importance of exercising caution when interpreting data generated with QO-58, as its effects may not be exclusively mediated by Kv7 channels.[3]

Experimental Protocols

The primary method used to assess the specificity of QO-58 is electrophysiology , specifically the perforated whole-cell patch-clamp technique .[1][2] This method allows for the recording of ion channel currents from individual cells expressing specific ion channel subtypes.

General Experimental Workflow:
  • Cell Culture and Transfection: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are cultured.[1] These cells are then transiently or stably transfected with the DNA encoding the specific ion channel subtype to be studied (e.g., Kv7.1, Kv7.2, etc.).

  • Electrophysiological Recording:

    • A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single transfected cell.

    • A high-resistance seal is formed between the pipette tip and the cell membrane.

    • The patch of membrane under the pipette tip is permeabilized using a pore-forming agent (e.g., amphotericin B or gramicidin) to gain electrical access to the cell's interior without disrupting the intracellular environment. This is the "perforated patch" configuration.

    • The cell is voltage-clamped at a specific holding potential.

    • Voltage steps are applied to elicit ion channel currents, which are recorded and measured.

  • Compound Application: QO-58 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the extracellular solution. The compound is applied to the cell by perfusing the recording chamber.

  • Data Analysis: The recorded currents in the presence of different concentrations of QO-58 are compared to the control currents (without the compound). The data is then used to generate concentration-response curves, from which EC₅₀ values can be calculated to determine the potency of QO-58 on the specific ion channel subtype.

Visualizations

Experimental Workflow for Assessing Ion Channel Specificity

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_treatment Compound Application cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO cells) transfection Transfection with Ion Channel DNA cell_culture->transfection patch_clamp Perforated Whole-Cell Patch Clamp transfection->patch_clamp Select Transfected Cell current_recording Record Baseline Ion Channel Currents patch_clamp->current_recording qo58_application Apply QO-58 at Varying Concentrations current_recording->qo58_application washout Washout qo58_application->washout data_analysis Analyze Current Changes qo58_application->data_analysis washout->current_recording Verify Reversibility ec50_calc Calculate EC50 Values data_analysis->ec50_calc conclusion Assess Specificity and Potency ec50_calc->conclusion

Caption: Workflow for assessing QO-58 specificity.

Signaling Pathway of Kv7 Channel Activation by QO-58

signaling_pathway QO58 QO-58 VSD Voltage Sensor Domain (VSD) of Kv7.2/Kv7.4 QO58->VSD Binds to Channel_Open Increased Open Probability VSD->Channel_Open Stabilizes Open State Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization Leads to K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

A Comparative Guide to the Enantiomeric Separation and Activity of QO58

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the enantiomeric separation of the novel Kv7 potassium channel opener, QO58, and a comparative analysis of the biological activity of its individual enantiomers. While studies to date have focused on the racemic mixture of QO58, it is well-established that individual enantiomers of a chiral drug can exhibit significant differences in pharmacological and toxicological profiles.[1][2][3] This guide outlines the necessary experimental protocols and data presentation formats to elucidate these potential differences for QO58, a compound with therapeutic promise for conditions linked to neuronal hyperexcitability, such as epilepsy and neuropathic pain.[4][5]

Introduction to QO58

QO58 is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative that acts as a potent modulator of Kv7 (KCNQ) potassium channels.[4][5] These channels are crucial in regulating neuronal excitability, and their modulation presents a therapeutic strategy for various neurological disorders. Racemic QO58 has been shown to activate Kv7.1, Kv7.2, Kv7.4, and Kv7.3/Kv7.5 channels, with a more pronounced effect on Kv7.2 and Kv7.4.[5] Its mechanism of action is distinct from other known Kv7 openers like retigabine.[4][5] QO58 shifts the voltage-dependent activation curve of these channels towards a more negative potential and slows their deactivation, thereby reducing neuronal firing rates.[4][5] Recent studies suggest that QO58 may also modulate other potassium channels, such as the large-conductance Ca2+-activated K+ (BKCa) channels, indicating a broader pharmacological profile.[6]

Given the chiral nature of QO58, it is imperative to separate and characterize its enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially toxic enantiomer).[2][7] Such studies are critical for optimizing the therapeutic potential and safety profile of QO58.

Proposed Enantiomeric Separation of QO58

A critical first step is the development of a robust method for separating the enantiomers of QO58. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for this purpose.[8][9][10]

Experimental Protocol: Chiral HPLC/SFC Method Development

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of QO58.

Instrumentation:

  • HPLC or SFC system equipped with a UV detector and a polarimeter.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Methodology:

  • Column Screening: A variety of chiral columns with different stationary phases will be screened.

  • Mobile Phase Optimization: A range of mobile phases, including different ratios of organic modifiers (e.g., ethanol, isopropanol) in a suitable buffer (for HPLC) or supercritical CO2 (for SFC), will be tested to optimize resolution and retention times.

  • Flow Rate and Temperature Adjustment: The flow rate and column temperature will be adjusted to fine-tune the separation.

  • Detection: Enantiomers will be detected by UV absorbance. The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.

Data Presentation: Separation Parameters

The following table should be used to summarize the key parameters of the optimized separation method.

ParameterValue
Chromatographic Technique e.g., Chiral HPLC
Chiral Stationary Phase e.g., Chiralpak IA
Mobile Phase e.g., Hexane:Ethanol (80:20)
Flow Rate e.g., 1.0 mL/min
Column Temperature e.g., 25°C
Retention Time (Enantiomer 1) e.g., 8.5 min
Retention Time (Enantiomer 2) e.g., 11.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee%) > 99% for each fraction

Comparative Biological Activity of QO58 Enantiomers

Once separated, the individual enantiomers of QO58 should be evaluated for their biological activity to determine if one enantiomer is responsible for the desired pharmacological effects.

In Vitro Electrophysiology

Objective: To compare the modulatory effects of the QO58 enantiomers on Kv7 channel subtypes.

Experimental Protocol:

  • Cell Lines: HEK-293 cells stably expressing different human Kv7 channel subtypes (Kv7.1, Kv7.2, Kv7.3, Kv7.4, Kv7.5, and co-expressed Kv7.2/7.3).

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Methodology:

    • Cells will be voltage-clamped, and Kv7 currents will be elicited by a series of depolarizing voltage steps.

    • Concentration-response curves will be generated for each enantiomer on each Kv7 subtype to determine the EC50 (half-maximal effective concentration).

    • The effect of each enantiomer on the voltage-dependence of activation and the kinetics of deactivation will be quantified.

Data Presentation: In Vitro Activity

The electrophysiological data should be summarized in the following tables for clear comparison.

Table 1: Potency of QO58 Enantiomers on Kv7 Channels

CompoundKv7.2 EC50 (µM)Kv7.4 EC50 (µM)Kv7.2/7.3 EC50 (µM)
(R)-QO58 Hypothetical ValueHypothetical ValueHypothetical Value
(S)-QO58 Hypothetical ValueHypothetical ValueHypothetical Value
Racemic QO58 Known ValueKnown ValueKnown Value

Table 2: Effect of QO58 Enantiomers on Kv7.2 Channel Gating

Compound (at EC50)ΔV1/2 of Activation (mV)Deactivation Tau (ms)
(R)-QO58 Hypothetical ValueHypothetical Value
(S)-QO58 Hypothetical ValueHypothetical Value
Racemic QO58 Known ValueKnown Value

Visualizations

Experimental Workflow

Enantiomeric_Separation_and_Activity_Workflow cluster_Separation Enantiomeric Separation cluster_Activity Biological Activity Comparison cluster_Analysis Data Analysis racemate Racemic QO58 separation Chiral HPLC/SFC racemate->separation enantiomers (R)-QO58 & (S)-QO58 separation->enantiomers in_vitro In Vitro Electrophysiology (Kv7 Channels) enantiomers->in_vitro in_vivo In Vivo Models (e.g., Neuropathic Pain) enantiomers->in_vivo data_analysis Comparative Analysis of: - Potency (EC50) - Efficacy - Gating Effects - In Vivo Efficacy in_vitro->data_analysis in_vivo->data_analysis

Caption: Workflow for enantiomeric separation and comparative activity analysis of QO58.

Signaling Pathway of QO58 Action

QO58_Signaling_Pathway QO58 QO58 Kv7 Kv7 Channel (e.g., Kv7.2/7.3) QO58->Kv7 Activates Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Increases K+ Efflux NeuronalExcitability Decreased Neuronal Excitability Hyperpolarization->NeuronalExcitability TherapeuticEffect Therapeutic Effect (e.g., Anticonvulsant, Analgesic) NeuronalExcitability->TherapeuticEffect

Caption: Simplified signaling pathway of QO58's action on neuronal excitability.

Conclusion

The separation and individual characterization of QO58 enantiomers represent a crucial step in its development as a potential therapeutic agent. The proposed experimental framework in this guide provides a clear path to understanding the stereospecific pharmacology of QO58. By identifying the eutomer, it may be possible to develop a more potent and safer drug with an improved therapeutic index, ultimately benefiting patients with neurological disorders characterized by hyperexcitability. The provided methodologies and data presentation formats are intended to facilitate a standardized and comprehensive investigation into the enantiomeric properties of QO58.

References

Unveiling the Molecular Blueprint of QO58 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings that confirm the critical role of specific amino acid residues in the binding of QO58, a potent potassium channel opener. By presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and binding interactions, this document aims to facilitate a deeper understanding of the molecular determinants of QO58's mechanism of action.

Quantitative Analysis of QO58 Binding Affinity

The following table summarizes the key quantitative data from various studies, offering a comparative overview of QO58's potency and binding characteristics across different potassium channel subtypes.

Target ChannelParameterValueMethod
Kv7.2/Kv7.3 EC500.06 ± 0.01 µMWhole-cell patch-clamp
Kv7.2 EC501.0 µMWhole-cell patch-clamp
Kv7.4 EC500.6 µMWhole-cell patch-clamp
Kv7.3/Kv7.5 EC505.2 µMWhole-cell patch-clamp
Kv7.1 EC507.0 µMWhole-cell patch-clamp
M-current (IK(M)) in GH3 cells EC503.1 µMWhole-cell patch-clamp
KCa1.1 (BKCa channel) Binding Energy-7.1 kcal/molMolecular Docking
KCNQ2 (Kv7.2) Binding Energy-6.9 kcal/molMolecular Docking

Deciphering the Binding Landscape: Key Amino Acid Residues

Experimental evidence has pinpointed several amino acid residues that are crucial for the binding and modulatory effects of QO58 on different potassium channels.

Kv7.2 Channel

Mutagenesis studies have been instrumental in identifying a distinct binding site for QO58 on the Kv7.2 channel, which differs from that of other known activators like retigabine.

  • Val224, Val225, and Tyr226: A chain of these three amino acids has been identified as important for the activation of the Kv7.2 channel by QO58.[1]

  • Phe168: Located in the voltage-sensing domain (VSD), this residue appears to play a subtle role in the interaction. A mutation from phenylalanine to tryptophan (F168W) reduces the effects of QO58, suggesting its involvement in the binding pocket.[2][3] Interestingly, a mutation to leucine (F168L), which abolishes the sensitivity to another VSD-targeted drug, does not significantly impact the action of QO58.[3]

  • Trp236: This residue is a key component of the binding site for the Kv7 activator retigabine. However, mutating this residue to leucine (W236L) does not affect the activation of Kv7.2 by QO58, indicating a different binding mechanism.[1]

KCa1.1 (BKCa) Channel

Computational docking studies have provided insights into the potential binding mode of QO58 with the KCa1.1 channel.

  • Thr277: This residue is predicted to form a hydrogen bond with QO58.[4]

  • Thr277, Val302, Phe305, Ala306, Ala309, and Gly310: These residues are proposed to have hydrophobic contact with QO58, further stabilizing the interaction.[4]

Experimental Protocols

The following sections detail the key experimental methodologies employed to elucidate the role of specific amino acid residues in QO58 binding.

Site-Directed Mutagenesis and Electrophysiological Recording

This approach is central to functionally validating the importance of individual amino acid residues.

  • Vector Preparation and Mutagenesis: The cDNA encoding the potassium channel of interest (e.g., Kv7.2) is subcloned into an appropriate expression vector. Site-directed mutagenesis is then performed using PCR-based methods to introduce specific amino acid substitutions (e.g., F168W).

  • Heterologous Expression: The wild-type and mutant channel constructs are expressed in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells).[2][3]

  • Whole-Cell Patch-Clamp Recording: Transfected cells are subjected to whole-cell patch-clamp recording to measure the ionic currents flowing through the expressed channels.[1] A holding potential is applied, and voltage steps are used to elicit channel opening.

  • Pharmacological Testing: QO58 is applied to the cells at various concentrations, and the resulting changes in current amplitude, voltage-dependent activation, and deactivation kinetics are recorded and compared between wild-type and mutant channels.[1]

  • Data Analysis: Dose-response curves are generated to determine the EC50 values for QO58 on both wild-type and mutant channels. Statistical analysis is used to assess the significance of any observed differences.

Molecular Docking

Computational modeling provides a structural hypothesis for the interaction between QO58 and its target channels.

  • Protein and Ligand Structure Preparation: The three-dimensional structures of the target potassium channels (e.g., KCa1.1 and KCNQ2) are obtained from the Protein Data Bank (PDB IDs: 6V3G and 7CR1, respectively).[4] The chemical structure of QO58 is obtained from a database such as PubChem.[4]

  • Docking Simulation: A molecular docking program, such as PyRx, is used to predict the binding pose and energy of QO58 within the channel structure.[4] The software explores various conformations and orientations of the ligand within the potential binding sites of the protein.

  • Binding Site Analysis: The results are analyzed to identify the most probable binding pocket and the specific amino acid residues that interact with QO58. The types of interactions (e.g., hydrogen bonds, hydrophobic contacts) are also determined.[4]

Visualizing the Process and Interactions

The following diagrams illustrate the experimental workflow for identifying key binding residues and the hypothesized binding interaction of QO58.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation PDB Obtain Protein Structure (PDB) Docking Molecular Docking (e.g., PyRx) PDB->Docking PubChem Obtain Ligand Structure (PubChem) PubChem->Docking Hypothesis Formulate Hypothesis on Key Residues Docking->Hypothesis Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Guide Mutagenesis Expression Heterologous Expression (e.g., HEK cells) Mutagenesis->Expression PatchClamp Whole-Cell Patch-Clamp Expression->PatchClamp DataAnalysis Data Analysis (EC50, etc.) PatchClamp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Confirm Role of Residues

Caption: Experimental workflow for identifying key amino acid residues in QO58 binding.

binding_interaction cluster_channel Potassium Channel Subunit cluster_binding_pocket QO58 Binding Pocket VSD Voltage-Sensing Domain (VSD) Pore Pore Domain Residue1 Phe168 (Kv7.2) Residue2 Val224/Val225/Tyr226 (Kv7.2) Residue3 Thr277 (KCa1.1) QO58 QO58 QO58->Residue1 Hydrophobic Interaction QO58->Residue2 Activation Modulation QO58->Residue3 Hydrogen Bond

Caption: Hypothesized binding interaction of QO58 with key amino acid residues.

References

Safety Operating Guide

Proper Disposal Procedures for QO 58: A General Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are a general guideline for the safe disposal of a hypothetical hazardous chemical, designated here as "QO 58." As "this compound" is not a recognized chemical identifier, this document serves as an illustrative example of a proper disposal protocol. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's Environmental Health and Safety (EHS) guidelines.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety and Hazard Assessment of this compound (Hypothetical)

Before handling this compound waste, it is crucial to understand its potential hazards. For the purpose of this guide, we will assume this compound is a flammable and toxic organic solvent.

Quantitative Data Summary

PropertyValue (Hypothetical)Safety Implication
Physical State LiquidPotential for splashes and vapor inhalation.
Flash Point 25°C (77°F)Flammable. Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1]
Toxicity LD50 (oral, rat): 300 mg/kgToxic if ingested. May cause organ damage with prolonged or repeated exposure.
Vapor Pressure 40 mmHg at 20°CHigh vapor pressure indicates a significant inhalation hazard. Handle in a well-ventilated area or fume hood.[2]
pH Not Applicable (organic solvent)-
Personal Protective Equipment (PPE) Requirements See Section 2 belowEssential for minimizing exposure.[3]
Incompatible Materials Strong oxidizing agents, strong acids and basesRisk of fire, explosion, or violent reaction. Segregate from incompatible wastes.[4]

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum PPE is required to ensure personal safety.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are appropriate for the specific solvent.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2][3]

  • Skin and Body Protection: A flame-resistant lab coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron and closed-toe shoes are necessary.[3]

  • Respiratory Protection: All handling of open containers of this compound waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][3]

Detailed Disposal Protocol

The disposal of chemical waste is regulated and must be handled systematically to ensure safety and compliance.[1][5]

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a chemically compatible container for collecting this compound waste. For organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[6] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[7]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[5][7] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound Waste". Do not use abbreviations.[5]

    • The accumulation start date (the date the first waste is added).[5]

    • The specific hazards (e.g., Flammable, Toxic).[5]

    • The principal investigator's name and lab location.[5]

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[7] This minimizes the release of flammable and toxic vapors.

Step 2: Waste Segregation and Storage

  • Segregate by Hazard Class: Store this compound waste separately from incompatible materials. Specifically, it must be segregated from:

    • Acids and bases.[4]

    • Oxidizers.[4]

    • Other reactive chemicals. Improper segregation can lead to dangerous chemical reactions.[4][5]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak or spill.[4][7]

Step 3: Arranging for Disposal

  • Monitor Fill Level and Accumulation Time: Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.[6] Hazardous waste must be disposed of within a specific timeframe from the accumulation start date (e.g., 90 days), as per institutional and regulatory requirements.[4][6]

  • Request a Pickup: Once the container is ready for disposal, complete a chemical waste pickup request form from your institution's EHS department.[5] Provide accurate information about the waste composition and volume.

  • Await Pickup: Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[1]

Emergency Procedures for this compound Spills

In the event of a spill, immediate and proper response is critical.

  • Small Spills (manageable by lab personnel):

    • Alert others: Inform personnel in the immediate area of the spill.[8]

    • Don appropriate PPE: Put on your lab coat, gloves, and eye protection.[8]

    • Contain the spill: Use a chemical spill kit to absorb the spilled material. Place absorbent pads or materials around the spill to prevent it from spreading.[8]

    • Clean up: Collect the absorbed material and any contaminated debris and place it in a sealed bag or container. Label it as "Hazardous Waste" with the contents clearly identified.[8]

    • Decontaminate: Clean the spill area with a suitable detergent and water.[8]

    • Dispose of cleanup materials: Treat all materials used for cleanup as hazardous waste and dispose of them accordingly.[1]

  • Large Spills (requiring outside assistance):

    • Evacuate: Immediately evacuate the area.

    • Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.

    • Alert: Activate the nearest fire alarm and/or call your institution's emergency number or 911.

    • Report: Provide details of the spilled chemical to emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Compatible Waste Container ppe->container collect Step 3: Collect this compound Waste (Keep Container Closed) container->collect segregate Step 4: Store in Designated Area with Secondary Containment collect->segregate spill Emergency: Spill Occurs collect->spill monitor Step 5: Monitor Fill Level & Date (Max 90% Full, Check Time Limits) segregate->monitor segregate->spill request Step 6: Submit Waste Pickup Request to EHS monitor->request pickup Step 7: EHS Collects Waste for Final Disposal request->pickup end End: Disposal Complete pickup->end spill_proc Follow Spill Cleanup Procedure spill->spill_proc Assess & Respond spill_proc->segregate Collect & Contain Spill Debris as Waste

Caption: Workflow for the safe disposal of hazardous chemical waste this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QO 58
Reactant of Route 2
Reactant of Route 2
QO 58

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.